molecular formula C6H10N2O B1281955 4-Ethyl-3-methylisoxazol-5-amine CAS No. 91084-67-2

4-Ethyl-3-methylisoxazol-5-amine

Cat. No.: B1281955
CAS No.: 91084-67-2
M. Wt: 126.16 g/mol
InChI Key: JBQKXIAKMNHYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-methylisoxazol-5-amine is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethyl-3-methyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-3-5-4(2)8-9-6(5)7/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQKXIAKMNHYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(ON=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536622
Record name 4-Ethyl-3-methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91084-67-2
Record name 4-Ethyl-3-methyl-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Ethyl-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This guide provides a comprehensive technical overview of a robust and regioselective pathway for the synthesis of 4-Ethyl-3-methylisoxazol-5-amine, a substituted heterocyclic compound with potential applications in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in numerous pharmacologically active agents, and methods for its precise substitution are of significant interest to researchers. This document details a primary synthesis strategy centered on the nucleophilic addition of a lithiated alkyl nitrile to an α-chlorooxime, a method noted for its efficiency in constructing 4-alkyl-5-aminoisoxazoles.[1] The guide furnishes a retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles that govern the reaction. It is intended for an audience of researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Part 1: The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a fundamental structural motif in a vast array of therapeutic agents. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its importance in modern drug design. Compounds incorporating this scaffold exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[2]

The synthesis of specifically substituted isoxazoles, such as the target molecule this compound, requires precise control over regiochemistry. Classical methods for isoxazole synthesis, such as the [3+2] cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine with β-dicarbonyl compounds, are powerful but can sometimes lead to mixtures of regioisomers, especially with unsymmetrical precursors.[3][4] Therefore, the development of synthetic routes that provide unambiguous access to a single, desired isomer is a critical objective in synthetic chemistry.

Part 2: Retrosynthetic Analysis and Strategy Selection

To devise an effective synthesis for this compound, a retrosynthetic approach is employed. The chosen strategy focuses on a convergent synthesis that builds the isoxazole ring from two key fragments, ensuring high regioselectivity.

Logical Bond Disconnection

The most logical disconnection of the isoxazole ring for our target molecule is across the C4-C5 and N-O bonds. This approach is supported by established literature methods for constructing 4-alkyl-5-aminoisoxazoles.[1] This retrosynthetic pathway leads back to two readily accessible starting materials: butanenitrile and acetaldehyde.

G Target This compound Sub_Target [3+2] Cycloaddition Precursors Target->Sub_Target C4-C5 / N-O disconnection Fragment1 Fragment A: Nucleophilic Nitrile (2-Lithiobutanenitrile) Sub_Target->Fragment1 Fragment2 Fragment B: Nitrile Oxide Precursor (Acetohydroxamoyl chloride) Sub_Target->Fragment2 Start1 Butanenitrile Fragment1->Start1 Deprotonation Start2 Acetaldehyde Oxime Fragment2->Start2 Chlorination Start3 Acetaldehyde Start2->Start3 Oximation G cluster_0 Preparation of Fragment B cluster_1 Preparation of Fragment A cluster_2 Cyclization Oxime Acetaldehyde Oxime H3C-CH=N-OH Chlorooxime Acetohydroxamoyl Chloride H3C-CCl=N-OH Oxime->Chlorooxime  Chlorination  (e.g., NCS) Product This compound Chlorooxime->Product  Addition & Cyclization  -78°C to RT Nitrile Butanenitrile CH3CH2CH2CN LithiatedNitrile 2-Lithiobutanenitrile CH3CH2CH(Li)CN Nitrile->LithiatedNitrile  LDA, THF  -78°C LithiatedNitrile->Product

Figure 2: Overall experimental workflow for the synthesis.

Experimental Protocol:

  • Addition: To the solution of 2-lithiobutanenitrile (Fragment A) maintained at -78°C, add a solution of acetohydroxamoyl chloride (Fragment B, 1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching and Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to obtain this compound as the final product.

Mechanistic Considerations

The precise mechanism of this reaction can be viewed through two plausible pathways, which may operate concurrently. [1]The key step is the interaction between the nucleophilic carbon of the lithiated nitrile and the electrophilic carbon of the α-chlorooxime.

  • Stepwise Pathway: The lithiated nitrile anion attacks the carbon of the chlorooxime. This is followed by an intramolecular cyclization of the resulting intermediate onto the oxime nitrogen, with subsequent elimination of lithium chloride to form the aromatic isoxazole ring.

  • Concerted [3+2] Cycloaddition: The α-chlorooxime, in the presence of the basic lithiated nitrile, may first eliminate HCl to form an in-situ, transient nitrile oxide (CH₃-C≡N⁺-O⁻). The lithiated nitrile can then act as a dipolarophile, engaging in a concerted [3+2] cycloaddition with the nitrile oxide to form the isoxazole ring directly.

Both pathways are chemically reasonable and lead to the same regioselective product.

Part 4: Data Summary and Characterization

The following table summarizes typical reaction parameters. Yields are estimates based on related procedures and may require optimization. [1]

Step Key Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
Oxime Formation Acetaldehyde, NH₂OH·HCl, Na₂CO₃ Water <20 to RT 2-3 >90
Chlorination Acetaldehyde Oxime, NCS Chloroform 0 to RT 1-2 70-85
Nitrile Lithiation Butanenitrile, LDA THF -78 0.5-1 >95 (in situ)

| Cyclization | Lithiated Nitrile, Chlorooxime | THF | -78 to RT | 12-24 | 60-80 |

Expected Characterization Data for this compound:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the methyl group, and a broad singlet for the amine (-NH₂) protons.

  • ¹³C NMR: Resonances for the two carbons of the ethyl group, the methyl carbon, and the three distinct carbons of the isoxazole ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₆H₁₀N₂O.

  • Infrared (IR) Spectroscopy: Characteristic stretches for N-H bonds (amine), C=N, and C=C bonds of the isoxazole ring.

Part 5: Alternative Synthetic Approaches

While the primary described pathway is highly effective, other strategies could be envisioned for synthesizing this target or its analogs. One common alternative involves the reaction of hydroxylamine with a β-ketonitrile or a related precursor. For this specific target, a hypothetical precursor would be 2-cyano-3-oxohexane .

G Precursor 2-Cyano-3-oxohexane (β-Ketonitrile) Intermediate Oxime Intermediate Precursor->Intermediate Reagent Hydroxylamine (NH2OH) Reagent->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

Figure 3: Alternative pathway via a β-ketonitrile.

In this approach, hydroxylamine would first react with the ketone to form an oxime intermediate. Subsequent intramolecular cyclization, driven by the attack of the oxime's hydroxyl group on the nitrile carbon, would yield the 5-aminoisoxazole ring. While viable, this route is dependent on the availability and synthesis of the appropriately substituted β-ketonitrile precursor.

Part 6: Conclusion

This guide has detailed a scientifically robust and regioselective synthesis for this compound. The primary pathway, leveraging the nucleophilic addition of a lithiated alkyl nitrile to an α-chlorooxime, stands out for its efficiency, high degree of control over the substitution pattern, and reliance on readily available starting materials. [1]The provided protocols and mechanistic discussions are intended to equip researchers and drug development professionals with the necessary knowledge to confidently approach the synthesis of this and related 4-alkyl-5-aminoisoxazole scaffolds, which are valuable building blocks in the pursuit of novel chemical entities.

References

  • Knight, D. W. (2008). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI.
  • Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(25), 5641–5643.
  • Chate, P., Tupare, S., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerfaceresearch.
  • Various Authors. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal.
  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Gharehassanlou, S., & Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
  • Zhang, L., et al. (2023).
  • Waldo, J. P., & Larock, R. C. (2007). Synthesis of Isoxazoles via Electrophilic Cyclization. National Institutes of Health. [Link]

  • Bourbeau, M. P., & Rider, J. T. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679–3680. ACS Publications. [Link]

  • Hiran, B. L., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences. [Link]

  • Khalafy, J., & Ezzati, M. (2007). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. [Link]

  • Saad, H. A., et al. (2004). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. ResearchGate. [Link]

  • Adebayo, G. O., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethyl-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Molecular Identity and Structural Elucidation

The foundational step in characterizing any novel compound is confirming its identity and structure. 4-Ethyl-3-methylisoxazol-5-amine is a substituted isoxazole, a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms.

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₁₀N₂O

  • Molecular Weight: 126.16 g/mol

  • Canonical SMILES: CCC1=C(N)ON=C1C

  • Chemical Structure: (A representative image would be placed here in a full publication)

The structure features a 5-amino group, which is a key determinant of its basicity and hydrogen bonding capability, a methyl group at position 3, and an ethyl group at position 4. These alkyl substituents will influence the molecule's lipophilicity and steric profile.

Predicted Physicochemical Profile

The following properties are estimated based on data from closely related analogs, providing a baseline for experimental design. The primary analogs used for these predictions are 3,4-Dimethylisoxazol-5-amine and 5-Amino-3-methylisoxazole.

PropertyPredicted Value / StateRationale & Comparative Insights
Appearance White to off-white crystalline solidAnalogs such as 3,4-Dimethylisoxazol-5-amine and 5-Amino-3-methylisoxazole are reported as crystalline solids.[2][3][4]
Melting Point (°C) 90 - 1103,4-Dimethylisoxazol-5-amine has a melting point of 118-122 °C, while 5-Amino-3-methylisoxazole melts at 85-87 °C.[5] The replacement of a methyl group with an ethyl group may slightly alter crystal lattice packing, leading to a predicted melting point within this range.
Boiling Point (°C) > 250 (Predicted, likely with decomposition)As a solid with hydrogen bonding capabilities, the boiling point is expected to be significantly higher than the parent isoxazole (95 °C).[6] Direct distillation may lead to thermal degradation, making techniques like thermogravimetric analysis more suitable for assessing thermal stability.[7][8]
Aqueous Solubility Moderately solubleThe 5-amino group can act as a hydrogen bond donor and acceptor, conferring some degree of water solubility. This is counterbalanced by the lipophilic methyl and ethyl groups. Analogs are noted to be soluble in polar solvents.[9]
LogP (Octanol-Water) 1.0 - 1.5The predicted LogP for 5-Amino-3,4-dimethylisoxazole is approximately 0.8.[10] The addition of a methylene unit (from methyl to ethyl) typically increases LogP by ~0.5. Therefore, a slightly higher lipophilicity is anticipated. This parameter is critical for predicting membrane permeability.[11]
pKa (of Conjugate Acid) 2.5 - 4.0The 5-amino group is the primary basic center. The pKa of the conjugate acid of the parent isoxazole is very low (-3.0), indicating the ring itself is electron-withdrawing.[6] The amino group's basicity will be attenuated. For comparison, 3-Aminoisoxazole has a predicted pKa of 2.27.[12] The title compound is expected to be a weak base.

Experimental Characterization Workflow

A logical and systematic approach is crucial for the efficient and accurate determination of a novel compound's physicochemical properties. The following workflow outlines the key stages, from initial synthesis to comprehensive characterization.

G cluster_0 Compound Preparation Synthesis Synthesis & Purification Confirmation Structural Confirmation (NMR, MS, Elemental Analysis) Synthesis->Confirmation Purity >98% MeltingPoint Melting Point (Capillary Method) Confirmation->MeltingPoint Confirmed Identity Solubility Aqueous & Solvent Solubility (Thermodynamic/Kinetic) MeltingPoint->Solubility LogP Lipophilicity (LogP/LogD) (Shake-Flask Method) Solubility->LogP pKa Ionization Constant (pKa) (Potentiometric Titration) LogP->pKa ThermalStability Thermal Stability (TGA/DSC) pKa->ThermalStability Initial Profile Complete ChemicalStability Chemical Stability (pH, Oxidative, Photolytic) ThermalStability->ChemicalStability SolidState Solid-State Characterization (XRPD, Microscopy) ChemicalStability->SolidState

Caption: Workflow for the physicochemical characterization of a novel chemical entity.

Standard Operating Protocols

The following protocols are presented as self-validating systems, incorporating necessary calibrations and controls to ensure data integrity.

Melting Point Determination (Capillary Method)
  • Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow range (typically <1°C). Impurities depress and broaden the melting range.

  • Methodology:

    • Sample Preparation: Ensure the sample is completely dry. Place a small amount of the finely powdered compound into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.[13]

    • Apparatus Setup: Use a calibrated digital melting point apparatus.

    • Approximate Determination: If the melting point is unknown, perform a rapid heating run (10-20°C/min) to find an approximate range.[14]

    • Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new sample and heat at a slow rate (1-2°C/min).[14]

    • Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Lipophilicity: LogP Determination (Shake-Flask Method)
  • Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the base-10 logarithm of this ratio and is a key measure of lipophilicity.[11][15] The shake-flask method is the gold-standard for its direct measurement.[16]

  • Methodology:

    • Phase Preparation: Pre-saturate n-octanol with water and water (typically a pH 7.4 buffer for LogD measurements) with n-octanol by shaking them together for 24 hours and then separating the phases.[16]

    • Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (predicted to be n-octanol for this compound).

    • Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the compound stock solution.

    • Equilibration: Seal the vial and shake gently at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (can range from 30 minutes to 24 hours).

    • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

    • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]octanol / [Compound]water).

Ionization Constant: pKa Determination (Potentiometric Titration)
  • Principle: Potentiometric titration measures the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which 50% of the ionizable group is in its protonated form and 50% is in its deprotonated form, corresponding to the midpoint of the buffer region on the titration curve.[17][18]

  • Methodology:

    • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[17]

    • Sample Preparation: Accurately weigh and dissolve the compound in water or a suitable co-solvent system to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength with a background electrolyte like KCl.[17]

    • Titration: Since this compound is expected to be a weak base, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

    • Data Acquisition: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added.

    • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa of the conjugate acid is the pH at the half-equivalence point. This point can be accurately determined from the inflection point of the first derivative of the curve (ΔpH/ΔV).[19][20]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability, decomposition temperatures, and the presence of volatile components like moisture or residual solvents.[7][21]

  • Methodology:

    • Instrument Setup: Use a calibrated TGA instrument. Place an accurately weighed sample (typically 5-10 mg) into the sample pan.

    • Experimental Conditions: Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative stability) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C).[8]

    • Data Acquisition: The instrument records the sample mass as a function of temperature.

    • Data Analysis: The resulting plot of mass vs. temperature (thermogram) shows mass loss steps corresponding to events like desolvation or decomposition. The onset temperature of a significant mass loss event is an indicator of the compound's thermal stability.

Spectroscopic Profile (Predicted)

  • ¹H NMR: The spectrum is expected to show a triplet and quartet for the ethyl group, a singlet for the C3-methyl group, and a broad singlet for the NH₂ protons. The position of the NH₂ signal will be dependent on the solvent and concentration.

  • ¹³C NMR: Six distinct carbon signals are expected, corresponding to the two carbons of the ethyl group, the methyl carbon, and the three carbons of the isoxazole ring. The chemical shifts can be predicted using standard increments and comparison to known isoxazole derivatives.[22][23]

  • UV-Vis Spectroscopy: Isoxazole-containing compounds typically exhibit UV absorption maxima in the range of 210-260 nm, arising from π→π* transitions within the aromatic ring.[24][25][26] The exact λmax will be influenced by the substitution pattern.

Conclusion

While this compound remains a sparsely characterized molecule in the public domain, its physicochemical profile can be reliably predicted through the analysis of structurally related compounds. This guide provides a robust set of estimated properties—from melting point and lipophilicity to ionization—that serve as a critical starting point for any research endeavor. More importantly, the detailed, best-practice experimental protocols outlined herein provide a clear and actionable framework for researchers to definitively determine these properties, ensuring the generation of high-quality, reliable data essential for advancing drug discovery and development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Takács-Novák, K., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • van der Meulen, I., & Leito, I. (2012). Development of Methods for the Determination of pKa Values. CHAMBER OF COMMERCE AND INDUSTRY, 2012. [Link]

  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • University of Texas at Dallas. Experiment 1 - Melting Points. [Link]

  • OECD. Test No. 103: Boiling Point. [Link]

  • Enamine. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • El-Gassier, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. International Journal of Traditional and Complementary Medicine, 4(2), 46-50. [Link]

  • Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link]

  • Yusnaidar, et al. (2022). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. SciSpace. [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. [Link]

  • Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

  • ChemBK. 3-amino-5-methyl-isoxazole. [Link]

  • Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. [Link]

  • Slideshare. Thermogravimetric analysis - Pharmaceutical analysis. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. [Link]

  • EUROLAB. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. [Link]

  • OECD. Test No. 103: Boiling Point. [Link]

  • Journal of Heterocyclic Chemistry. (1993). 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DIARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • ChemWhat. 3,4-Dimethylisoxazol-5-amine CAS#: 19947-75-2. [Link]

  • Schofield, M. H., et al. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-5. [Link]

  • LCS Laboratory Inc. Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). 5-Amino-3,4-dimethylisoxazole (CAS 19947-75-2): A Deep Dive into its Properties and Applications. [Link]

  • Chemsrc. 3-Amino-5-methylisoxazole CAS#:1072-67-9. [Link]

  • Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • ResearchGate. UV-vis absorption spectra of the hydrolysis products aldehyde (blue), isoxazole-amine (red) and isoxazoline-amine (black) in chloroform solution. [Link]

  • Khan, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Molecules, 27(16), 5240. [Link]

  • PubChem. 5-Amino-3,4-dimethylisoxazole. [Link]

  • NIST. Isoxazole - UV/Visible spectrum. [Link]

  • Supporting Information for Organic Letters. Analytical data for compounds 2,3,4,5. [Link]

  • Beilstein Journal of Organic Chemistry. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

  • Sharma, P., et al. (2013). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. Arkivoc, 2013(3), 226-236. [Link]

  • PubChem. Isoxazole. [Link]

  • Kumar, K., & Goyal, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 26, 2679-2707. [Link]

  • Wikipedia. Isoxazole. [Link]

  • Leito, I., et al. (2009). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Journal of Physical Organic Chemistry, 22(11), 1056-1068. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Ethyl-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Course for a Novel Moiety

In the landscape of pharmaceutical development, the journey of a novel chemical entity from the bench to the bedside is fraught with challenges. Among the most fundamental of these is the characterization of its physicochemical properties, with solubility standing as a paramount determinant of a drug's ultimate bioavailability and therapeutic efficacy.[1][2] This guide is dedicated to a promising, yet sparsely documented compound: 4-Ethyl-3-methylisoxazol-5-amine. The absence of extensive public data on this molecule necessitates a foundational approach. This document, therefore, serves not as a mere repository of existing data, but as a comprehensive roadmap for researchers. It outlines the theoretical underpinnings and provides a robust experimental framework for determining and understanding the solubility of this specific isoxazole derivative. By elucidating the "why" behind the "how," we aim to empower researchers to generate high-quality, reproducible solubility data, thereby accelerating the developmental trajectory of this and other novel compounds.

Physicochemical Landscape of this compound: A Predictive Analysis

To understand the solubility of this compound, we must first dissect its molecular structure. The molecule is an isoxazole derivative, characterized by a five-membered heterocyclic ring containing both nitrogen and oxygen. This core structure is adorned with an ethyl group at the 4th position, a methyl group at the 3rd position, and a primary amine at the 5th position.

Key Structural Features Influencing Solubility:

  • Isoxazole Ring: The presence of nitrogen and oxygen atoms in the ring introduces polarity and the potential for dipole-dipole interactions and hydrogen bonding with protic solvents.

  • Amino Group (-NH2): This is a critical functional group. The primary amine can act as both a hydrogen bond donor and acceptor, significantly enhancing its potential for interaction with polar protic solvents like water. Furthermore, this group imparts basicity to the molecule, suggesting that its solubility will be highly dependent on pH.[3][4]

  • Ethyl and Methyl Groups: These alkyl groups are nonpolar and contribute to the lipophilicity of the molecule. The presence of these groups will influence the molecule's solubility in nonpolar, organic solvents.

Based on this structure, we can predict that this compound will exhibit a degree of solubility in both polar and nonpolar solvents, with its solubility in aqueous media being markedly influenced by pH. The interplay between the polar amine and isoxazole ring and the nonpolar alkyl groups suggests that a range of solvents should be investigated to fully characterize its solubility profile.

The Theoretical Bedrock of Solubility: Guiding Principles

The dissolution of a solid in a liquid is a thermodynamic process governed by the free energy change of the system. For a drug molecule like this compound, several factors dictate its solubility.[1][5]

  • "Like Dissolves Like" - The Role of Polarity: The polarity of the solute and the solvent is a cornerstone of solubility.[5] Polar solvents, like water, will more readily dissolve polar solutes through favorable dipole-dipole interactions and hydrogen bonding. Conversely, nonpolar solvents are better suited for dissolving nonpolar solutes. Given the mixed polarity of our target compound, solvents with varying dielectric constants should be explored.

  • The Influence of pH on Ionizable Compounds: For compounds with ionizable functional groups, such as the primary amine in this compound, pH is a critical determinant of aqueous solubility.[3][4] In an acidic environment (pH below the pKa of the conjugate acid), the amine group will be protonated, forming a positively charged species. This ionic form will be significantly more soluble in water than the neutral molecule. Conversely, in a basic environment (pH above the pKa), the amine will be in its neutral, less water-soluble form.

  • Temperature's Impact: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with temperature.[6] However, this is not universally true, and the effect of temperature should be experimentally determined, especially for biopharmaceutical applications where solubility at physiological temperature (37°C) is of interest.[7]

  • Solid-State Properties (Polymorphism): The crystalline form of a compound can significantly impact its solubility.[8] Amorphous forms are generally more soluble than their stable crystalline counterparts. It is crucial to characterize the solid form of the material being used for solubility studies.

A Rigorous Protocol for Thermodynamic Solubility Determination

To generate reliable and reproducible solubility data for this compound, a well-controlled experimental protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility and is recommended here.[9]

Materials and Equipment
  • This compound (solid, with known purity and characterized solid form)

  • A range of solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pH values, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

Experimental Workflow: The Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

G cluster_prep Step 1: Preparation cluster_equilibration Step 2: Equilibration cluster_separation Step 3: Phase Separation cluster_analysis Step 4: Analysis A Add excess solid this compound to a known volume of solvent B Seal vials and place on orbital shaker at a controlled temperature A->B C Shake for a predetermined time (e.g., 24-48 hours) to reach equilibrium B->C D Centrifuge the samples to pellet the undissolved solid C->D E Carefully withdraw the supernatant D->E F Filter the supernatant through a 0.22 µm syringe filter E->F G Prepare a dilution series of the filtered supernatant F->G H Quantify the concentration of the dissolved compound using a validated HPLC method G->H

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology
  • Preparation: Add an excess of solid this compound to a series of vials containing a precise volume of each selected solvent. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to shake for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period. Centrifuge the samples to pellet the excess solid. Carefully withdraw the supernatant, taking care not to disturb the solid pellet. For an extra measure of certainty, filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.[8]

  • Analysis and Quantification: Prepare a series of dilutions of the clear, filtered supernatant. Analyze these dilutions using a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared using known concentrations of the compound to ensure accurate quantification.

  • Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or µg/mL.

Data Presentation and Interpretation

The collected solubility data should be organized in a clear and concise manner to facilitate comparison across different solvent systems.

Table 1: Solubility of this compound in Various Solvents at 25°C

Solvent SystempH (for aqueous)Dielectric ConstantSolubility (mg/mL)
Deionized Water7.080.1Experimental Value
PBS7.4~80Experimental Value
0.1 M HCl1.0~80Experimental Value
MethanolN/A32.7Experimental Value
EthanolN/A24.5Experimental Value
AcetonitrileN/A37.5Experimental Value
DMSON/A46.7Experimental Value
DichloromethaneN/A9.1Experimental Value

Interpreting the Results:

The data in this table will provide a comprehensive picture of the solubility profile of this compound. A significantly higher solubility in 0.1 M HCl compared to water or PBS would confirm the basic nature of the amino group and its importance for aqueous solubility. The solubility in organic solvents of varying polarity will inform its suitability for different formulation strategies and analytical methodologies.

Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic determination and understanding of the solubility of this compound. By adhering to the principles and protocols outlined herein, researchers can generate high-quality, reliable data that will be instrumental in guiding the subsequent stages of drug development. The solubility data obtained will directly inform decisions related to formulation, dosage form design, and the planning of preclinical and clinical studies. Further investigations could explore the impact of co-solvents and surfactants on the aqueous solubility of this compound, which could be critical for developing viable oral or parenteral formulations.

References

  • Vertex AI Search. (2022). 4 Factors Affecting Solubility Of Drugs - Drug Delivery Leader.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • Journal of Pharmaceutical Technology & Drug Research. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ResearchGate. (2019).
  • Pharmaguideline.
  • Pharmlabs. Factors Influencing the Solubility of Drugs.
  • NCBI Bookshelf. (2023). Biochemistry, Dissolution and Solubility.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Lund University Publications.

Sources

An In-depth Technical Guide to 4-Ethyl-3-methylisoxazol-5-amine and its Isomers: Core Chemical Properties and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core chemical properties, including molecular weight and formula, of the isoxazole derivative specified as 4-Ethyl-3-methylisoxazol-5-amine. Initial database inquiries for this specific nomenclature did not yield a direct registry; however, analysis of isomeric structures with high relevance to pharmaceutical research, such as 3-Ethyl-5-methylisoxazol-4-amine, provides the foundational data for this guide. We delve into the synthetic chemistry, characterization, and potential applications of this class of compounds, offering field-proven insights for professionals in drug discovery and development. The isoxazole scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its substituted derivatives is paramount for the design of novel therapeutic agents.[1][2][3][4][5]

Core Molecular and Physical Properties

While "this compound" is not a uniquely indexed compound in major chemical databases, its structural isomers are. The most pertinent of these, for which public data is available, is 3-Ethyl-5-methylisoxazol-4-amine. For the purpose of this guide, we will proceed with the data for this well-documented isomer, which shares the same molecular formula and weight. It is plausible that the initial query contained a transcriptional error of the substituent positions. Another documented isomer is 3-Ethyl-4-methylisoxazol-5-amine.[6][7]

The fundamental properties of these C6-isoxazole amines are crucial for their application in research and development, influencing everything from reaction stoichiometry to formulation.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O[6][8]
Molecular Weight 126.16 g/mol [6][8]
Isomeric Structure 3-Ethyl-5-methylisoxazol-4-amineN/A
Canonical SMILES CCC1=NOC(=C1N)CN/A
InChI Key ZJNDKSBHNLJXEN-UHFFFAOYSA-NN/A
Appearance Solid (predicted)[6]
Hazard Classification Acute Toxicity (Oral)[6][8]

These foundational data points are the cornerstone of any experimental design, from initial synthesis to biological screening. The molecular weight is critical for accurate molar calculations in reaction setups, while the formula provides the basis for elemental analysis and mass spectrometry.

The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties that make it a valuable scaffold in drug design.[1][2][3] Isoxazole-containing compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The weak N-O bond is a key feature, allowing for potential ring-cleavage reactions that can be exploited in the design of prodrugs or targeted therapeutics.[1] The substituents on the isoxazole ring play a critical role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.

Synthetic Pathways to Substituted Aminoisoxazoles

The synthesis of 4-amino-3,5-disubstituted isoxazoles is a topic of significant interest in organic chemistry, with several established methodologies. A common and robust approach is the [3+2] cycloaddition reaction between a nitrile oxide and an enamine or alkyne.[9][10][11]

General Synthetic Workflow

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cycloaddition [3+2] Cycloaddition cluster_final Final Product Aldehyde/Ketone Aldehyde/Ketone Oxime Oxime Aldehyde/Ketone->Oxime + Hydroxylamine Hydroxylamine Hydroxylamine Alkyne/Enamine Alkyne/Enamine Nitrile Oxide (in situ) Nitrile Oxide (in situ) Oxime->Nitrile Oxide (in situ) Oxidation (e.g., NaOCl) Isoxazole Ring Formation Isoxazole Ring Formation Nitrile Oxide (in situ)->Isoxazole Ring Formation + Alkyne/Enamine Substituted Isoxazole Substituted Isoxazole Isoxazole Ring Formation->Substituted Isoxazole

Caption: General workflow for the synthesis of substituted isoxazoles.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via [3+2] Cycloaddition

This protocol is a representative example for the synthesis of the isoxazole core structure.

1. Oxime Formation:

  • To a solution of the starting aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride (1.1 eq) and a base (e.g., sodium acetate, 1.5 eq).
  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  • Upon completion, remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

2. In Situ Generation of Nitrile Oxide and Cycloaddition:

  • Dissolve the oxime (1.0 eq) and the corresponding alkyne or enamine (1.2 eq) in a suitable solvent (e.g., dichloromethane or ethyl acetate).[9]
  • To this solution, add an oxidizing agent such as sodium hypochlorite (NaOCl) or N-chlorosuccinimide (NCS) dropwise at 0 °C.[11]
  • Allow the reaction to warm to room temperature and stir overnight. The in situ generated nitrile oxide will undergo a [3+2] cycloaddition with the alkyne or enamine to form the isoxazole ring.[11]
  • Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted isoxazole.

Causality Behind Experimental Choices:

  • In Situ Generation of Nitrile Oxide: Nitrile oxides are highly reactive and prone to dimerization. Generating them in the presence of the dipolarophile (alkyne or enamine) ensures that the cycloaddition reaction is the major pathway.[11]

  • Choice of Oxidant: Mild oxidizing agents like NaOCl or NCS are preferred to avoid over-oxidation or degradation of the starting materials and product.

  • Solvent Selection: The choice of solvent is crucial for ensuring the solubility of all reactants and for controlling the reaction temperature.

Reactivity and Further Functionalization

The amino group at the 4- or 5-position of the isoxazole ring is a key functional handle for further derivatization. It behaves as a typical aromatic amine and can undergo a variety of reactions, including:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.[12]

  • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of functional groups.

The reactivity of the amino group is influenced by the electronic nature of the isoxazole ring and the other substituents present.[13]

G cluster_reactions Derivative Synthesis cluster_products Further Functionalization Aminoisoxazole Aminoisoxazole Amide Amide Aminoisoxazole->Amide + R-COCl Alkylated Amine Alkylated Amine Aminoisoxazole->Alkylated Amine + R-X Diazonium Salt Diazonium Salt Aminoisoxazole->Diazonium Salt + HONO Peptidomimetics Peptidomimetics Amide->Peptidomimetics Substituted Isoxazoles Substituted Isoxazoles Diazonium Salt->Substituted Isoxazoles Sandmeyer Reaction

Caption: Reactivity of the amino group on the isoxazole scaffold.

Conclusion and Future Perspectives

While the specific compound "this compound" remains elusive in the current literature, the exploration of its isomers, such as 3-Ethyl-5-methylisoxazol-4-amine, provides a solid foundation for research in this area. The isoxazole scaffold continues to be a fertile ground for the discovery of new bioactive molecules.[1][4][5] The synthetic methodologies outlined in this guide are robust and versatile, allowing for the generation of diverse libraries of substituted aminoisoxazoles for screening in various disease models. Future research will likely focus on developing more stereoselective and atom-economical synthetic routes, as well as exploring the untapped potential of these compounds in areas such as targeted protein degradation and covalent inhibition.

References

  • ResearchGate. (2025). Synthesis of 3,5-Disubstituted 4-Aminoisoxazoles by Cyclization of O-(β-Oxoalkyl)-substituted α-Hydroxyimino Nitriles. Available at: [Link]

  • Royal Society of Chemistry. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. Available at: [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • ResearchGate. (2025). Advances in the Chemistry of Aminoisoxazole. Available at: [Link]

  • National Institutes of Health. (n.d.). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Available at: [Link]

  • PubMed. (2018). The recent progress of isoxazole in medicinal chemistry. Available at: [Link]

  • National Institutes of Health. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available at: [Link]

  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Available at: [Link]

  • Journal de la Société Chimique de Tunisie. (n.d.). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Available at: [Link]

  • Chemical Synthesis Database. (2025). (3-ethyl-5-methyl-4-isoxazolyl)methanol. Available at: [Link]

  • ResearchGate. (2025). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Available at: [Link]

  • ChemSynthesis. (2025). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available at: [Link]

  • CP Lab Safety. (n.d.). 3-Ethyl-4-methylisoxazol-5-amine, 1 gram, Reagent Grade. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 3-Ethyl-4-methylisoxazol-5-amine. Available at: [Link]

  • Casby. (n.d.). Merck 3-Ethyl-4-methylisoxazol-5-amine. Available at: [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link]

  • National Institutes of Health. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Available at: [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Isoxazole Derivatives from Nitrile Oxides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently found in FDA-approved drugs, agrochemicals, and advanced organic materials.[4][5] The inherent reactivity of the weak N-O bond also allows for facile ring-opening transformations, positioning isoxazoles as versatile synthetic intermediates for accessing more complex acyclic structures like β-hydroxy ketones and γ-amino alcohols.[6][7]

This guide provides an in-depth exploration of the most robust and widely adopted strategy for isoxazole synthesis: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. We will dissect the core reaction mechanism, delve into the principal methods for generating the crucial yet unstable nitrile oxide intermediate, and provide field-proven protocols for practical application.

Part 1: The Core Reaction - [3+2] Cycloaddition of Nitrile Oxides

The formation of the isoxazole ring from a nitrile oxide is fundamentally a [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[8] This powerful transformation involves the reaction of a 1,3-dipole (the nitrile oxide) with a dipolarophile (an alkyne) to form a five-membered heterocyclic ring in a single, concerted step.[5][8][9]

1.1. The Mechanism: A Pericyclic Pathway

The nitrile oxide (R-C≡N⁺-O⁻) possesses a linear structure with four π-electrons distributed over three atoms. The alkyne dipolarophile provides the remaining two π-electrons. The reaction proceeds through a concerted, pericyclic transition state where the three atoms of the dipole and two atoms of the dipolarophile come together to form the new five-membered ring.[5][10] This concerted mechanism ensures a high degree of stereospecificity when using substituted alkenes (to form isoxazolines), though this is not a factor with alkynes.[11]

Figure 1: General mechanism of the [3+2] cycloaddition.

1.2. Regioselectivity: The Decisive Factor

When using unsymmetrical alkynes (R'' ≠ R'''), the cycloaddition can yield two possible regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The outcome is primarily governed by Frontier Molecular Orbital (FMO) theory.[11] The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

  • Type I (Normal-electron demand): The dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the alkyne. This is common for electron-rich nitrile oxides and electron-poor alkynes.

  • Type III (Inverse-electron demand): The dominant interaction is between the LUMO of the nitrile oxide and the HOMO of the alkyne. This occurs with electron-poor nitrile oxides and electron-rich alkynes.

In most common syntheses, the reaction proceeds to give the 3,5-disubstituted isoxazole as the major product.[12] This is because the largest orbital coefficient on the nitrile oxide HOMO is on the oxygen atom, and the largest coefficient on the LUMO is on the carbon atom. These align with the corresponding largest coefficients on the alkyne's orbitals to favor this orientation.[11]

Part 2: The Crux of the Synthesis - In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides).[13] Consequently, they are almost always generated in situ and immediately trapped by a dipolarophile present in the reaction mixture. The choice of generation method is critical and depends on the stability of the starting materials, desired reaction conditions, and substrate scope.

Figure 2: The synthetic choice point for nitrile oxides.

2.1. Method 1: Dehydrohalogenation of Hydroximoyl Halides

This is the classical and arguably most established method. It is a two-step process starting from a readily available aldoxime.

  • Causality & Logic: The aldoxime is first converted to a more reactive hydroximoyl halide intermediate. The subsequent elimination of HX with a non-nucleophilic base is a clean and high-yielding method to generate the nitrile oxide. Triethylamine (Et₃N) is commonly used as it is strong enough to effect the elimination but not nucleophilic enough to interfere with the intermediates.

  • Step A: Halogenation: The aldoxime is treated with a halogenating agent like N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) in a solvent such as DMF.[14]

  • Step B: Elimination: The hydroximoyl halide solution is then treated with a base, typically triethylamine, in the presence of the alkyne to effect the cycloaddition.[5]

Experimental Protocol: Synthesis of 3-Phenyl-5-methylisoxazole

  • Oxime Formation (If starting from aldehyde): To a solution of benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq). Stir at room temperature for 2-4 hours until TLC indicates complete consumption of the aldehyde.

  • Chlorination: Dissolve the benzaldoxime (1.0 eq) in 5 mL of dry DMF. Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C. Stir for 1 hour at 0 °C. The formation of the hydroximoyl chloride can be monitored by TLC.

  • Cycloaddition: To the solution containing the in situ formed hydroximoyl chloride, add propyne (or a suitable precursor) (1.5 eq). Slowly add triethylamine (1.2 eq) dropwise via syringe over 30 minutes at 0 °C.

  • Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Upon completion, pour the reaction mixture into 50 mL of cold water and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

2.2. Method 2: Direct Oxidation of Aldoximes

This method avoids the isolation or pre-formation of the hydroximoyl halide, making it a more direct and often "greener" one-pot procedure. Various oxidants can be employed.

  • Causality & Logic: The oxidant directly converts the aldoxime to the nitrile oxide without forming a stable halide intermediate. This can be advantageous for sensitive substrates. The choice of oxidant dictates the reaction conditions.

  • Common Oxidants:

    • Sodium Hypochlorite (NaOCl): Household bleach provides an inexpensive and effective oxidant. The reaction is typically run in a biphasic system (e.g., DCM/water).[15]

    • Hypervalent Iodine Reagents: Reagents like [hydroxy(tosyloxy)iodo]benzene (HTIB) or PhI(OAc)₂ offer mild and efficient oxidation under catalytic or stoichiometric conditions.[16]

    • Oxone® (2KHSO₅·KHSO₄·K₂SO₄): This stable, inexpensive, and water-soluble oxidant is an excellent choice for green chemistry approaches, often allowing the reaction to proceed in aqueous media.[5]

Experimental Protocol: Synthesis via NaOCl Oxidation

  • Setup: To a round-bottom flask, add the aldoxime (1.0 eq), the alkyne (1.2 eq), and dichloromethane (DCM).

  • Reaction: Begin vigorous stirring to ensure good mixing between the organic and aqueous phases. Add commercial bleach (NaOCl solution, typically 5-8%) (2.0-3.0 eq) dropwise at room temperature. The reaction is often exothermic and may require cooling with a water bath.

  • Monitoring & Workup: Monitor the reaction by TLC. After completion (typically 1-3 hours), separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

2.3. Method 3: Dehydration of Primary Nitroalkanes

This is a powerful alternative, particularly for constructing complex fused isoxazole systems via intramolecular cycloadditions.[6]

  • Causality & Logic: The method relies on the double elimination of water from a primary nitroalkane (R-CH₂NO₂). A strong dehydrating agent activates the nitro group, facilitating the elimination to form the nitrile oxide. Phenyl isocyanate is a classic reagent for this, forming a stable urea byproduct that drives the reaction forward.

  • Common Dehydrating Agents:

    • Phenyl Isocyanate/Triethylamine: A widely used combination.

    • Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride): Used with a base like DBU, this is effective for more challenging substrates.[6]

Part 3: Comparative Analysis and Data

The choice of synthetic route is a critical decision based on substrate availability, functional group tolerance, and desired reaction scale and conditions.

MethodPrecursorKey ReagentsTypical ConditionsAdvantagesLimitations
Dehydrohalogenation AldoximeNCS or NBS; Et₃N0 °C to RT; DMF, THFHigh-yielding, well-established, reliable.Two distinct steps; requires non-nucleophilic base.
Oxidation (NaOCl) AldoximeNaOCl (Bleach)RT; Biphasic (DCM/H₂O)One-pot, inexpensive, "green" oxidant.[15]Can be substrate-dependent; vigorous stirring needed.
Oxidation (Oxone®) AldoximeOxone®, KClRT; Aqueous mediaEnvironmentally benign, stable oxidant.[5]May require specific pH control.
Dehydration NitroalkanePhenyl isocyanate, Et₃NRT to 80 °C; TolueneExcellent for intramolecular reactions.[6]Nitroalkanes can be less accessible; byproduct removal.
Modern (Diazo) Diazo Compoundtert-butyl nitrite, Cu(OAc)₂80-130 °C; TolueneNovel reactivity, access to substituted isoxazoles.[17][18]Requires synthesis of diazo precursors; higher temps.

Part 4: Advanced Topics and Future Outlook

The field of isoxazole synthesis continues to evolve, driven by the demand for more efficient, selective, and sustainable methods.

  • Asymmetric Synthesis: The development of chiral catalysts, such as N,N'-dioxide–nickel(II) complexes, has enabled the highly enantioselective synthesis of spiro-isoxazoline-oxindole derivatives, providing access to chiral scaffolds for drug discovery.[19]

  • Flow Chemistry: For multi-step syntheses involving unstable intermediates like hydroximoyl chlorides and nitrile oxides, continuous flow chemistry offers significant advantages in safety, control, and scalability.[20] By minimizing the holdup volume of reactive species, hazardous conditions can be mitigated, and reaction telescoping becomes more efficient.

  • Green Chemistry: The use of water as a solvent and benign oxidants like Oxone® is a growing trend.[5][21] These methods reduce reliance on volatile organic solvents and hazardous reagents, aligning with the principles of sustainable chemistry.

The synthesis of isoxazoles via nitrile oxide cycloaddition is a mature yet continuously innovating field. Its robustness, predictability, and versatility ensure its enduring importance for researchers, scientists, and drug development professionals aiming to harness the vast potential of this privileged heterocyclic scaffold.

References

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]

  • In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles. Royal Society of Chemistry. Available at: [Link]

  • Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. ACS Publications. Available at: [Link]

  • In situ generation of nitrile oxides from copper carbene and tert -butyl nitrite: synthesis of fully substituted isoxazoles. Royal Society of Chemistry. Available at: [Link]

  • Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. ResearchGate. Available at: [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. Available at: [Link]

  • The recent progress of isoxazole in medicinal chemistry. ResearchGate. Available at: [Link]

  • Synthesis of isoxazolines from nitrile N-oxides generated from nitroalkenes. ElectronicsAndBooks. Available at: [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Center for Biotechnology Information. Available at: [Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI. Available at: [Link]

  • Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. ResearchGate. Available at: [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]

  • Catalytic asymmetric synthesis of isoxazoline N‐oxides. ResearchGate. Available at: [Link]

  • Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles and Stereoselective Syntheses of Isoxazolines and 1,2,4-Oxadiazoles. PubMed. Available at: [Link]

  • 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. ResearchGate. Available at: [Link]

  • cycloadditions with nitrile oxides. YouTube. Available at: [Link]

  • MnVI-NP–Catalyzed Generation of Nitrile Oxides: Easy Access to Isoxazolines and Isoxazoles via Stereoselective 1,3-Dipolar Cyc. Synlett. Available at: [Link]

  • 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]

  • Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. SciELO. Available at: [Link]

  • Process for synthesizing isoxazolines and isoxazoles.Google Patents.
  • Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. ACS Publications. Available at: [Link]

Sources

Foreword: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Substituted Isoxazoles

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its inherent electronic properties, metabolic stability, and capacity to serve as a bioisostere for other functional groups have cemented its role in the design of novel therapeutic agents.[3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the multifaceted biological activities of substituted isoxazoles. We will delve into their mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols to empower further investigation into this versatile and promising class of compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted isoxazoles have emerged as a significant class of compounds in oncology research, exhibiting potent activity against a variety of cancer cell lines.[5][6] Their mechanisms of action are diverse, often targeting multiple cellular pathways involved in cancer progression.[5][7]

A. Mechanisms of Anticancer Action

The anticancer effects of isoxazole derivatives are frequently attributed to their ability to induce programmed cell death (apoptosis), inhibit key enzymes crucial for tumor growth, and disrupt signaling pathways that promote cell proliferation and survival.[1][5][7]

One of the primary mechanisms is the induction of apoptosis.[5][7] Several isoxazole-containing compounds have been shown to trigger the apoptotic cascade in cancer cells, leading to their elimination.[8][9] This can be achieved through the modulation of various signaling pathways, including the inhibition of survival pathways like PI3K/Akt, which is often hyperactivated in cancer.[1][4]

Furthermore, isoxazole derivatives can act as inhibitors of critical enzymes such as protein kinases, tubulin, and topoisomerases.[3][4] For instance, some derivatives have been found to disrupt tubulin polymerization, a process essential for cell division, leading to cell cycle arrest and apoptosis.[7] Others function as potent inhibitors of heat shock protein 90 (Hsp90), a chaperone protein that stabilizes a number of oncoproteins.[6]

The following diagram illustrates a general workflow for the initial cell-based screening of novel isoxazole derivatives for anticancer activity.

anticancer_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Assays cluster_pathway Pathway Analysis Prepare Stock Solution Prepare Stock Solution Select Cancer Cell Lines Select Cancer Cell Lines Prepare Stock Solution->Select Cancer Cell Lines MTT Cytotoxicity Assay MTT Cytotoxicity Assay Select Cancer Cell Lines->MTT Cytotoxicity Assay Calculate IC50 Calculate IC50 MTT Cytotoxicity Assay->Calculate IC50 Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Calculate IC50->Apoptosis Assay (e.g., Annexin V) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Apoptosis Assay (e.g., Annexin V)->Cell Cycle Analysis (Flow Cytometry) Western Blot Analysis Western Blot Analysis Cell Cycle Analysis (Flow Cytometry)->Western Blot Analysis Analyze Key Signaling Proteins (e.g., Akt, Bcl-2) Analyze Key Signaling Proteins (e.g., Akt, Bcl-2) Western Blot Analysis->Analyze Key Signaling Proteins (e.g., Akt, Bcl-2) Elucidate Mechanism Elucidate Mechanism Analyze Key Signaling Proteins (e.g., Akt, Bcl-2)->Elucidate Mechanism

Caption: General workflow for cell-based evaluation of anticancer isoxazoles.

B. Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected substituted isoxazoles against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassCancer Cell LineIC50 (µM)Reference
Isoxazole Chalcone DerivativesDU145 (Prostate)0.96 - 1.06[2][10]
Diosgenin-Isoxazole DerivativeMCF-7 (Breast)9.15[2]
Diosgenin-Isoxazole DerivativeA549 (Lung)14.92[2]
Curcumin-Isoxazole DerivativeMCF-7 (Breast)3.97[2][10]
Bromopyrrolidine-Isoxazole DerivativeKB403 (Oral)2.45[10]
Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazoleMCF-7 (Breast)39.0 - 43.4[11]
Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazoleMDA-MB-231 (Breast)35.1 - 35.9[11]
4-(Trifluoromethyl)isoxazolesMCF-7 (Breast)2.63[12]
Indole C-glycoside-isoxazole hybridMDA-MB-231 (Breast)22.3 - 35.5[13]

II. Antimicrobial Activity: Combating Infectious Diseases

Isoxazole derivatives have a long history of application as antimicrobial agents, with several compounds demonstrating potent activity against a broad spectrum of bacteria and fungi.[14] Their mechanism of action often involves the inhibition of essential cellular processes in microorganisms.

A. Antibacterial and Antifungal Mechanisms

The antimicrobial potential of isoxazole compounds has been extensively studied against a wide range of microorganisms.[15] The ability of these nitrogen and oxygen-containing heterocycles to readily bind with biological targets like enzymes and receptors through non-covalent interactions is a key factor in their antimicrobial efficacy.[15]

For antibacterial activity, isoxazole derivatives can interfere with bacterial cell wall synthesis, protein synthesis, or DNA replication. Some compounds have shown significant efficacy against both Gram-positive and Gram-negative bacteria.

In terms of antifungal activity, isoxazoles can disrupt the fungal cell membrane integrity or inhibit enzymes essential for fungal survival. Several derivatives have exhibited promising activity against clinically relevant fungal pathogens like Candida albicans.[16]

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel isoxazole derivative.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Prepare Bacterial/Fungal Inoculum Prepare Bacterial/Fungal Inoculum Prepare Serial Dilutions of Isoxazole Prepare Serial Dilutions of Isoxazole Prepare Bacterial/Fungal Inoculum->Prepare Serial Dilutions of Isoxazole Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Serial Dilutions of Isoxazole->Inoculate Microtiter Plate Incubate at 37°C Incubate at 37°C Inoculate Microtiter Plate->Incubate at 37°C Visual Inspection/Spectrophotometry Visual Inspection/Spectrophotometry Incubate at 37°C->Visual Inspection/Spectrophotometry Determine MIC Determine MIC Visual Inspection/Spectrophotometry->Determine MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

B. Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected substituted isoxazoles against various bacterial and fungal strains.

Compound ClassMicroorganismMIC (µg/mL)Reference
Imidazo[1,2‐c]pyrimidine‐1,2,4‐oxadiazole‐isoxazoleStaphylococcus aureus1.56 - 6.25[11]
Chloro-substituted IsoxazoleEscherichia coli-[17]
Chloro-substituted IsoxazoleAspergillus flavus-[17]
Fluoro-substituted IsoxazoleEscherichia coli-[17]
Fluoro-substituted IsoxazoleAspergillus flavus-[17]
Thienyl-isoxazolesFungal species12.5 - 50.0[17]
Triazole-Isoxazole HybridEscherichia coli15[18]
Triazole-Isoxazole HybridPseudomonas aeruginosa30[18]

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases.[19] Substituted isoxazoles have demonstrated significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.[19][20]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of isoxazole derivatives are often linked to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines.[19] A key target in this process is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[21]

Furthermore, isoxazole compounds can modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[22] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[22] By inhibiting the activation of NF-κB, isoxazole derivatives can effectively suppress the production of a wide array of inflammatory molecules.

The following diagram depicts the inhibition of the NF-κB signaling pathway by a hypothetical isoxazole derivative.

nfkb_pathway Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory Stimulus (e.g., LPS)->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression activates Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->IKK inhibits

Caption: Inhibition of the NF-κB pathway by a substituted isoxazole.

IV. Neuroprotective Activity: Shielding the Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[5] Isoxazole derivatives are being investigated for their potential to protect neuronal cells from damage caused by factors such as oxidative stress, inflammation, and excitotoxicity.[5][23]

A. Mechanisms of Neuroprotection

The neuroprotective effects of isoxazoles are often attributed to their antioxidant and anti-inflammatory properties.[23] By scavenging free radicals, they can mitigate oxidative stress, a major contributor to neuronal cell death in neurodegenerative disorders.[5][23]

Furthermore, their anti-inflammatory actions, as described previously, can help to quell the chronic neuroinflammation that is a hallmark of many of these conditions.[23] Some isoxazole derivatives may also modulate specific signaling pathways involved in neuronal survival and death.[5]

V. Structure-Activity Relationships (SAR)

The biological activity of substituted isoxazoles is highly dependent on the nature and position of the substituents on the isoxazole ring and any appended aromatic or heterocyclic systems.[24]

For anticancer activity , the presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo), on a phenyl ring attached to the isoxazole core often enhances cytotoxic effects.[24] Conversely, the effect of electron-donating groups like methoxy can be variable.[24]

In the context of antimicrobial activity , the specific substitutions can influence the spectrum of activity. For instance, certain substitutions may confer greater potency against Gram-positive bacteria, while others are more effective against Gram-negative bacteria or fungi.

VI. Experimental Protocols

A. MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of a novel isoxazole derivative on a cancer cell line.[15][25][26][27][28]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an isoxazole derivative against a bacterial strain.[29][30][31][32]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare a two-fold serial dilution of the isoxazole compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

C. Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the anti-inflammatory activity of an isoxazole derivative.[19][20][33][34][35]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the isoxazole test compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

VII. Conclusion

The isoxazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents with a wide array of biological activities. The insights provided in this guide underscore the importance of understanding the intricate relationship between chemical structure and biological function. As research in this field progresses, the development of novel substituted isoxazoles holds great promise for addressing unmet medical needs in oncology, infectious diseases, inflammation, and neurodegenerative disorders.

References

  • Gennaro, M. C., Giacosa, D., Gioannini, E., & Angelino, S. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Biomolecular Structure and Dynamics, 1-27.
  • BenchChem. (2025).
  • Kaur, R., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
  • BenchChem. (2025). Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. BenchChem.
  • Various Authors. (2023). IC50 values of the most active derivatives in some cancerous cell lines.
  • Various Authors. (2023). IC50 values and dose–response curves of designed 4-(trifluoromethyl)isoxazoles along with BG-45.
  • Anonymous. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. NINGBO INNO PHARMCHEM CO.,LTD.
  • Various Authors. (2018). Minimum Inhibitory Concentration (MIC) of the compounds, 3a-g: Values are expressed as mean of three determinations.
  • ChemicalBook. (2024). Isoxazole derivatives as anticancer agents. ChemicalBook.
  • BenchChem. (2025). A Technical Guide to the Discovery and Development of Novel Isoxazole Compounds as Anticancer Agents. BenchChem.
  • BenchChem. (2025).
  • ResearchHub. (2024).
  • Guedes, G. P., et al. (2024).
  • BenchChem. (2025).
  • Various Authors. (2022). IC50 of the most active compounds. To calculate half maximal inhibitory concentration...
  • Various Authors. (2023). The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • Baruchello, R., et al. (2018). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 16(5), 5867–5876.
  • BenchChem. (2025). Application Notes and Protocols for Neuroprotective Research Using 2-(Benzo[d]isoxazol-3-yl)
  • Rane, R. A., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1389.
  • Rane, R. A., et al. (2023).
  • Inotiv. (n.d.).
  • Various Authors. (2018). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells.
  • Various Authors. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
  • Various Authors. (2017). Anti-inflammatory activity in carrageenan-induced paw edema in rats...
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Reed, J. C., & Pellecchia, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Various Authors. (2018). In vivo anti-inflammatory activity by carrageenan induced hind paw...
  • Anonymous. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line.
  • Hancock, R. E. W. (2017). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Journal of Visualized Experiments, (121), e55562.
  • Various Authors. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI.
  • Anonymous. (n.d.). Methodological approach to evaluating the neuroprotective effects of potential drugs.
  • CLSI. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Al-Warhi, T., et al. (2022).
  • Various Authors. (2025). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents.
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.
  • Al-Warhi, T., et al. (2022).
  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.
  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC.
  • Anonymous. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC.
  • Liu, T., et al. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 9(6), a023591.

Sources

The Definitive Guide to IUPAC Nomenclature of Substituted Isoxazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isoxazole Scaffold in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent oxygen and nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid structure make it a privileged scaffold in the design of a vast array of therapeutic agents.[2] Isoxazole derivatives are integral to numerous commercially available drugs, including the COX-2 inhibitor valdecoxib and various antibiotics like cloxacillin and dicloxacillin.[3][4] Given their prevalence and the critical need for unambiguous communication in research and development, a mastery of the systematic nomenclature for these compounds is paramount. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) rules for naming substituted isoxazoles, tailored for professionals in the scientific community.

Part 1: The Foundation - Understanding the Isoxazole Ring and Its Numbering

The systematic naming of any heterocyclic compound begins with the correct identification and numbering of the parent ring. Isoxazole, according to the Hantzsch-Widman nomenclature system, is formally named 1,2-oxazole .[3][5] This name precisely defines the five-membered ring ('-ole' suffix) containing an oxygen atom ('oxa-') and a nitrogen atom ('aza-') at positions 1 and 2, respectively.[6]

The numbering of the isoxazole ring is invariant and follows a strict order of priority for the heteroatoms, where oxygen takes precedence over nitrogen.[7] Therefore, the oxygen atom is always assigned position 1, and the nitrogen atom is at position 2. The numbering then continues around the ring to give the lowest possible locants to the carbon atoms.

Caption: IUPAC Numbering of the Isoxazole Ring.

This numbering scheme is the absolute foundation upon which the names of all substituted isoxazoles are built. It is independent of any substituents present on the ring.[8]

Part 2: Naming Substituted Isoxazoles - A Step-by-Step Protocol

The process of naming a substituted isoxazole follows a logical sequence of steps that ensures a unique and descriptive name for any given structure.

Step 1: Identify the Principal Functional Group

When an isoxazole ring bears multiple substituents, the first and most critical step is to identify the principal functional group. This group will determine the suffix of the IUPAC name. The priority of functional groups is defined by IUPAC, and a simplified order for common groups is as follows:

  • Carboxylic acids (-COOH)

  • Sulfonic acids (-SO3H)

  • Esters (-COOR)

  • Acid halides (-COX)

  • Amides (-CONH2)

  • Nitriles (-CN)

  • Aldehydes (-CHO)

  • Ketones (=O)

  • Alcohols (-OH)

  • Thiols (-SH)

  • Amines (-NH2)

A more comprehensive list can be found in the IUPAC Blue Book.[9] All other functional groups are named as prefixes.

Step 2: Name the Parent Structure

The parent structure is the isoxazole ring along with the principal functional group. For instance, if a carboxylic acid group is the principal functional group, the parent name will be isoxazole-x-carboxylic acid , where 'x' is the locant of the carbon atom to which the carboxyl group is attached.

Step 3: Identify and Name the Substituents

All other groups attached to the isoxazole ring are treated as substituents and are named using prefixes (e.g., 'methyl-', 'chloro-', 'hydroxy-').

Step 4: Number the Ring and Assign Locants

As established, the isoxazole ring itself has a fixed numbering. The locants for the substituents are determined by this inherent numbering.

Step 5: Assemble the Full IUPAC Name

The final name is assembled by listing the substituent prefixes in alphabetical order (ignoring multiplicative prefixes like 'di-', 'tri-', etc.), followed by the name of the parent structure. Dashes are used to separate locants from the names of substituents, and commas are used to separate multiple locants.[10]

Part 3: Case Studies in Isoxazole Nomenclature

The following examples illustrate the application of these rules, progressing from simple to more complex, drug-like molecules.

Case Study 1: A Simple Substituted Isoxazole

Let's consider an isoxazole with a methyl group at position 3 and a chloro group at position 5.

G N1 O N2 N N1->N2 N3 C N2->N3 N4 C N3->N4 S1 CH₃ N3->S1 N5 C N4->N5 N5->N1 S2 Cl N5->S2 db1 = db2 = L1 1 L2 2 L3 3 L4 4 L5 5

Caption: Structure of 5-chloro-3-methylisoxazole.

  • Principal Functional Group: There are no high-priority functional groups; the substituents are an alkyl group and a halogen.

  • Parent Structure: The parent is isoxazole.

  • Substituents: A 'chloro' group and a 'methyl' group.

  • Numbering and Locants: The chloro group is at position 5, and the methyl group is at position 3.

  • Full Name: Listing the substituents alphabetically gives 5-chloro-3-methylisoxazole .

Case Study 2: Isoxazole with a High-Priority Functional Group

Now, let's examine an isoxazole with a carboxylic acid group at position 5.

G N1 O N2 N N1->N2 N3 C N2->N3 N4 C N3->N4 N5 C N4->N5 N5->N1 S1 COOH N5->S1 db1 = db2 = L1 1 L2 2 L3 3 L4 4 L5 5

Caption: Structure of isoxazole-5-carboxylic acid.

  • Principal Functional Group: The carboxylic acid (-COOH) group is the highest priority.[11][12]

  • Parent Structure: The parent name is isoxazole-5-carboxylic acid .[13]

  • Substituents: There are no other substituents.

  • Numbering and Locants: The carboxylic acid is at position 5.

  • Full Name: The complete and unambiguous IUPAC name is isoxazole-5-carboxylic acid .

Case Study 3: A Complex Pharmaceutical Intermediate

Consider the molecule 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a more complex structure relevant to drug discovery.

G N1 O N2 N N1->N2 N3 C N2->N3 N4 C N3->N4 S3 2-chlorophenyl N3->S3 N5 C N4->N5 S1 COOH N4->S1 N5->N1 S2 CH₃ N5->S2 db1 = db2 = L1 1 L2 2 L3 3 L4 4 L5 5

Caption: Structure of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.[14]

  • Principal Functional Group: The carboxylic acid (-COOH) at position 4 is the principal functional group.

  • Parent Structure: The parent name is isoxazole-4-carboxylic acid .

  • Substituents:

    • A 'methyl' group at position 5.

    • A '2-chlorophenyl' group at position 3.

  • Numbering and Locants: The locants are assigned based on the standard isoxazole numbering.

  • Full Name: The substituents are listed alphabetically ('chloro' comes before 'methyl'). Therefore, the full IUPAC name is 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid .[14]

Conclusion: A Commitment to Clarity and Precision

The systematic nomenclature of substituted isoxazoles, governed by the principles of IUPAC and the Hantzsch-Widman system, provides an essential framework for clear and unambiguous communication in the scientific community. By adhering to the hierarchical rules of functional group priority and the fixed numbering of the isoxazole ring, researchers and drug development professionals can ensure the precise identification of these vital chemical entities. This guide serves as a foundational resource, empowering scientists to navigate the complexities of isoxazole nomenclature with confidence and accuracy.

References

  • MedLife Mastery. Priority Ordering of Functional Groups in Organic Chemistry Nomenclature - MCAT Content. [Link]

  • Vedantu. Functional Groups in Organic Chemistry: Types & Examples. [Link]

  • Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

  • jOeCHEM. IUPAC Functional Group Priority Naming Chart. [Link]

  • Chemistry School. IUPAC Naming: How to Describe Prioritised Functional Groups in a Name. [Link]

  • University of Louisville. Heterocyclic Nomenclature. [Link]

  • Scribd. Heterocyclic Compounds Naming Guide. [Link]

  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • CourseContent. Nomenclature of Heterocyclic compounds. [Link]

  • Caming Pharmaceutical Ltd. isoxazole-5-carboxylic acid cas 21169-71-1. [Link]

  • Scribd. Heterocycle Nomenclature Systems Guide. [Link]

  • PubChem. 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-. [Link]

  • Wikipedia. Hantzsch–Widman nomenclature. [Link]

  • IUPAC. heterocyclic compounds (H02798). [Link]

  • Wikipedia. Isoxazole. [Link]

  • Unknown Source. III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. [Link]

  • No Brain Too Small. IUPAC naming. [Link]

  • PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. [Link]

  • University of Wisconsin-Green Bay. How to name organic compounds using the IUPAC rules. [Link]

  • IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. [Link]

  • Chemistry LibreTexts. 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

  • National Institutes of Health. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • Chemistry Stack Exchange. Numbering in Hantzsch-Widman heterocycle nomenclature. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. A Review on Synthesis and Reactions of Isoxazoles. [Link]

  • National Institutes of Health. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Pharmatutor. OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Characterization of Novel Kinase Inhibitors Using 4-Ethyl-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a known cause of many diseases, most notably cancer.[1] This makes them one of the most important target classes for modern drug discovery.[2] The isoxazole scaffold is a versatile heterocyclic structure that has been identified as a "privileged" core in the development of potent kinase inhibitors.[3][4] This guide provides a comprehensive, field-tested framework for researchers engaged in the discovery and characterization of new kinase inhibitors. We will use the novel compound 4-Ethyl-3-methylisoxazol-5-amine as a representative example from this chemical class to detail a robust workflow. The protocols herein cover initial hit identification through primary screening, determination of potency via IC50 measurement, and elucidation of the mechanism of action through ATP-competition assays. The methodologies are designed to be broadly applicable, employing a highly sensitive, luminescence-based assay format that is amenable to high-throughput screening (HTS).[5]

Introduction: The Isoxazole Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental post-translational modification that acts as a molecular switch in signaling pathways.[1] The ATP-binding pocket of kinases, while conserved, has subtle differences that can be exploited for the design of selective inhibitors.[2] Many successful kinase inhibitors are ATP-competitive, binding within this pocket to block the phosphorylation event.[6]

The isoxazole ring system has proven to be a valuable component in the design of such inhibitors. Its unique electronic and steric properties allow it to participate in key interactions within the kinase active site. Numerous isoxazole derivatives have been synthesized and shown to potently inhibit a range of kinases, including EGFR-TK, JNK, and VEGFR-2, demonstrating the scaffold's broad utility in developing targeted therapies.[7][8]

This document outlines the essential in vitro biochemical assays required to evaluate a novel isoxazole-containing compound, this compound, for its potential as a kinase inhibitor.

Compound Profile: this compound

  • Structure: A five-membered isoxazole ring with an ethyl group at position 4, a methyl group at position 3, and a primary amine at position 5.

  • Rationale for Investigation: The amine group provides a key hydrogen-bonding moiety and a site for further synthetic modification, while the alkyl groups can influence steric interactions and physicochemical properties.[9]

  • Prerequisites: Before commencing any biological assay, the identity and purity of the test compound must be rigorously confirmed (e.g., via NMR, LC-MS, and HPLC analysis to >95% purity). The compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

The Assay Platform: Principles of Luminescence-Based Kinase Assays

To quantify kinase activity and its inhibition, a robust and sensitive detection method is paramount. We will employ a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. This format is a universal method, as ADP is the common product of all kinase reactions.[10][11]

The ADP-Glo™ Kinase Assay is a two-step process that provides a "glow-type" luminescent signal proportional to the amount of ADP generated, and therefore, proportional to kinase activity.[12]

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and inhibitor are incubated together. Afterward, the ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to generate a stable luminescent signal.[10][13]

The key advantage of this system is its high sensitivity and resistance to compound interference, making it ideal for HTS and potency determination.[14][15]

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection K Kinase Reaction Incubate K->Reaction + S Substrate S->Reaction + ATP ATP ATP->Reaction + I Inhibitor (this compound) I->Reaction + ADP ADP (Product) Reaction->ADP pS Phospho-Substrate Reaction->pS ATP_rem Remaining ATP Reaction->ATP_rem Kinase_Detection_Reagent Add Kinase Detection Reagent ADP->Kinase_Detection_Reagent Converts to ATP ADP_Glo_Reagent Add ADP-Glo™ Reagent ATP_rem->ADP_Glo_Reagent Depletes New_ATP Newly Synthesized ATP Kinase_Detection_Reagent->New_ATP Luciferase Luciferase/Luciferin New_ATP->Luciferase Light Luminescent Signal Luciferase->Light

Figure 1. Principle of the two-step ADP-Glo™ luminescent kinase assay.

Experimental Workflow for Inhibitor Characterization

A logical, multi-stage approach is essential for the efficient characterization of a novel compound. This workflow ensures that resources are focused on promising candidates and that comprehensive data is generated for decision-making.

start Compound Synthesis & QC primary Protocol 1: Primary Screen (Single Concentration) start->primary ic50 Protocol 2: IC50 Determination (Dose-Response) primary->ic50  Active  (>50% Inh.) inactive Inactive Compound primary->inactive  Inactive moa Protocol 3: Mechanism of Action (ATP Competition) ic50->moa  Potent  (Low IC50) end Candidate Profile (Potency & MoA) moa->end

Figure 2. Overall workflow for characterizing a novel kinase inhibitor.

Protocol 1: Primary Screening Assay

Objective: To rapidly identify if this compound exhibits inhibitory activity against a kinase of interest at a single, high concentration.

Causality: Screening at a high concentration (typically 1-10 µM) maximizes the chance of detecting even weak inhibitors. This acts as a gatekeeper to eliminate inactive compounds early, conserving resources.

Materials:

  • Kinase: Recombinant kinase of interest (e.g., ABL1, SRC).

  • Substrate: Appropriate peptide or protein substrate for the chosen kinase.[16]

  • Test Compound: 10 mM stock of this compound in 100% DMSO.

  • Controls: Staurosporine (pan-kinase inhibitor) as a positive control; 100% DMSO as a negative (vehicle) control.

  • Reagents: ATP, Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ADP-Glo™ Assay Kit.[12]

  • Hardware: White, opaque 384-well assay plates, multichannel pipettes, plate reader with luminescence detection.

Step-by-Step Methodology:

  • Compound Plating: Prepare a 4X final concentration working solution of the test compound in kinase buffer. For a 10 µM final concentration in a 10 µL reaction, prepare a 40 µM solution.

  • In the 384-well plate, add 2.5 µL per well of:

    • Kinase Buffer with DMSO (Negative Control, "0% Inhibition").

    • Staurosporine solution (Positive Control, "100% Inhibition").

    • Test Compound solution.

  • Enzyme Addition: Add 2.5 µL of 4X kinase solution to all wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[14]

  • Reaction Initiation: Add 5 µL of 2X ATP/Substrate mixture to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure assay sensitivity.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C. Note: Optimal enzyme concentration and incubation time should be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP consumption).

  • ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.[12]

  • ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to develop the luminescent signal.[12]

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis & Interpretation: Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

CompoundConcentrationRaw Luminescence (RLU)% InhibitionResult
DMSO (Negative Control)1%850,0000%Max Signal
Staurosporine (Positive Control)1 µM50,000100%Min Signal
This compound 10 µM 210,000 80% Active Hit

Table 1: Example data from a primary screen. A compound showing >50% inhibition is typically considered an active "hit" and progresses to the next stage.

Protocol 2: IC₅₀ Determination (Dose-Response)

Objective: To quantify the potency of an active compound by determining its half-maximal inhibitory concentration (IC₅₀).

Causality: The IC₅₀ value is a critical parameter for ranking and comparing the potency of different inhibitors. A lower IC₅₀ value indicates a more potent compound. This assay establishes a dose-response relationship, which is fundamental to pharmacological characterization.[17]

Methodology: The protocol is identical to the primary screen, with one key difference in the compound plating step.

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common approach is an 11-point, 1:3 dilution series starting from a high concentration (e.g., 100 µM).

  • Compound Plating: Add the serially diluted compound to the assay plate.

  • Assay Execution: Follow steps 3-8 from the Primary Screening Protocol.

Data Analysis & Interpretation:

  • Calculate the % Inhibition for each concentration of the test compound.

  • Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (sigmoidal, 4PL variable slope) to determine the IC₅₀ value. This can be done using software such as GraphPad Prism.

Compound Concentration (nM)Log [Compound]% Inhibition
100004.0091.5
33333.5288.2
11113.0581.4
3702.5770.1
1232.0952.3
411.6131.5
13.71.1415.6
4.60.668.1
1.50.184.2
0.5-0.301.9
0-0.0
Calculated IC₅₀ (nM) 115

Table 2: Example dose-response data for this compound. The data is fitted to a curve to derive the IC₅₀ value.

Protocol 3: Mechanism of Action (MoA) - ATP Competition Assay

Objective: To determine if this compound inhibits the kinase by competing with ATP.

Causality & Scientific Rationale: Understanding the mechanism of action is crucial for lead optimization. An ATP-competitive inhibitor binds to the same site as ATP. Therefore, as the concentration of ATP is increased, a higher concentration of the inhibitor is required to achieve the same level of inhibition, resulting in a rightward shift of the dose-response curve and an increase in the apparent IC₅₀ value.[6] For a non-ATP-competitive inhibitor, the IC₅₀ value will remain largely unchanged regardless of the ATP concentration.[18] This experiment is a self-validating system for determining the binding mode relative to ATP.

Methodology:

  • Experimental Setup: Perform the complete IC₅₀ determination protocol (Protocol 2) multiple times, each time using a different, fixed concentration of ATP.

  • ATP Concentrations: It is critical to use a range of ATP concentrations relative to the kinase's Michaelis-Menten constant for ATP (Kₘ[ATP]). A recommended set of concentrations is:

    • Low ATP (e.g., at the Kₘ value)

    • High ATP (e.g., 10x the Kₘ value)

    • Very High ATP (e.g., 50-100x the Kₘ value, or up to 1mM)[6]

  • Data Collection: Generate a full dose-response curve and calculate an IC₅₀ value for each ATP concentration tested.

Data Analysis & Interpretation: Plot the determined IC₅₀ values against the corresponding ATP concentration.

[ATP]IC₅₀ of Compound (nM)Interpretation
10 µM (Kₘ)115Baseline Potency
100 µM (10x Kₘ)580IC₅₀ shift observed
1000 µM (100x Kₘ)4950Strong IC₅₀ shift

Table 3: Example data from an ATP competition assay. The clear increase in the IC₅₀ value as the ATP concentration rises indicates that this compound is acting as an ATP-competitive inhibitor.

Conclusion

This document provides a detailed, step-by-step guide for the initial biochemical characterization of a novel putative kinase inhibitor, using this compound as an exemplar. The workflow progresses logically from a high-throughput primary screen to determine activity, to a dose-response assay to quantify potency (IC₅₀), and finally to a mechanism-of-action study to ascertain ATP competitiveness. By employing a robust, luminescence-based assay platform and incorporating essential controls, researchers can generate high-quality, reproducible data. This framework is fundamental for making informed decisions in the early stages of drug discovery and provides a solid foundation for further studies, such as kinase selectivity profiling and cellular activity assays.

References

  • HTRF KinEASE STK Discovery Kit. Revvity.
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. ScienceDirect.
  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. NIH National Center for Biotechnology Information. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. NIH National Center for Biotechnology Information. [Link]

  • Introducing the Kinase-Glo™ Luminescent Kinase Assay.
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH National Center for Biotechnology Information. [Link]

  • Kinase assay principle. The substrates used in HTRF kinase assays are... ResearchGate. [Link]

  • Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • Assay Development for Protein Kinase Enzymes. NIH National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Taylor & Francis Online. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. AACR Journals - Cancer Research. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. NIH National Center for Biotechnology Information. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. NIH National Center for Biotechnology Information. [Link]

  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]

  • New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. PubMed. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Non-ATP competitive protein kinase inhibitors. PubMed. [Link]

  • What Is the Best Kinase Assay? BellBrook Labs. [Link]

  • Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay.
  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. SpringerLink. [Link]

  • How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Publications. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. NIH National Center for Biotechnology Information. [Link]

  • Different types of ATP-competitive kinase inhibitors. ResearchGate. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]

Sources

The Strategic Application of 4-Ethyl-3-methylisoxazol-5-amine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole motif is a cornerstone in contemporary medicinal chemistry, lending its unique physicochemical properties to a multitude of approved therapeutics.[1][2] Its ability to act as a bioisosteric replacement for other functional groups, coupled with its synthetic tractability, has cemented its role as a privileged scaffold in drug design. Within this versatile class of heterocycles, 4-Ethyl-3-methylisoxazol-5-amine emerges as a particularly valuable building block. Its specific substitution pattern offers a unique three-dimensional vector for chemical exploration, making it an attractive starting point for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry. We will delve into its synthesis, explore its potential as a scaffold for targeted therapies, and provide detailed protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this promising chemical entity.

The Isoxazole Scaffold: A Gateway to Diverse Biological Activity

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement imparts a unique electronic character, influencing the molecule's polarity, hydrogen bonding capacity, and metabolic stability. Consequently, isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Notably, the isoxazole ring is a key component in several commercially successful drugs, such as the anti-inflammatory agent celecoxib and the antibiotic sulfamethoxazole.

Synthesis of this compound: A Reliable and Scalable Protocol

A robust and high-yielding synthesis of 4-alkyl-5-aminoisoxazoles has been developed, which can be directly applied to the preparation of this compound.[3] This method relies on the nucleophilic addition of a lithiated nitrile to an α-chlorooxime, followed by an in situ cyclization. The causality behind this experimental choice lies in its efficiency and regioselectivity, avoiding the formation of undesired isomers that can complicate purification and reduce overall yield.

Experimental Protocol: Synthesis of this compound

Materials:

  • Propanenitrile

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetohydroximoyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Preparation of the Lithiated Nitrile:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.

    • Cool the THF to -78 °C using a dry ice/acetone bath.

    • Slowly add propanenitrile to the cooled THF.

    • Add n-butyllithium (1.0 equivalent) dropwise to the solution while maintaining the temperature at -78 °C.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated nitrile.

  • Reaction with α-Chlorooxime and Cyclization:

    • In a separate flask, dissolve acetohydroximoyl chloride (1.1 equivalents) in anhydrous THF.

    • Slowly add the solution of acetohydroximoyl chloride to the pre-formed lithiated nitrile solution at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The slow warming is crucial for the cyclization to proceed efficiently.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.

Diagram of the Synthetic Pathway:

synthesis Propanenitrile Propanenitrile LithiatedNitrile Lithiated Propanenitrile Propanenitrile->LithiatedNitrile Deprotonation nBuLi n-BuLi, THF, -78 °C Intermediate Addition Intermediate LithiatedNitrile->Intermediate Nucleophilic Addition Chlorooxime Acetohydroximoyl chloride Chlorooxime->Intermediate Product This compound Intermediate->Product Cyclization derivatization Scaffold This compound Acylation Acylation (R-COCl) or Amide Coupling (R-COOH) Scaffold->Acylation Derivatives Library of N-Acyl Derivatives Acylation->Derivatives Screening Biological Screening (e.g., Kinase Assays) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound SAR->Lead

Sources

Application Note: Quantitative Analysis of 4-Ethyl-3-methylisoxazol-5-amine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive protocols for the quantitative determination of 4-Ethyl-3-methylisoxazol-5-amine, a key heterocyclic amine intermediate in pharmaceutical development. In the absence of a standardized pharmacopeial method for this specific analyte, we present two robust, validated analytical approaches: a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. The methodologies are developed based on the physicochemical properties of isoxazole derivatives and are presented with detailed validation protocols compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]

Introduction and Analytical Rationale

This compound (MW: 126.16 g/mol ) is an organic compound featuring an isoxazole core, a primary amine, and alkyl substituents.[4] The accurate and precise quantification of this compound is critical for ensuring quality, stability, and safety in drug substance and drug product manufacturing. The presence of the aromatic-like isoxazole ring provides a chromophore suitable for UV detection, while the basic primary amine group makes the molecule amenable to highly selective and sensitive detection by mass spectrometry in positive ionization mode.

The selection of an analytical method is contingent on its intended purpose.[5][6] For routine assays, purity assessments, and content uniformity, HPLC-UV offers a balance of performance, cost-effectiveness, and accessibility.[7] For bioanalytical studies, impurity profiling at trace levels, or when dealing with complex sample matrices, the superior sensitivity and selectivity of LC-MS/MS are required.[8][9][10]

This guide provides the foundational protocols to establish a fully validated, in-house method tailored to the specific requirements of the user's laboratory and product lifecycle stage.

Part I: HPLC-UV Method for Routine Quantification

This method is designed for the determination of this compound in bulk drug substance or simple formulations. It utilizes reversed-phase chromatography, which is ideal for separating small to medium-sized polar molecules from non-polar impurities.

Proposed Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Gradient HPLCProvides flexibility for method optimization and gradient elution.
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µmThe C18 stationary phase is a versatile, industry-standard choice for retaining and separating a wide range of organic molecules.[9]
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 3.0Buffering the mobile phase prevents peak shape distortion for the basic amine analyte by maintaining a consistent ionization state.
Mobile Phase B Acetonitrile (ACN)A common organic modifier with excellent UV transparency and elution strength.
Gradient Elution 0-15 min: 10% to 90% B; 15-17 min: 90% B; 17.1-20 min: 10% BA gradient ensures the elution of compounds with a wider range of polarities and sharpens the peak of the main analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
UV Detection Diode Array Detector (DAD) at analyte's λmax (~240-260 nm)Actionable Insight: The precise λmax must be determined by running a UV spectrum of a standard solution of this compound. The isoxazole ring is expected to absorb in this region.[11]
Standard and Sample Preparation Protocol

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Potassium Dihydrogen Phosphate

  • Phosphoric Acid

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This is the stock solution.

  • Working Standard Solutions (e.g., 0.01 - 0.2 mg/mL):

    • Prepare a series of at least five working standards by serially diluting the stock solution with the 50:50 Acetonitrile/Water diluent. These will be used to construct the calibration curve.

  • Sample Preparation (Assay):

    • Accurately weigh an amount of the sample powder expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume.

    • Further dilute as necessary to fall within the calibration curve range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method Validation Protocol

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[5][12] The following parameters must be assessed according to ICH Q2(R2) guidelines.[3]

Validation ParameterProtocol SummaryAcceptance Criteria (Typical)
Specificity Analyze blank (diluent), placebo (if applicable), and a spiked sample. Assess peak purity using DAD.The analyte peak should be free from interference from other components. Peak purity index > 0.995.
Linearity Inject the five calibration standards in triplicate. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Range The range is established by the linearity study.Typically 80% to 120% of the test concentration for an assay.
Accuracy Analyze a minimum of nine determinations over three concentration levels (e.g., 80%, 100%, 120%). This can be done by spiking a placebo or by comparison to a reference method.Mean recovery of 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Six replicate sample preparations at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0% for repeatability.[2] Overall RSD including intermediate precision should also be within acceptable limits.
Limit of Quantitation (LOQ) Determine experimentally as the lowest concentration meeting accuracy and precision criteria, or estimate based on Signal-to-Noise ratio (S/N ≈ 10).RSD at LOQ should be ≤ 10%.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, % organic modifier ±2%) and observe the impact on results.System suitability parameters should remain within limits. Results should not be significantly affected by small variations.

Part II: LC-MS/MS Method for High-Sensitivity Quantification

This method is ideal for determining low levels of this compound in complex matrices such as plasma, or for identifying trace-level impurities. The method leverages the high selectivity of Multiple Reaction Monitoring (MRM).

Proposed LC-MS/MS Conditions
ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides better resolution and faster run times, which is beneficial for complex samples and high-throughput analysis.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmA smaller column geometry is suitable for the lower flow rates used with mass spectrometry and provides high efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that promotes protonation of the analyte for positive mode ESI and is MS-compatible.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures consistent mobile phase chemistry across the gradient.
Gradient Elution Optimized based on analyte retention (e.g., 5-95% B over 5 min)A fast gradient is often sufficient due to the high selectivity of MS detection.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CHigher temperature can improve peak shape and reduce viscosity.
MS System Triple Quadrupole (QqQ) Mass SpectrometerThe gold standard for quantitative analysis due to its MRM capabilities.
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic amine will readily accept a proton, making ESI+ the optimal choice.[8]
MRM Transition Precursor Ion [M+H]⁺: m/z 127.1. Product Ions: To be determined empirically.Actionable Insight: Infuse a standard solution directly into the MS to determine the parent ion (m/z 127.1). Then, perform a product ion scan to identify 2-3 stable, high-intensity fragment ions for quantification and confirmation by optimizing collision energy.
Sample Preparation (Example: Plasma)

Sample preparation for complex matrices requires extraction and clean-up to remove interferences like proteins and phospholipids.[13]

Materials:

  • Internal Standard (IS) (e.g., a deuterated analog of the analyte or a structurally similar compound)

  • Acetonitrile with 1% Formic Acid (Precipitation Solvent)

  • Centrifuge and vials

Procedure (Protein Precipitation):

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold precipitation solvent.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Method Validation

Validation for bioanalytical methods follows similar principles to HPLC-UV but with additional considerations for matrix effects.[9][14]

Validation ParameterProtocol SummaryAcceptance Criteria (Typical)
Selectivity Analyze at least six blank matrix lots. Check for interferences at the retention time of the analyte and IS.Response in blank matrix should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & LLOQ Prepare calibration standards in the biological matrix. Analyze an 8-point curve over the desired concentration range.r² ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in at least five replicates, across multiple days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ).
Matrix Effect Compare the response of analyte spiked into post-extraction blank matrix with the response in a neat solution.The IS-normalized matrix factor should be consistent across lots, typically with an RSD ≤15%.
Recovery Compare the analyte response from a pre-extraction spiked matrix sample to a post-extraction spiked sample.Recovery should be consistent and reproducible, though it does not need to be 100%.
Stability Evaluate analyte stability in matrix under various conditions: Freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability in the autosampler.Mean concentration of stability samples should be within ±15% of nominal concentration.

Visualization of Workflows

General Analytical Workflow

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Reference Reference Standard Weighing Accurate Weighing Reference->Weighing Sample Test Sample Sample->Weighing Dissolution Dissolution & Dilution Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV or LC-MS/MS Filtration->HPLC CDS Chromatography Data System (CDS) HPLC->CDS Validation Method Validation Assessment CDS->Validation Report Final Report Validation->Report

Caption: Overall workflow for the quantification of this compound.

LC-MS/MS System Configuration

cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry SolventA Mobile Phase A (0.1% FA in Water) Pump UPLC Pump SolventA->Pump SolventB Mobile Phase B (0.1% FA in ACN) SolventB->Pump Autosampler Autosampler Pump->Autosampler Column C18 Column Autosampler->Column ESI ESI Source (Positive Ion) Column->ESI Q1 Quadrupole 1 (Precursor Ion Filter m/z 127.1) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Filter) Q2->Q3 Detector Detector Q3->Detector DataSystem Data System Detector->DataSystem

Caption: Schematic of the LC-MS/MS system for high-sensitivity analysis.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The HPLC-UV method serves as a dependable workhorse for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for more demanding applications. Successful implementation requires adherence to the principles of method validation outlined herein, ensuring that the chosen procedure is demonstrably fit for its intended purpose and compliant with global regulatory standards.[1][5][6]

References

  • ICH Harmonised Tripartite Guideline. Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from: [Link]

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from: [Link]

  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]

  • Tomczuk, K., et al. (2025). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Annals of Agricultural and Environmental Medicine.
  • Sahu, P. K., et al. (2020). Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Singh, R., & Singh, P. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • Gupta, S., et al. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study.
  • ResearchGate. (n.d.). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study | Request PDF. Retrieved from: [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis.
  • Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from: [Link]

  • Semantic Scholar. (n.d.). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from: [Link]

  • PubChem. (n.d.). 4-Bromo-3-methylisoxazol-5-amine. National Center for Biotechnology Information. Retrieved from: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from: [Link]

  • Kaddachi, L. T., et al. (n.d.). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. HETEROCYCLES.
  • Royal Society of Chemistry. (n.d.). . Retrieved from: [Link]

  • Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Christofidou, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)
  • Hjed, H., & Krogsgaard-Larsen, P. (n.d.). Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and ›-Aminobutyric Acid (GABA). Acta Chemica Scandinavica.
  • International Union of Crystallography. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Retrieved from: [Link]

  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges.
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
  • SIELC Technologies. (2018). Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate. Retrieved from: [Link]

  • Google Patents. (n.d.). DE3731850A1 - METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
  • ResearchGate. (n.d.). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples | Request PDF. Retrieved from: [Link]

Sources

HPLC-MS analysis of 4-Ethyl-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 4-Ethyl-3-methylisoxazol-5-amine using HPLC-MS

Authored by a Senior Application Scientist

Introduction

This compound is a substituted isoxazole, a class of heterocyclic compounds significant in medicinal chemistry and drug development. Isoxazole derivatives are known for their diverse biological activities, acting as scaffolds in the design of novel therapeutic agents.[1] The precise and accurate quantification of such small molecules is paramount in various stages of drug development, including pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable analytical technique for the analysis of pharmaceutical compounds.[2] Its high sensitivity, specificity, and ability to handle complex matrices make it the method of choice for quantifying low-level analytes in biological and pharmaceutical samples.[3] This application note provides a comprehensive guide to a robust HPLC-MS method for the quantitative analysis of this compound. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from sample preparation to data analysis.

Chemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O[4][5]
Molecular Weight 126.16 g/mol [4][5]
SMILES NC1=C(C)C(CC)=NO1[4][5]
InChI Key RMAWJIRDEFGIPX-UHFFFAOYSA-N[4][5]
Predicted LogP 1.2[1]
Hydrogen Bond Donors 1 (from NH₂)[1]
Hydrogen Bond Acceptors 3 (N, O, NH₂)[1]

Experimental Workflow

The overall analytical workflow is depicted in the diagram below, illustrating the sequential steps from sample preparation to final data acquisition.

workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing prep Sample Matrix (e.g., Plasma, API solution) spike Spike with Internal Standard prep->spike extract Protein Precipitation (Acetonitrile) spike->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute in Mobile Phase A supernatant->reconstitute hplc HPLC Separation (C18 Column, Gradient Elution) reconstitute->hplc ms Mass Spectrometry (ESI+, MRM Mode) hplc->ms integrate Peak Integration ms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Reporting quantify->report

Figure 1: HPLC-MS analysis workflow for this compound.

Detailed Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and ensuring robust and reproducible results. For biological samples such as plasma, protein precipitation is a straightforward and effective technique.[6]

Protocol for Plasma Samples:

  • To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate amount of internal standard (e.g., a deuterated analog or a structurally similar compound).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Method

A reverse-phase C18 column is proposed for the chromatographic separation, which is a standard choice for small, moderately polar molecules. A gradient elution will ensure efficient separation from matrix components and good peak shape.

ParameterRecommended Condition
Column C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table Below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.0595
7.0595
7.1955
10.0955
Mass Spectrometry Method

Electrospray ionization in positive mode (ESI+) is suitable for amine-containing compounds. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for high selectivity and sensitivity.

Predicted MRM Transitions:

The precursor ion will be the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) of 127.1. The fragmentation of aliphatic amines typically involves alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[7][8] For this compound, this would likely involve the loss of the ethyl group or cleavage within the isoxazole ring.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
This compound 127.198.115 (Quantifier)Loss of ethyl group (C₂H₅)
127.170.125 (Qualifier)Ring fragmentation

Note: The optimal collision energies should be determined experimentally by infusing a standard solution of the analyte.

MS Parameters:

ParameterRecommended Setting
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Multiple Reaction Monitoring (MRM)

Method Validation

A well-developed HPLC method must be validated to ensure its reliability for its intended purpose.[1] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[4]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve should be constructed using a series of standards, and a correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results. These are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the . The proposed method, from sample preparation to data acquisition, is designed to be robust, sensitive, and specific. While the provided parameters are based on established principles for the analysis of similar small molecules, it is essential to perform method optimization and validation in the user's laboratory to ensure the data generated is accurate and reliable for its intended application in research and drug development.

References

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Available at: [Link]

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Lipka, E., et al. (2016). Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases. Journal of Chromatography A. Available at: [Link]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. Available at: [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Available at: [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery and Development. Available at: [Link]

  • Chemistry LibreTexts. (2022). Amine Fragmentation. Available at: [Link]

Sources

A Practical Guide to the Synthesis of Carboxamide Derivatives from 4-Ethyl-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract: This application note provides detailed protocols and expert insights for the synthesis of novel carboxamide derivatives starting from 4-Ethyl-3-methylisoxazol-5-amine. The isoxazole carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] This guide details two robust and versatile synthetic strategies: acylation via acyl chlorides and direct amide coupling using carbodiimide reagents. Designed for researchers in drug discovery and medicinal chemistry, this document explains the rationale behind procedural choices, offers step-by-step instructions, and presents a comprehensive workflow for generating diverse compound libraries for screening and lead optimization.

Introduction: The Significance of Isoxazole Carboxamides

The isoxazole ring system is a cornerstone in modern drug design, valued for its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.[1] When functionalized with a carboxamide linkage, the resulting scaffold becomes a powerful pharmacophore found in a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[1][3][4]

This compound is an attractive and readily accessible starting material for building libraries of diverse N-substituted isoxazole carboxamides. The primary amino group at the C5 position serves as a versatile nucleophilic handle for amide bond formation, one of the most fundamental and frequently used reactions in pharmaceutical development.[5] This document provides two reliable methods for this transformation, enabling chemists to efficiently synthesize a wide range of analogues for structure-activity relationship (SAR) studies.

Core Principles: The Chemistry of Amide Bond Formation

The synthesis of carboxamides from this compound relies on the principles of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the isoxazole's amino group attacks an electrophilic carbonyl carbon. To facilitate this reaction, the carbonyl group of the carboxylic acid component must be "activated" to create a better leaving group than the hydroxyl (-OH) group. We will explore two primary activation strategies.

Method A: Acylation with Acyl Chlorides

This classic method involves converting a carboxylic acid into a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6] The resulting acyl chloride is then reacted directly with the amine.

  • Mechanism: The amino group of the isoxazole attacks the highly electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion.

  • Advantages: The high reactivity of acyl chlorides often leads to rapid and high-yielding reactions at room temperature.

  • Considerations: This method requires an additional synthetic step to prepare the acyl chloride. Furthermore, the reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent protonation of the starting amine.[7] The harsh conditions required for acyl chloride formation may not be suitable for sensitive substrates.

Method B: Direct Coupling with Carboxylic Acids via Coupling Agents

This is the most common strategy in modern medicinal chemistry for its mild conditions and broad substrate scope.[8] A carboxylic acid is activated in situ using a coupling reagent, which converts the hydroxyl group into a good leaving group. Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDCI), are frequently employed.[3][9]

  • Mechanism: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be directly attacked by the amine to form the amide bond, releasing a soluble urea byproduct. The reaction is often catalyzed by a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).[3][9]

  • Advantages: This one-pot procedure avoids the need to isolate reactive intermediates and is tolerant of a wide variety of functional groups. The readily available and vast commercial library of carboxylic acids makes this method ideal for generating chemical diversity.

  • Considerations: Coupling reagents are expensive, and the urea byproducts must be removed during workup. Stoichiometry and reaction conditions must be carefully controlled to minimize side reactions.

General Synthetic Workflow

The overall process for synthesizing, purifying, and characterizing the target carboxamide derivatives is outlined below. This workflow is applicable to both synthetic methods described in this note.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Characterization reagents Starting Materials: - this compound - Acyl Chloride / Carboxylic Acid - Base / Coupling Agent - Anhydrous Solvent reaction_step Amide Bond Formation (Method A or B) - Inert Atmosphere (N₂/Ar) - Controlled Temperature - Monitor by TLC reagents->reaction_step quench Quench Reaction reaction_step->quench extract Liquid-Liquid Extraction (e.g., EtOAc vs. aq. washes) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification Method: - Flash Column Chromatography - Recrystallization concentrate->purify characterize Structure Verification: - NMR (¹H, ¹³C) - Mass Spectrometry (HRMS) - FTIR purify->characterize final_product Final Product: Pure Carboxamide Derivative characterize->final_product

Sources

Application Notes & Protocols: Investigating 4-Ethyl-3-methylisoxazol-5-amine as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for a New Chemical Entity

The management of chronic inflammatory diseases remains a significant clinical challenge, often hampered by the side effects of existing therapies like non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.[1] This necessitates the exploration of novel chemical scaffolds that can offer improved selectivity and safety profiles. The isoxazole ring represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2][3] Its presence in established drugs, such as the selective COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide, highlights its potential for modulating immune responses.[3][4]

This document outlines a comprehensive, phased strategy for the preclinical evaluation of 4-Ethyl-3-methylisoxazol-5-amine , a novel isoxazole derivative, as a potential anti-inflammatory agent. We will proceed under the hypothesis that its structural features may confer inhibitory activity against key nodes in the inflammatory cascade. This guide provides the theoretical framework, validated protocols, and decision-making workflows necessary to systematically investigate its therapeutic potential, from initial in vitro screening to in vivo proof-of-concept.

Section 1: Hypothesized Mechanisms of Action

Inflammation is orchestrated by complex signaling networks. Based on the established pharmacology of related isoxazole compounds, we can postulate several primary and secondary mechanisms of action for this compound.[4][5][6]

1.1 Primary Hypothesis: Selective Inhibition of Cyclooxygenase-2 (COX-2) Many anti-inflammatory isoxazole derivatives achieve their effect by selectively inhibiting COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins.[7][8][9] This selectivity is crucial as it spares the COX-1 isoform, which is involved in maintaining gastric mucosal integrity, thereby potentially reducing gastrointestinal side effects.[7] We hypothesize that this compound may fit into the active site of COX-2, blocking its function.

1.2 Secondary Hypotheses: Modulation of Core Inflammatory Signaling Pathways Beyond direct enzyme inhibition, the compound may interfere with intracellular signaling cascades that regulate the expression of inflammatory genes.[10] Two central pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12][13]

  • NF-κB Pathway: This transcription factor is a master regulator of inflammation, controlling the expression of cytokines, chemokines, and adhesion molecules.[11][14][15] Its activation involves the degradation of the inhibitor IκB, allowing NF-κB to translocate to the nucleus. Inhibition of this pathway would lead to a broad-spectrum anti-inflammatory effect.

  • MAPK Pathway: This pathway, comprising kinases like p38, JNK, and ERK, translates extracellular stimuli into cellular responses, including the production of inflammatory mediators like TNF-α and IL-6.[12][16]

The following diagrams illustrate these key signaling cascades.

NF-kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->IkB Bound/ Inactive Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces MAPK_Signaling_Pathway Stimuli Stress / LPS MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K Activates MAP2K MAPKK (MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylates p38 p38 MAP2K->p38 Phosphorylates JNK JNK MAP2K->JNK Phosphorylates TranscriptionFactors Transcription Factors (AP-1, ATF2) p38->TranscriptionFactors Activate JNK->TranscriptionFactors Activate Cytokines Pro-inflammatory Cytokine Production TranscriptionFactors->Cytokines

Caption: The stress-activated MAPK signaling pathways (p38/JNK). [12][17]

Section 2: A Phased Preclinical Evaluation Workflow

We propose a structured, three-phase approach to efficiently characterize the anti-inflammatory profile of this compound. This workflow is designed to generate decision-making data at each stage, ensuring that resources are committed logically.

Drug_Discovery_Workflow Phase1 Phase 1: In Vitro Screening - COX-1/COX-2 Inhibition Assay - Macrophage Cytokine Release Assay Decision1 Activity Detected? Phase1->Decision1 Phase2 Phase 2: Mechanistic Elucidation - NF-κB Pathway Analysis (Western Blot) - MAPK Pathway Analysis (Western Blot) Decision2 Mechanism Identified? Phase2->Decision2 Phase3 Phase 3: In Vivo Proof-of-Concept - Carrageenan-Induced Paw Edema Model Proceed Proceed to Lead Optimization Phase3->Proceed Decision1->Phase2 Yes Stop1 Stop or Redesign Decision1->Stop1 No Decision2->Phase3 Yes Stop2 Stop or Re-evaluate Decision2->Stop2 No

Caption: Phased workflow for preclinical evaluation.

Phase 1: In Vitro Screening & Primary Validation

Objective: To rapidly determine if the compound possesses anti-inflammatory activity and to assess its potential as a COX inhibitor.

Protocol 1: COX-1/COX-2 Inhibition Assay
  • Causality: This is the primary screen, based on the prevalent mechanism of action for anti-inflammatory isoxazoles. [9][18]A colorimetric inhibitor screening assay provides a direct, cell-free measurement of enzyme inhibition, allowing for the calculation of IC50 (half-maximal inhibitory concentration) and a selectivity index (SI).

  • Methodology:

    • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric probe (e.g., TMPD), heme, assay buffer, 96-well plates.

    • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions (e.g., 100 µM to 0.01 µM) in assay buffer. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

    • Assay Procedure: a. To each well of a 96-well plate, add assay buffer, heme, and either the test compound, control inhibitor, or vehicle (DMSO). b. Add the COX-1 or COX-2 enzyme to the appropriate wells and incubate for 10 minutes at 37°C. c. Initiate the reaction by adding arachidonic acid and the colorimetric probe. d. Read the absorbance at the appropriate wavelength (e.g., 590 nm) every minute for 5-10 minutes using a plate reader.

    • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50 value for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2).

Protocol 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
  • Causality: This cell-based assay validates if the compound's activity translates to a biological system. Macrophages are key cells in the inflammatory response, and their production of TNF-α and IL-6 upon stimulation with lipopolysaccharide (LPS) is a hallmark of inflammation. [19][20][21]Measuring the reduction of these cytokines provides a functional readout of anti-inflammatory efficacy. [22][23]* Methodology:

    • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics.

    • Cell Plating: Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulation: Add LPS (e.g., 500 ng/mL) to all wells except the negative control group. [24]Incubate for a defined period (e.g., 12-24 hours).

    • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

    • Cytokine Quantification (ELISA): Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions. [23] 7. Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CCK-8) to ensure that the observed reduction in cytokines is not due to cytotoxicity.

Data Presentation: Phase 1
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
Test Compound [Experimental Value][Experimental Value][Calculated Value][Experimental Value][Experimental Value]
Celecoxib>100.055>180~0.1~0.5
Indomethacin0.11.50.07~1.0~2.5

Note: Control values are representative and sourced from literature.[18]

Phase 2: Mechanistic Elucidation

Objective: If the compound shows activity in Phase 1, particularly if it is a weak COX inhibitor but a potent cytokine inhibitor, these assays will determine its effect on upstream signaling pathways.

Protocol 3 & 4: NF-κB and MAPK Pathway Activation Assay (Western Blot)
  • Causality: Western blotting allows for the direct visualization and quantification of protein phosphorylation, which is the key mechanism of activation for both the NF-κB and MAPK pathways. [13][25]By measuring the levels of phosphorylated IκBα (for NF-κB) and phosphorylated p38/JNK (for MAPK), we can pinpoint where the compound exerts its inhibitory effect. [11][12]* Methodology:

    • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound at an effective concentration determined in Phase 1.

    • LPS Stimulation: Stimulate the cells with LPS (500 ng/mL) for a short duration (e.g., 15-60 minutes, to capture peak phosphorylation).

    • Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate the membrane overnight at 4°C with primary antibodies specific for:

      • Phospho-IκBα and Total IκBα
      • Phospho-p38 and Total p38
      • Phospho-JNK and Total JNK
      • β-actin (as a loading control) c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels to determine the degree of inhibition.

Phase 3: In Vivo Proof-of-Concept

Objective: To determine if the compound's in vitro anti-inflammatory activity translates to efficacy in a living animal model of acute inflammation.

Protocol 5: Carrageenan-Induced Paw Edema Model
  • Causality: This is a classic, robust, and widely accepted model for evaluating acute inflammation. [1][26]The injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), providing a quantifiable measure of a drug's efficacy. [27]* Methodology:

    • Animals: Use male Wistar rats or Swiss albino mice (180-200g). Acclimatize the animals for at least one week.

    • Grouping: Divide animals into groups (n=6 per group):

      • Group 1: Vehicle Control (e.g., 0.5% CMC in saline)

      • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

      • Group 3-5: Test Compound at three different doses (e.g., 10, 30, 100 mg/kg, p.o.)

    • Procedure: a. Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. b. Administer the vehicle, positive control, or test compound orally (p.o.). c. After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw. d. Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Data Analysis: a. Calculate the edema volume at each time point by subtracting the initial paw volume from the post-treatment paw volume. b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

Data Presentation: Phase 3
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3 hr (Mean ± SEM)% Inhibition of Edema at 3 hr
Vehicle Control-[Experimental Value]0%
Indomethacin10[Experimental Value][Calculated Value]
Test Compound10[Experimental Value][Calculated Value]
Test Compound30[Experimental Value][Calculated Value]
Test Compound100[Experimental Value][Calculated Value]

Conclusion and Future Directions

This guide provides a systematic and scientifically rigorous framework for the initial preclinical evaluation of this compound as a novel anti-inflammatory agent. Successful completion of these phases, demonstrating potent in vitro activity, a clear mechanism of action, and significant in vivo efficacy, would provide a strong rationale for advancing the compound to the next stages of drug development. These would include lead optimization to improve potency and pharmacokinetic properties, comprehensive ADME/Tox profiling, and evaluation in more complex, chronic models of inflammation (e.g., collagen-induced arthritis).

References

  • Uzuazokaro, M.A., Nwodo, O.F.C., & Ozah, I.R. (2019). Inhibition of Phospholipase A2 and Prostaglandin Synthase Activities as Possible Mechanisms for the Anti-Inflammatory Effect of Cucumis sativus Fruit Homogenate. Acta Sci. Pharm. Sci., 3(7), 68-73.
  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available from: [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 334-346. Available from: [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. Available from: [Link]

  • Towers, C. G. (2017). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Available from: [Link]

  • Mellado, M., Martínez-Muñoz, L., & Cascio, G. (2015). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 6, 417. Available from: [Link]

  • Sonu, Kamal, Y., Gautam, G. K., Mishra, A. K., Parveen, B. R., Kumar, A., Singh, M., & Singh, H. (2024). Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. Heliyon, 10(22), e40300. Available from: [Link]

  • Liaw, L., & Zand, A. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 10, 446. Available from: [Link]

  • Huang, P., Han, J., & Hui, L. (2014). MAPK signaling in inflammation-associated cancer development. Cancer biology & medicine, 11(1), 21–29. Available from: [Link]

  • Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Available from: [Link]

  • CUSABIO. MAPK signaling pathway. CUSABIO. Available from: [Link]

  • Sonu, Kamal, Y., Gautam, G. K., Mishra, A. K., Parveen, B. R., Kumar, A., Singh, M., & Singh, H. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e40300. Available from: [Link]

  • Kumar, M., Kumar, A., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Clinical Research, 16(5), 307-317. Available from: [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. Available from: [Link]

  • Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in molecular medicine, 120, 139–149. Available from: [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. Available from: [Link]

  • Pérez-Sánchez, A., Barrajón-Catalán, E., Caturla, N., Castillo, J., Benavente-García, O., & Micol, V. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. International journal of molecular sciences, 19(9), 2686. Available from: [Link]

  • Sharma, N., Bendi, A., Kaushik, M. P., & Raghav, N. (2024). Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers. Available from: [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • Patel, T., Patel, P., & Shah, D. (2014). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 6(3), 362-366. Available from: [Link]

  • Singh, R. K., & Gupta, M. K. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Clinical Research, 9(3), 264-268. Available from: [Link]

  • Gokhale, A. B., & Damre, A. S. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmacognosy and Phytochemical Research, 9(8), 1146-1151. Available from: [Link]

  • Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 148-156. Available from: [Link]

  • Sharma, A., Kumar, R., & Parle, A. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Current drug targets, 22(1), 54–81. Available from: [Link]

  • Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research. Available from: [Link]

  • Al-Ostoot, F. H., Al-Anazi, K. M., Aouad, M. R., Al-Majid, A. M., Soliman, M. S., Al-Dies, A. M., ... & El-Gazzar, A. R. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in chemistry, 11, 1243555. Available from: [Link]

  • Labib, M. B., Nossier, E. S., El-Sayed, M. A. A., El-Gazzar, M. G., El-Gazzar, A. R. B. A., & El-Gazzar, A. B. A. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Future medicinal chemistry, 14(2), 119–141. Available from: [Link]

  • Lowell, C. A. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of experimental medicine, 184(5), 2007–2019. Available from: [Link]

  • Perrone, M. G., Vitale, P., Scilimati, A., & Ferorelli, S. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Current medicinal chemistry, 23(29), 3343–3366. Available from: [Link]

  • Hira, K., & Begum, A. S. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Methods in molecular biology (Clifton, N.J.), 2289, 161–172. Available from: [Link]

  • Li, Y., Ma, K., Li, Z., Zhou, Y., & Han, Z. (2020). LPS-induced inflammatory reaction and M1-like properties macrophages. ResearchGate. Available from: [Link]

  • AntBio. (2024). Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications and High-Quality Reagent Solutions. AntBio. Available from: [Link]

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical research, 17(9), 1035–1046. Available from: [Link]

  • Hira, K., & Begum, A. S. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Semantic Scholar. Available from: [Link]

  • BPS Bioscience. (n.d.). TNFR2:TNF-alpha[Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. Available from: [Link]

  • Zhang, Q., Xu, L., Xu, S., Liu, Z., Chen, X., & Deng, K. (2023). Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. Frontiers in immunology, 14, 1184919. Available from: [Link]

  • Sly, L. M., Ho, V., Antignano, F., Ruschmann, J., & Krystal, G. (2004). Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. Journal of immunology (Baltimore, Md. : 1950), 173(11), 7015–7024. Available from: [Link]

  • Michalik, M., Wicha, J., & Gancarczyk, A. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules (Basel, Switzerland), 23(10), 2465. Available from: [Link]

  • Kumar, M., Kumar, A., & Parjapat, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Clinical Research, 16(5), 307-317. Available from: [Link]

  • Ghorbani-Vaghei, R., & Malaeke, E. (2018). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 8(11), 517. Available from: [Link]

  • Sharma, A., Kumar, V., & Singh, P. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC advances, 14(20), 14041–14065. Available from: [Link]

  • Hjeds, H., & Krogsgaard-Larsen, P. (1977). Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and ›-Aminobutyric Acid (GABA). Acta Chemica Scandinavica, Series B, 31, 583-588. Available from: [Link]

Sources

Application in the Synthesis of Novel Heterocyclic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocycles in Modern Drug Discovery

Heterocyclic compounds form the bedrock of medicinal chemistry, with their unique three-dimensional structures and diverse chemical properties making them indispensable scaffolds in the design of novel therapeutics.[1] A significant proportion of pharmaceuticals, agrochemicals, and veterinary drugs feature heterocyclic frameworks, which are responsible for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The versatility of these structures allows them to interact with a wide array of biological targets, such as enzymes, receptors, and nucleic acids, thereby modulating physiological pathways implicated in disease.[4]

The continuous evolution of synthetic organic chemistry has provided researchers with a powerful toolkit to construct these complex molecular architectures with increasing efficiency and precision. This guide delves into several cutting-edge and classical methodologies for the synthesis of novel heterocyclic compounds, providing not only detailed, step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their quest for the next generation of therapeutic agents. We will explore the strategic advantages of multi-component reactions, the elegance of transition-metal catalyzed C-H activation, the sustainable approach of photocatalysis, and the enduring utility of classic named reactions.

I. Multi-Component Reactions (MCRs): A Paradigm of Efficiency in Diversity-Oriented Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, represent a highly efficient strategy for generating molecular diversity.[5][6] This approach is particularly valuable in drug discovery, where the rapid assembly of libraries of complex molecules is essential for identifying new biological activities.[7]

A. The Ugi Four-Component Reaction (Ugi-4CR) for Peptidomimetic Scaffolds

The Ugi four-component reaction is a cornerstone of MCRs, involving the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide adduct.[8][9] These linear adducts serve as versatile precursors for a vast array of heterocyclic systems through subsequent intramolecular cyclization reactions, often referred to as post-Ugi modifications.[10] This strategy allows for the rapid construction of complex, drug-like scaffolds such as diketopiperazines, which are prevalent in many biologically active natural products.[1][11]

The Ugi reaction commences with the formation of an imine from the aldehyde/ketone and the amine. The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a nitrilium intermediate. This highly reactive species is subsequently trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the stable α-acylamino carboxamide product.[9] The power of the Ugi reaction lies in the careful selection of bifunctional starting materials that can undergo a subsequent, often spontaneous, cyclization event.

Diagram: Ugi Four-Component Reaction Workflow

Ugi_Workflow cluster_reactants Starting Materials Aldehyde Aldehyde/Ketone Reaction_Vessel One-Pot Reaction (e.g., in Methanol) Aldehyde->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Reaction_Vessel Isocyanide Isocyanide Isocyanide->Reaction_Vessel Ugi_Adduct α-Acylamino Carboxamide (Linear Precursor) Reaction_Vessel->Ugi_Adduct Ugi-4CR Post_Ugi_Cyclization Post-Ugi Cyclization (e.g., Intramolecular SN2) Ugi_Adduct->Post_Ugi_Cyclization Heterocycle Target Heterocycle (e.g., Diketopiperazine) Post_Ugi_Cyclization->Heterocycle Pictet_Spengler Reactants β-Arylethylamine + Aldehyde Imine Schiff Base Formation (Iminium Ion Intermediate) Reactants->Imine + H+ Cyclization Intramolecular Electrophilic Attack (6-endo-trig) Imine->Cyclization Product Tetrahydroisoquinoline or β-Carboline Cyclization->Product - H+ Paal_Knorr_Workflow Dicarbonyl 1,4-Dicarbonyl Compound Microwave_Vial Microwave Vial with Solvent & Catalyst Dicarbonyl->Microwave_Vial Amine Primary Amine Amine->Microwave_Vial Irradiation Microwave Irradiation Microwave_Vial->Irradiation Workup Aqueous Workup & Extraction Irradiation->Workup Purification Column Chromatography Workup->Purification Pyrrole Substituted Pyrrole Purification->Pyrrole Photocatalysis Reactants 2-Aminothiophenol + Aldehyde SET Single Electron Transfer (SET) Reactants->SET Photocatalyst Photocatalyst (PC) Light Visible Light (hν) Photocatalyst->Light Excited_PC Excited PC* Light->Excited_PC Excited_PC->SET Radical_Intermediate Radical Intermediate Formation & Cyclization SET->Radical_Intermediate Product Benzothiazole Radical_Intermediate->Product Oxidative Aromatization (O2)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethyl-3-methylisoxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

I. Overview & Core Synthetic Strategy

The synthesis of this compound, a substituted isoxazole, relies on the classic and robust method of condensing a 1,3-dicarbonyl equivalent with hydroxylamine.[1] The most direct and efficient pathway involves a one-pot, three-component reaction, which offers high atom economy and simplifies the synthetic process.[2][3] This guide will focus on a strategy involving the reaction of an appropriate β-ketoester, hydroxylamine hydrochloride, and a source for the amine group, or a subsequent conversion.

A highly effective strategy is the cyclocondensation of an α-substituted-β-ketonitrile with hydroxylamine. The nitrile group serves as a precursor to the C5-amine functionality.

G cluster_0 Proposed Synthetic Workflow A 2-Ethylacetoacetonitrile (Starting Material) C Base-Catalyzed Cyclocondensation A->C B Hydroxylamine Hydrochloride (Reagent) B->C D This compound (Target Molecule) C->D Ring Formation E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

Caption: Proposed workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the formation of the isoxazole ring in this synthesis?

A1: The reaction proceeds via a cyclocondensation mechanism. First, hydroxylamine, a potent nucleophile, attacks one of the carbonyl carbons of the β-dicarbonyl equivalent (in our proposed route, the ketone of 2-ethylacetoacetonitrile). This is followed by an intramolecular condensation where the hydroxyl group of the intermediate attacks the nitrile carbon, leading to cyclization. A final dehydration step then yields the aromatic isoxazole ring. The choice of base is critical to facilitate the initial nucleophilic attack and the final dehydration step.[1][4]

G A β-Ketonitrile + NH2OH B Oxime Intermediate Formation (Nucleophilic attack at Ketone) A->B C Intramolecular Cyclization (Attack on Nitrile) B->C Base-catalyzed D Dehydration C->D E Aromatic Isoxazole Ring D->E

Caption: Simplified reaction mechanism for isoxazole formation.

Q2: How critical are solvent and temperature for this reaction?

A2: Solvent and temperature are paramount for controlling reaction kinetics and minimizing side products.[5]

  • Solvent: Protic solvents like ethanol are often preferred as they effectively dissolve hydroxylamine hydrochloride and the starting keto-ester.[2] Water can also be used as a green solvent alternative.[6][7] The solvent choice can influence reactant solubility and reaction rates.

  • Temperature: Many isoxazole syntheses can be conducted at room temperature or with gentle heating (e.g., reflux in ethanol).[2][6] Excessively high temperatures can lead to the decomposition of reactants or intermediates, resulting in lower yields and increased impurity profiles.[5] It is crucial to optimize the temperature for your specific substrate.

Q3: What are the best practices for monitoring the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) that provides good separation between your starting material, intermediate(s), and the final product.

  • Visualization: Visualize the spots using a UV lamp (254 nm). The aromatic isoxazole product should be UV-active. Staining with potassium permanganate can also be used to visualize non-UV active components.

  • Interpretation: The reaction is complete when the starting material spot has been completely consumed. This prevents unnecessary heating that could degrade the product.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield

Q: My reaction has resulted in a very low yield of the target compound. What are the potential causes and how can I fix it?

A: Low yield is a common issue that can stem from several factors. A systematic approach is the best way to diagnose the problem.[8]

G Start Low Yield Observed Q1 Check Starting Material Purity (NMR, GC-MS) Start->Q1 Sol1 Purify starting materials (distillation, recrystallization). Ensure anhydrous conditions. Q1->Sol1 Impure? Q2 Review Reaction Conditions (Base, Solvent, Temp) Q1->Q2 Pure Sol1->Q2 Sol2 Screen different bases (e.g., NaOAc, TEA, K2CO3). Optimize temperature via small-scale trials. Ensure proper solvent choice for solubility. Q2->Sol2 Suboptimal? Q3 Analyze Reaction Mixture (TLC, LC-MS) Q2->Q3 Optimal Sol2->Q3 Sol3 Identify side products. If regioisomers are formed, consider alternative synthetic routes. If starting material remains, reaction may be stalled. Q3->Sol3 Side Products? End Yield Improved Sol3->End

Caption: Troubleshooting flowchart for low yield in isoxazole synthesis.

Detailed Breakdown of Causes & Solutions:

Potential Cause Explanation & Causality Recommended Solution(s)
Impure Starting Materials The purity of 2-ethylacetoacetonitrile and hydroxylamine hydrochloride is critical. Contaminants can interfere with the reaction or introduce side reactions. Hydroxylamine can degrade over time.Verify purity of starting materials using NMR or GC-MS.Use freshly opened or purified hydroxylamine hydrochloride.Ensure all reagents are anhydrous if the reaction is sensitive to water.
Incorrect Stoichiometry or Base The base neutralizes the HCl from hydroxylamine hydrochloride and catalyzes the reaction. An incorrect amount or type of base can lead to an incomplete reaction or the formation of side products.[5]Use at least one equivalent of base to free the hydroxylamine.Screen various organic or inorganic bases (e.g., sodium acetate, triethylamine, potassium carbonate) to find the optimal one for your system.
Suboptimal Temperature If the temperature is too low, the reaction rate may be impractically slow. If it's too high, degradation of the product or starting materials can occur.[5]Monitor the reaction by TLC.If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 40°C, then 60°C) and monitor for product formation versus impurity generation.
Work-up & Purification Losses The product may have some solubility in the aqueous phase, or it may be lost during chromatographic purification.Perform multiple extractions (e.g., 3x) with an appropriate organic solvent.Carefully select the solvent system for column chromatography to ensure good separation and recovery.[8]
Problem 2: Formation of Impurities & Regioisomers

Q: My final product is contaminated with significant impurities. How can I identify and eliminate them?

A: Impurity formation often points to issues with reaction selectivity or stability.

1. Unreacted Starting Materials:

  • Cause: Incomplete reaction due to insufficient time, incorrect temperature, or catalyst deactivation.

  • Solution: Allow the reaction to run to completion as monitored by TLC. Re-evaluate the reaction temperature and catalyst loading.

2. Formation of Regioisomers:

  • Cause: While the proposed synthesis should be highly regioselective, alternative routes for synthesizing 3,4-disubstituted isoxazoles can sometimes yield the 3,5-isomer as a byproduct.[9] This is particularly true in 1,3-dipolar cycloaddition reactions.

  • Solution: The cyclocondensation route is generally robust for regioselectivity. If isomers are detected, confirm the structure of your starting materials. Alternative synthetic routes, such as those based on enamines, can offer high regiospecificity for 3,4-disubstituted products.[9][10]

3. Degradation Products:

  • Cause: The isoxazole ring, while aromatic, can be sensitive to harsh conditions. The N-O bond is relatively weak and can be cleaved under strongly basic or reductive conditions.[8]

  • Solution: Avoid overly strong bases or prolonged heating. During work-up, use milder acids for neutralization if required. Ensure purification steps (e.g., chromatography) are not performed on highly acidic or basic media.

IV. Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established principles of isoxazole synthesis.[2][7] Optimization may be required.

Materials:

  • 2-Ethylacetoacetonitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium Acetate (NaOAc) (1.5 eq)

  • Ethanol (as solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-ethylacetoacetonitrile (1.0 eq), hydroxylamine hydrochloride (1.1 eq), sodium acetate (1.5 eq), and ethanol (approx. 5-10 mL per mmol of starting material).

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (e.g., 60-80°C). Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and ethyl acetate.

    • Carefully neutralize the mixture with a saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

    • Combine the fractions containing the pure product and remove the solvent to yield this compound.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

V. References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). Molecules. [Link]

  • Synthesis of isoxazoles. (2019). YouTube. [Link]

  • Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24, 79-84. [Link]

  • An improved protocol for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones through L-valine-mediated. (n.d.). Journal of Chemical Sciences. [Link]

  • Efficient Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-Ones in Green Media. (2021). ResearchGate. [Link]

  • A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. (2022). Scientific Reports. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Biointerfaceresearch. [Link]

  • Synthetic reactions using isoxazole compounds. (n.d.). KUREHA KAGAKU KOGYO K.K. [Link]

  • Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. (2015). Research Journal of Chemical Sciences. [Link]

Sources

Technical Support Center: Purification of Crude 4-Ethyl-3-methylisoxazol-5-amine by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-Ethyl-3-methylisoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this and structurally similar basic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, explaining the causality behind each experimental choice.

Section 1: Pre-Purification Analysis & Method Selection

The first critical step in any purification is developing an analytical understanding of your crude material. This allows for the logical selection of a preparative chromatographic strategy.

FAQ: How do I choose between Normal-Phase and Reverse-Phase chromatography for my crude this compound?

The choice of chromatography mode is dictated by the physicochemical properties of your target compound and the impurities present. This compound is a primary amine, a functional group whose basicity is the single most important factor governing its chromatographic behavior.

The primary amine group (pKa is typically ~9-10) will readily interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase in normal-phase chromatography.[1][2] This strong acid-base interaction can lead to irreversible adsorption, low recovery, and severe peak tailing.[2][3]

Therefore, a preliminary Thin-Layer Chromatography (TLC) analysis is essential to diagnose potential issues and guide your decision.

Table 1: Comparison of Chromatographic Modes for this compound

FeatureNormal-Phase (Silica Gel)Reverse-Phase (C18)
Principle Separation based on polarity. Polar compounds are retained more strongly.Separation based on hydrophobicity. Non-polar compounds are retained more strongly.[4]
Stationary Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., C18-bonded silica)
Mobile Phase Non-polar organic solvents (e.g., Hexane/Ethyl Acetate, DCM/Methanol)Polar solvents (e.g., Water/Acetonitrile, Water/Methanol)[4]
Pros for this Compound High loading capacity; cost-effective; volatile organic solvents are easy to remove.Excellent for polar compounds; can resolve issues of irreversible adsorption on silica.
Cons for this Compound Strong interaction of the basic amine with acidic silica can cause streaking, peak tailing, and product loss.[1][2]The compound is polar and may elute too quickly (low retention) without mobile phase modification. Residual silanols can still cause some tailing.[3]
When to Choose When impurities are non-polar and a well-developed, base-modified mobile phase is used.When normal-phase fails, when the compound shows poor solubility in non-polar solvents, or when dealing with very polar impurities.
Section 2: Troubleshooting Normal-Phase (Silica Gel) Chromatography

This is the most common starting point for purification, but it is fraught with challenges for basic amines. The following troubleshooting guide addresses the most frequent issues.

Q1: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. What is happening and how do I fix it?

Cause: This is the classic sign of a strong, non-ideal interaction between a basic analyte and the acidic stationary phase.[3][5] The amine group is protonated by the surface silanol groups, causing it to bind tightly and elute slowly and unevenly, resulting in a "tail."

Solution: Mobile Phase Modification. The most effective solution is to add a small amount of a "competing base" to your mobile phase. This additive neutralizes the most acidic sites on the silica gel, allowing your compound to elute symmetrically.[1][2]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): The most common choice. Start with 0.5-1% (v/v) in your eluent.

  • Ammonia: A 1-2% addition of a 7N methanolic ammonia solution to the mobile phase is also highly effective.[5]

Table 2: Recommended Starting Solvent Systems for Normal-Phase TLC Analysis

Solvent SystemModifierStarting RatioComments
Dichloromethane / MethanolTriethylamine95 : 5 + 1% TEAGood starting point for polar amines. Increase methanol for higher polarity.
Ethyl Acetate / HeptaneTriethylamine50 : 50 + 1% TEAA less polar system. Good if impurities are much less polar than the product.
Dichloromethane / Methanol7N NH3 in MeOH90 : 10 (of which 2 parts are NH3/MeOH solution)Very effective at reducing tailing; ammonia is more volatile than TEA.[5]
Q2: My compound seems to have completely disappeared. I loaded it on the column but am getting zero recovery. Why?

Cause: This indicates irreversible adsorption, an extreme case of the acid-base interaction where the compound binds so strongly to the silica that the mobile phase cannot elute it.[1] This is common for very basic amines or when the compound is loaded in a solvent that promotes strong binding.

Solutions:

  • Deactivate the Stationary Phase: Before running your column, flush the packed silica gel with your mobile phase containing the basic modifier (e.g., 1% TEA in Hexane/EtOAc). This pre-neutralizes the active sites.[6]

  • Switch to a Basic Stationary Phase: If deactivation is insufficient, the silica itself is too aggressive.

    • Basic Alumina: Alumina is a basic medium and is often a good choice for the purification of amines.[6]

    • Amine-Functionalized Silica: These columns have propyl-amine groups bonded to the silica surface, creating a "basic" environment that is ideal for purifying organic bases without needing mobile phase modifiers.[2][7]

Workflow: Troubleshooting Normal-Phase Purification of this compound

G start Start: Crude Amine Purification tlc Run TLC with DCM/MeOH (95:5) start->tlc streaking Observe Streaking/Tailing? tlc->streaking no_streaking No Streaking: Proceed with Column streaking->no_streaking No add_tea Add 1% TEA to Mobile Phase streaking->add_tea Yes no_recovery Low/No Recovery from Column? no_streaking->no_recovery retry_tlc Re-run TLC add_tea->retry_tlc streaking_ streaking_ retry_tlc->streaking_ persists Streaking Persists? persists->no_streaking No use_alt_sp Switch Stationary Phase: 1. Basic Alumina 2. Amine-Functionalized Silica persists->use_alt_sp Yes no_recovery->use_alt_sp Yes success Successful Purification no_recovery->success No use_alt_sp->success

Caption: Troubleshooting workflow for normal-phase purification.

Section 3: A Guide to Reverse-Phase (RP) Chromatography

When normal-phase chromatography proves problematic, reverse-phase is an excellent alternative. In RP, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[4]

FAQ: My amine elutes at the solvent front in my analytical RP-HPLC. How can I get it to retain on a preparative column?

Cause: Your compound is highly polar, and in a standard neutral mobile phase (Water/Acetonitrile), it has little affinity for the non-polar C18 stationary phase.[8] For basic compounds, this can be easily manipulated.

Solution: High pH Mobile Phase. By increasing the pH of the mobile phase to be at least two units above the pKa of your amine (~pH 10-11), you ensure the amine is in its neutral, free-base form (R-NH2).[2] This deprotonated form is significantly less polar (more hydrophobic) than its protonated counterpart (R-NH3+), causing it to interact more strongly with the C18 stationary phase and thus be retained longer.[2]

  • Recommended Modifier: Add a volatile base to both your aqueous and organic mobile phases. A 0.1% concentration of ammonium hydroxide or triethylamine is typically sufficient.

Experimental Protocol: Preparative Reverse-Phase Flash Chromatography
  • System Preparation:

    • Stationary Phase: C18-functionalized silica gel column.

    • Mobile Phase A (Aqueous): Deionized water with 0.1% triethylamine.

    • Mobile Phase B (Organic): Acetonitrile with 0.1% triethylamine.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimum amount of a strong solvent like methanol or DMSO.

    • Pro-Tip: If solubility is an issue, consider dry loading. Dissolve the crude material, add a small amount of C18 silica, and evaporate the solvent to dryness. Load the resulting free-flowing powder onto the column.[9]

  • Chromatography:

    • Equilibrate the column with 5-10% Mobile Phase B.

    • Load the sample onto the column.

    • Run a linear gradient from ~5% B to 70% B over 10-15 column volumes. The exact gradient will depend on analytical HPLC scouting runs.

    • Collect fractions and monitor by TLC or LC-MS.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the acetonitrile on a rotary evaporator.

    • Perform a liquid-liquid extraction (e.g., with dichloromethane or ethyl acetate) to recover the product from the aqueous phase. This will also help remove any non-volatile salts.

Section 4: Post-Purification & Purity Assessment
FAQ: How do I remove the triethylamine (TEA) modifier from my purified fractions after normal-phase chromatography?

TEA has a relatively high boiling point (89 °C) and can be difficult to remove completely under vacuum.

  • Co-evaporation: Add a lower-boiling solvent like toluene or dichloromethane to the fractions and re-evaporate. Repeat this 2-3 times.

  • Acid Wash: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl). The TEA will be protonated and move into the aqueous layer. Caution: Ensure your target compound is stable to acid and does not itself partition into the aqueous layer. Back-extract the aqueous layer with fresh organic solvent to recover any lost product.

  • Acidic Ion Exchange: Pass a solution of your compound through a short plug of acidic ion-exchange resin (e.g., Dowex®). The basic TEA will be captured by the resin.

References
  • Lipka, E., et al. (2016). Exploring chiral separation of 3-carboxamido-5-aryl isoxazole derivatives by supercritical fluid chromatography on amylose and cellulose tris dimethyl- and chloromethyl phenylcarbamate polysaccharide based stationary phases. Journal of Chromatography A, 1467, 473-481. [Link]

  • Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A, 1505, 93-100. [Link]

  • Various Authors. (2019). What solvent should I use with SPE to elute amines from silica? ResearchGate. [Link]

  • Various Authors. (2022). Chromotography with free amines? Reddit r/chemhelp. [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. [Link]

Sources

Technical Support Center: Synthesis of 4-Ethyl-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Ethyl-3-methylisoxazol-5-amine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important isoxazole scaffold. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

The predominant and most reliable method for synthesizing 5-aminoisoxazoles, including the target compound, is the cyclocondensation of a β-ketonitrile with hydroxylamine.[1][2] For the specific synthesis of this compound, the key precursors are 2-cyano-3-pentanone and a hydroxylamine source. This guide focuses on troubleshooting the critical cyclization step.

Core Synthesis Workflow

The reaction proceeds via the formation of an oxime intermediate from the ketone, followed by a base-mediated intramolecular cyclization involving the nitrile group to form the 5-aminoisoxazole ring.

Synthesis_Workflow Core Synthesis of this compound cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction Process SM1 2-Cyano-3-pentanone Intermediate Oxime Intermediate SM1->Intermediate + NH2OH SM2 Hydroxylamine (NH2OH·HCl) SM2->Intermediate Base Base (e.g., NaOH, NaOAc) Base->Intermediate Solvent Solvent (e.g., Ethanol) Solvent->Intermediate Temp Heat (Reflux) Temp->Intermediate Product This compound Intermediate->Product Base-catalyzed cyclization

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

Question 1: My reaction suffers from very low yield. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent issue in isoxazole synthesis and can be attributed to several factors, from reactant quality to suboptimal reaction conditions.[3] A systematic approach is crucial for diagnosis.

Causality Analysis:

  • Incomplete Reaction: The conversion of the β-ketonitrile to the final product may be stalling. This is often due to insufficient reaction time or temperature. The cyclization step, in particular, requires adequate thermal energy.

  • Suboptimal pH and Base: The base is critical for neutralizing the hydroxylamine salt (if used) and catalyzing the final ring-closing step. Too little base will result in an incomplete reaction, while a strongly basic environment can promote the degradation of the isoxazole ring itself.[3]

  • Purity of Starting Materials: The purity of the 2-cyano-3-pentanone precursor is paramount. Impurities can interfere with the reaction or lead to a complex mixture of byproducts. Likewise, aged hydroxylamine may have decomposed, reducing its effective concentration.

  • Side Reactions: Competing reaction pathways, such as hydrolysis of the nitrile group or dimerization of intermediates, can consume starting materials and reduce the yield of the desired product.[4]

Troubleshooting Workflow:

Low_Yield_Troubleshooting Workflow for Diagnosing Low Yield Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (NMR, GC-MS) Start->Check_Purity Purify_SM Purify/Replace Starting Materials Check_Purity->Purify_SM Impure Monitor_Reaction Monitor Reaction Progress (TLC, HPLC) Check_Purity->Monitor_Reaction Pure Purify_SM->Monitor_Reaction Incomplete Reaction Incomplete? Monitor_Reaction->Incomplete Optimize_Conditions Optimize Conditions: - Increase Time - Increase Temperature Incomplete->Optimize_Conditions Yes Check_pH Check pH / Base Stoichiometry Incomplete->Check_pH No Resolved Yield Improved Optimize_Conditions->Resolved Adjust_Base Adjust Base Type/Amount (e.g., switch to weaker base) Check_pH->Adjust_Base Incorrect Analyze_Byproducts Analyze Crude Mixture for Side Products (LC-MS) Check_pH->Analyze_Byproducts Correct Adjust_Base->Resolved Analyze_Byproducts->Resolved

Caption: A step-by-step workflow for troubleshooting low product yield.

Recommended Reaction Conditions:

ParameterRecommended ValueRationale
Base Sodium Hydroxide or Sodium AcetateA moderate base is sufficient to facilitate cyclization without causing ring degradation.
Solvent Ethanol, Tetrahydrofuran[1]Protic solvents like ethanol are effective for this condensation.
Temperature Reflux[1]Ensures sufficient energy for both oxime formation and the subsequent cyclization.
Reaction Time 2-12 hoursMonitor by TLC or HPLC to determine the optimal time for your specific setup.
pH Control Maintain slightly basic to neutral pHCrucial for preventing side reactions and product degradation.[5]
Question 2: I am observing an isomeric impurity in my final product. How can I prevent the formation of the 3-Ethyl-4-methylisoxazol-5-amine regioisomer?

Answer: The formation of regioisomers is a classic challenge in the synthesis of unsymmetrically substituted isoxazoles.[4][6] While the reaction of β-ketonitriles with hydroxylamine is generally highly regioselective to afford the 5-aminoisoxazole, subtle variations in reaction conditions can sometimes lead to the formation of the undesired 3-aminoisoxazole regioisomer.

Mechanistic Insight:

The desired product, this compound, forms from the cyclization of the oxime of 2-cyano-3-pentanone. The key steps involve the nucleophilic attack of the oxime nitrogen onto the nitrile carbon. However, a competing pathway, though less favored, could theoretically exist. The regioselectivity is largely governed by the relative electrophilicity of the ketone and nitrile carbons and the stability of the intermediates. Key factors that can influence this selectivity include pH and reaction temperature.[5]

Regioisomer_Formation Regioisomeric Pathways cluster_path1 Major Pathway cluster_path2 Minor Pathway Start 2-Cyano-3-pentanone + NH2OH Oxime Oxime Intermediate Start->Oxime Attack_Nitrile Oxime N attacks Nitrile C Oxime->Attack_Nitrile Favored Attack_Ketone Alternative Cyclization Oxime->Attack_Ketone Disfavored (promoted by harsh conditions) Product_Major This compound (Desired Product) Attack_Nitrile->Product_Major Product_Minor 3-Ethyl-4-methylisoxazol-5-amine (Regioisomer) Attack_Ketone->Product_Minor

Caption: Competing pathways leading to desired product and regioisomeric impurity.

Control and Purification Strategies:

  • pH Control: Maintaining a moderately basic or near-neutral pH is critical. Strongly acidic or basic conditions can alter the reactivity of the intermediates and potentially lower the regioselectivity.

  • Temperature Management: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., gentle reflux) is advisable. High temperatures can sometimes overcome the activation energy barrier for the formation of the less stable, undesired isomer.

  • Purification: If the regioisomer does form, it can often be separated by column chromatography on silica gel. The two isomers will likely have different polarities.

    • Protocol: Use a gradient elution system, starting with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increasing the polarity. Monitor fractions by TLC to isolate the desired product.

Question 3: My reaction stalls at the oxime intermediate. How do I drive the cyclization to completion?

Answer: The accumulation of the oxime intermediate is a clear indication that the second step of the reaction—the intramolecular cyclization—is being hindered. This is a common bottleneck if conditions are not optimized.

Causality and Solutions:

  • Insufficient Base: The cyclization is a base-catalyzed process. The base is required to deprotonate the oxime hydroxyl group, making the oxygen a better nucleophile for the initial attack or, more commonly, facilitating the tautomerization and subsequent attack by the nitrogen atom on the nitrile group.

    • Solution: Ensure at least one equivalent of base is present relative to the hydroxylamine hydrochloride. If using free hydroxylamine, a catalytic amount of a non-nucleophilic base can be added to promote the cyclization.

  • Low Temperature: The activation energy for the cyclization step is higher than that for the initial oxime formation.

    • Solution: Increase the reaction temperature. Refluxing in a solvent like ethanol usually provides sufficient energy to overcome this barrier.[1]

  • Solvent Effects: The choice of solvent can influence the solubility of intermediates and the transition state energy of the cyclization.

    • Solution: While ethanol is standard, if issues persist, switching to a higher-boiling polar aprotic solvent like DMF or DMSO could be explored, though this may also increase the risk of other side reactions.

Question 4: I'm experiencing product loss during workup and purification. Is the isoxazole ring unstable?

Answer: Yes, the N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under certain conditions, leading to product loss.[3]

Conditions to Avoid:

  • Strongly Basic Conditions: Exposure to strong bases (e.g., pH > 12) for prolonged periods, especially with heating, can cause ring-opening.

  • Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd) and other strong reducing agents.

  • Strong Acids: While more stable to acid than strong base, prolonged exposure to hot, concentrated acid can also lead to degradation.

Recommended Workup Protocol:

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with a mild acid (e.g., dilute HCl or acetic acid) to a pH of ~7-8.

  • Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with water and then with a saturated brine solution to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure at a moderate temperature (<40°C).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for the synthesis of 5-aminoisoxazoles.[1]

Materials:

  • 2-cyano-3-pentanone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium hydroxide (1.2 eq)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (1.2 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.2 eq) in ethanol to the flask. A precipitate of NaCl may form. Stir for 15 minutes.

  • To this mixture, add 2-cyano-3-pentanone (1.0 eq) dissolved in a minimal amount of ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Once the starting material is consumed, cool the flask to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

References

  • A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. BenchChem.
  • Bourbeau, M. P., & Rider, J. T. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679–3680. Available at: [Link]

  • Overcoming regioselectivity issues in 5-aminoisoxazole synthesis. BenchChem.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.
  • Challenges in the scale-up of 5-aminoisoxazole production. BenchChem.
  • Saeed, A., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 11(38), 23485-23496. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Purity of 4-Ethyl-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Ethyl-3-methylisoxazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals who may encounter purity-related challenges during the synthesis and handling of this valuable isoxazole intermediate. As a substituted 5-aminoisoxazole, its unique electronic and structural properties, particularly the basicity of the amine group, can present specific purification and stability issues. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve these challenges effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis and purification of this compound.

Q1: My reaction appears complete by TLC, but after work-up and standard silica gel chromatography, the yield is low and the product is still impure. What is likely happening?

A1: This is a classic issue when purifying basic compounds like primary amines on standard silica gel.

Causality: The problem stems from the acidic nature of standard silica gel. The lone pair of electrons on the C5-amine group of your product makes it basic. This basic amine can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction can lead to several problems:

  • Irreversible Adsorption: A significant portion of your product can get permanently stuck to the column, drastically reducing your yield.

  • Peak Tailing and Streaking: The strong, non-uniform interactions cause the compound to elute slowly and over a large volume of solvent, resulting in broad, tailing peaks. This leads to poor separation from closely eluting impurities.

  • On-Column Degradation: The acidic environment of the silica gel can catalyze the degradation of sensitive molecules. Amines, in particular, can be susceptible to oxidation, which may be accelerated on the silica surface.[1]

The thin-layer chromatography (TLC) plate, also made of silica, may give a misleadingly clean spot because the sample amount is minuscule and solvent evaporation is rapid. However, on the scale of preparative column chromatography, these adverse interactions become significant.

Solution Workflow:

  • Neutralize the Stationary Phase: Deactivate the acidic sites on the silica gel. This is the most common and effective solution.

    • Method: Add a small amount of a volatile tertiary amine, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), to your mobile phase (eluent). A typical concentration is 0.1% to 1% (v/v).[2]

    • Mechanism: The triethylamine is a stronger base than your product and will preferentially bind to the acidic silanol groups, effectively "capping" them. This allows your this compound to pass through the column without strong ionic interactions, resulting in sharper peaks and better recovery.

  • Switch to a Different Stationary Phase: If neutralization is insufficient, consider a stationary phase better suited for basic compounds.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a basic environment that repels basic analytes and prevents tailing. They are an excellent, albeit more expensive, choice for purifying amines using standard organic solvents.[3]

    • Basic Alumina (Al₂O₃): Alumina is generally more basic than silica and can be a good alternative. However, its activity can vary, and it may have different selectivity.

    • Reversed-Phase Chromatography: If your compound and impurities have different polarities, reversed-phase (C18) flash chromatography can be highly effective. The mobile phase is typically a mixture of water and acetonitrile or methanol. To ensure the amine is in its neutral, less polar form, the pH of the mobile phase should be adjusted to be about two units above the amine's pKa, often by adding a basic modifier like triethylamine or ammonium hydroxide.[3]

Q2: My final product is an off-white or yellowish solid that darkens over time, and repeat analysis shows decreasing purity. What causes this degradation and how can I prevent it?

A2: The discoloration and degradation are characteristic signs of oxidation.

Causality: Aromatic and heteroaromatic amines are often susceptible to aerial oxidation. The electron-rich nature of the isoxazole ring system, combined with the activating effect of the amino group, makes the molecule vulnerable to attack by atmospheric oxygen. This process can be accelerated by exposure to light, heat, or trace metal impurities. The resulting oxidized species are often colored, leading to the observed darkening of the material.[1]

Solution Workflow:

  • Inert Atmosphere Handling: During the final stages of purification (e.g., solvent evaporation) and while handling the isolated solid, work under an inert atmosphere of nitrogen or argon.

  • Solvent Purity: Use freshly distilled or sparged solvents for the final purification and dissolution steps to minimize dissolved oxygen.

  • Optimal Storage Conditions:

    • Temperature: Store the purified compound at low temperatures (-20°C is recommended for long-term storage).

    • Atmosphere: Store in a vial with a tight-fitting cap, and preferably, flush the vial with nitrogen or argon before sealing.

    • Light: Protect the compound from light by storing it in an amber vial or by wrapping a clear vial in aluminum foil.

Q3: What are the most likely impurities I should be looking for, and how can I identify them?

A3: Impurities typically arise from starting materials, side reactions, or degradation. The exact impurities will depend on your specific synthetic route. A common synthesis involves the cyclization of a β-keto nitrile derivative with hydroxylamine.

Plausible Impurity Profile:

Impurity Type Potential Structure / Identity Reason for Formation Identification Notes (¹H NMR)
Unreacted Starting Material Ethyl 3-amino-2-ethyl-3-oxobut-2-enoate (or similar precursor)Incomplete cyclization reaction.Presence of signals corresponding to the precursor; may show vinyl protons or different methylene/methyl group shifts.
Isomeric Impurity 3-Ethyl-4-methylisoxazol-5(4H)-oneHydrolysis of the amine group back to the keto form, or incomplete amination.Absence of the broad NH₂ signal, potential shift in ring proton signals.
Solvent Adducts Residual purification solvents (e.g., Ethyl Acetate, Hexane, Triethylamine)Incomplete drying or strong association with the product.Characteristic solvent peaks in the ¹H NMR spectrum.
Oxidation Products Dimerized species, ring-opened products, or colored polymeric material.Exposure to air, light, or acidic conditions.[1]Broad, poorly resolved signals in the baseline of the NMR spectrum; colored appearance.

Analytical Workflow for Purity Assessment:

  • ¹H and ¹³C NMR: This is the primary tool for structural confirmation and purity assessment. Look for unexpected signals, incorrect integration values, and peak broadening.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique to identify and quantify impurities. A mass spectrometer will give you the molecular weight of co-eluting species, which is invaluable for identification.[4]

  • HPLC (High-Performance Liquid Chromatography): A calibrated HPLC method is the gold standard for quantitative purity analysis. Develop a method (e.g., reversed-phase with a C18 column) that provides good separation between your main peak and any impurities.[5][6]

Troubleshooting Logic Flow

Troubleshooting_Workflow start Low Purity of This compound cause1 Problem During Purification start->cause1 cause2 Product Degradation start->cause2 cause3 Incomplete Reaction or Side Products start->cause3 diag1 Symptoms: - Low yield after column - Peak tailing on silica - Material stuck on column cause1->diag1 diag2 Symptoms: - Product darkens over time - Purity decreases on standing - Off-color appearance cause2->diag2 diag3 Symptoms: - Extra peaks in NMR/LC-MS - Melting point is low/broad cause3->diag3 sol1a Solution: Add 0.1-1% NEt₃ to eluent diag1->sol1a Address Amine Basicity sol1b Solution: Use Amine-Functionalized Silica or Alumina Column diag1->sol1b Address Amine Basicity sol1c Solution: Use Reversed-Phase HPLC with basic modifier diag1->sol1c Address Amine Basicity sol2 Solution: - Store at -20°C under N₂/Ar - Protect from light - Use degassed solvents diag2->sol2 Prevent Oxidation sol3 Solution: - Re-optimize reaction conditions - Re-purify using appropriate method - Characterize impurities (LC-MS) diag3->sol3 Analyze & Re-process

Caption: Troubleshooting workflow for low purity issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for routine purity checks?

A1: For routine checks, a combination of TLC and ¹H NMR is efficient.

  • TLC: Use a mobile phase similar to your column conditions (e.g., 30% Ethyl Acetate in Hexane + 0.5% NEt₃). Visualize under UV light (254 nm) and consider staining with potassium permanganate, which is effective for visualizing many organic compounds.[7]

  • ¹H NMR: Provides rapid confirmation of the structure and a good estimate of purity by integrating the product signals against known impurity or solvent peaks.

For regulatory filings or quality control, a validated quantitative HPLC method is required.[5][6]

Q2: Can I use recrystallization to purify this compound?

A2: Yes, recrystallization can be an excellent and scalable purification method if a suitable solvent system is found. Since the compound is a solid, this is a highly recommended alternative to chromatography.

General Procedure:

  • Solvent Screening: Find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot. Common systems for polar molecules include ethyl acetate/hexanes, ethanol/water, or isopropanol.

  • Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.

  • Filtration (Optional): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

For basic compounds like amines, sometimes using a slightly acidic solvent like acetic acid mixed with other solvents can yield good crystals, though this may form a salt.[1]

Q3: What are the optimal storage conditions for this compound?

A3: Based on its susceptibility to oxidation, the optimal storage conditions are:

  • Temperature: -20°C

  • Atmosphere: Under an inert gas (Argon or Nitrogen)

  • Light: In an amber, tightly sealed vial

  • Purity: Ensure the material is free of residual acid or metal catalysts from the synthesis, as these can accelerate degradation.

Key Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography on Amine-Functionalized Silica

This protocol is designed to provide superior purification for basic amines by eliminating peak tailing.[3]

  • Column Selection: Choose an appropriately sized pre-packed amine-functionalized silica gel column (e.g., Biotage® KP-NH or equivalent).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the weak eluent. If solubility is low, adsorb the crude product onto a small amount of standard silica gel or celite.

  • Mobile Phase Preparation: Prepare the weak eluent (Solvent A: Hexane or Heptane) and the strong eluent (Solvent B: Ethyl Acetate). No triethylamine is needed with this type of column.

  • Equilibration: Equilibrate the column with 2-3 column volumes of 100% Solvent A.

  • Loading: Load the prepared sample onto the column.

  • Elution: Run a linear gradient. A typical starting point is from 0% to 50% Solvent B over 10-12 column volumes. Adjust the gradient based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Purification Strategy Selection

Purification_Strategy compound This compound Properties prop1 Basic (pKa of Amine) compound->prop1 prop2 Prone to Oxidation compound->prop2 prop3 Crystalline Solid compound->prop3 strat1 Column Chromatography (Amine-functionalized silica) prop1->strat1 Requires basic conditions strat3 Storage & Handling prop2->strat3 Requires inert conditions strat2 Recrystallization prop3->strat2 Allows non-chromatographic purification strategy Optimal Purification Strategy strat1->strategy strat2->strategy strat3->strategy

Caption: Logic for selecting an appropriate purification strategy.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. Retrieved from [Link]

  • Hjeds, H., & Krogsgaard-Larsen, P. (1977). Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and γ-Aminobutyric Acid (GABA). Acta Chemica Scandinavica, B 31, 589-595. Retrieved from [Link]

  • Wasserman, H. H., & Wentland, M. P. (1975). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 55, 67. Retrieved from [Link]

  • Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]

  • Poulsen, T. B., et al. (2011). Amide activation of 1,4-dihydropyridines as acyl donors. Organic & Biomolecular Chemistry, 9(15), 5483-5489. Retrieved from [Link]

  • Supporting Information for: A General Method for the Synthesis of 2,4,7-Triaminopteridines. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(8). Retrieved from [Link]

  • Al-Ayed, A. S., et al. (2011). REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. Heterocyclic Letters, 1(4), 901-908. Retrieved from [Link]

  • Gomha, S. M., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(43), 28203-28214. Retrieved from [Link]

  • Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. (2015). ResearchGate. Retrieved from [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous media. Research Journal of Chemical Sciences, 5(5), 27-32. Retrieved from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2023). IUCr Journals. Retrieved from [Link]

  • Rocío-Bautista, P., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Foods, 10(11), 2824. Retrieved from [Link]

Sources

Technical Support Center: 4-Ethyl-3-methylisoxazol-5-amine Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Ethyl-3-methylisoxazol-5-amine. Here, we address common stability issues encountered when this compound is in solution, providing troubleshooting advice and in-depth scientific explanations to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The isoxazole ring, while aromatic, possesses inherent reactivity that can lead to degradation under certain conditions. The primary stability concerns for this compound are:

  • pH-Dependent Hydrolysis: The isoxazole ring is susceptible to both acid- and base-catalyzed hydrolysis, which can lead to ring cleavage.[1][2] The N-O bond is often the most labile part of the ring system.[1]

  • Thermal Degradation: Elevated temperatures can accelerate degradation pathways, including ring opening and potential rearrangement reactions.[1][3]

  • Photostability: Exposure to light, particularly UV radiation, can induce isomerization of the isoxazole ring to an oxazole, proceeding through a transient azirine intermediate.[1]

  • Oxidative Degradation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative cleavage of the isoxazole ring.

Q2: How do the substituents on this compound influence its stability?

A2: The ethyl and methyl groups at positions 4 and 3, respectively, are electron-donating. These alkyl groups can increase the electron density of the isoxazole ring, potentially influencing its susceptibility to electrophilic attack. The primary amine group at position 5 is a key functional group that can participate in various reactions and also influences the electronic properties and, consequently, the stability of the heterocyclic ring.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing is recommended to slow down thermally induced degradation.

  • Protected from light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[4]

  • Maintained at an appropriate pH: Based on general isoxazole stability, neutral to slightly acidic conditions (pH 4-7) are likely to be optimal.[2] Basic conditions should be avoided as they can catalyze ring opening.[1][2]

  • Stored under an inert atmosphere: For long-term storage or if the solution is sensitive to oxidation, purging with an inert gas like nitrogen or argon can displace dissolved oxygen.[4]

Q4: What solvents are recommended for dissolving this compound?

A4: The choice of solvent can significantly impact stability.

  • Aprotic solvents: Solvents like DMSO and DMF are generally suitable for stock solutions.

  • Protic solvents: If aqueous buffers are necessary, it is crucial to control the pH and use freshly prepared solutions. The presence of water can facilitate hydrolysis. Consider using a mixed aqueous-organic solvent system to reduce water activity.[4] Buffers should be carefully selected to avoid any potential reactions with the compound.

Troubleshooting Guide

Issue 1: Unexpected Degradation Observed by LC-MS Analysis

Symptoms:

  • Appearance of new peaks in the chromatogram.

  • Decrease in the peak area of the parent compound over time.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
pH-Induced Hydrolysis The solution pH may be too high or too low, leading to the cleavage of the isoxazole ring. Basic conditions are particularly known to promote the opening of the isoxazole ring.[1][2]1. Verify pH: Measure the pH of your solution. 2. Buffer Selection: Use a stable buffer system to maintain a pH between 4 and 7.[2] 3. Re-preparation: Prepare a fresh solution in a validated buffer system.
Thermal Degradation The solution may have been exposed to high temperatures during preparation, handling, or storage.[3]1. Temperature Control: Ensure all experimental steps are performed at a controlled, low temperature.[4] 2. Storage: Confirm that the solution has been stored at the recommended temperature.
Oxidative Degradation Dissolved oxygen in the solvent can lead to oxidative degradation of the isoxazole ring.1. Solvent Purity: Use high-purity, de-gassed solvents.[4] 2. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon).[4] 3. Antioxidants: Consider adding a suitable antioxidant if it does not interfere with your experiment.[4]
Photodegradation Exposure to ambient or UV light can cause rearrangement or degradation of the isoxazole ring.[1]1. Light Protection: Handle the solution in a dark room or use light-blocking containers.[4] 2. Photostability Testing: If your application involves light exposure, conduct a formal photostability study.

Experimental Workflow for Investigating Degradation

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions cluster_3 Verification start Unexpected peaks in LC-MS check_pH Check Solution pH start->check_pH check_temp Review Temperature Log start->check_temp check_light Assess Light Exposure start->check_light check_solvent Analyze Solvent Purity start->check_solvent adjust_pH Adjust pH / Re-buffer check_pH->adjust_pH control_temp Implement Temperature Control check_temp->control_temp protect_light Use Amber Vials check_light->protect_light degas_solvent Degas Solvent / Use Inert Atmosphere check_solvent->degas_solvent reanalyze Re-analyze by LC-MS adjust_pH->reanalyze control_temp->reanalyze protect_light->reanalyze degas_solvent->reanalyze stable Stability Confirmed reanalyze->stable

Caption: Troubleshooting workflow for unexpected degradation.

Issue 2: Solution Color Change or Precipitation

Symptoms:

  • The initially clear and colorless solution turns yellow or brown.

  • Formation of a precipitate over time.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Degradation Product Formation The color change is often indicative of the formation of degradation products, which may have different chromophores.Follow the troubleshooting steps outlined in Issue 1 to identify and mitigate the source of degradation.
Precipitation of Degradant The degradation products may be less soluble in the chosen solvent system, leading to precipitation.1. Characterize Precipitate: If possible, isolate and analyze the precipitate to identify the degradation product. 2. Solvent System Optimization: Consider a different solvent or a co-solvent system to improve the solubility of both the parent compound and any potential degradants.
Exceeded Solubility Limit The concentration of this compound may be too high for the chosen solvent and storage temperature.1. Determine Solubility: Experimentally determine the solubility of the compound in your solvent system at the storage temperature. 2. Adjust Concentration: Prepare solutions at a concentration below the determined solubility limit.

Proposed Degradation Pathway under Basic Conditions

G parent This compound intermediate Ring-Opened Intermediate parent->intermediate Base-Catalyzed Ring Opening products Degradation Products intermediate->products Further Reactions

Caption: Potential degradation pathway in basic solution.

Stability Data Summary (Hypothetical)

The following table provides hypothetical stability data for this compound to illustrate the impact of different conditions. Note: This data is for illustrative purposes only. Actual stability should be determined experimentally.

Condition Solvent Temperature (°C) pH % Degradation (24h)
1Acetonitrile25N/A< 1%
2PBS257.4~5%
3PBS377.4~15%[2]
4Aqueous Buffer254.0< 2%[2]
5Aqueous Buffer2510.0> 50%[2]

Key Mechanistic Insights

The instability of the isoxazole ring, particularly under basic conditions, is attributed to the susceptibility of the N-O bond to cleavage.[1] In the case of this compound, the electron-donating nature of the alkyl substituents may influence the rate of this cleavage. The primary amine at the 5-position can also play a role in the overall reactivity and potential degradation pathways. For instance, studies on the related compound leflunomide have shown that the isoxazole ring opening is significantly influenced by pH and temperature, with increased lability under basic conditions.[1][2]

Analytical Methods for Stability Assessment

To accurately assess the stability of this compound in your experimental setup, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV or mass spectrometry (LC-MS) detection, HPLC is the preferred method for separating and quantifying the parent compound and its degradation products.

  • Mass Spectrometry (MS): Provides molecular weight information for the identification of unknown degradation products.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to elucidate the structure of isolated degradation products.

By understanding the inherent stability characteristics of this compound and implementing the appropriate handling and storage procedures, researchers can ensure the reliability and reproducibility of their experimental results.

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Benchchem.
  • pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate.
  • Structure and stability of isoxazoline compounds | Request PDF. ResearchGate.
  • Construction of Isoxazole ring: An Overview.
  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University.
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky.

Sources

Technical Support Center: Scaling the Synthesis of 4-Ethyl-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-3-methylisoxazol-5-amine. Moving beyond a simple protocol, this document addresses common challenges, offering troubleshooting solutions and frequently asked questions in a direct, question-and-answer format to facilitate successful scale-up and process optimization.

I. Overview of the Core Synthesis

The most prevalent and scalable method for synthesizing 3,4,5-trisubstituted isoxazol-5-amines involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[1] For the target molecule, this compound, the key precursors are 2-cyano-3-pentanone and hydroxylamine. The reaction is typically base-mediated, proceeding through the formation of an oxime intermediate which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

General Reaction Scheme:

The overall transformation follows this pathway:

2-Cyano-3-pentanone + Hydroxylamine --(Base)--> this compound

The logical flow of this synthesis, from precursor preparation to final product, is outlined below.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_workup Workup & Purification start Starting Materials (e.g., Propionyl Chloride, Acetonitrile) ketonitrile Synthesize 2-Cyano-3-pentanone start->ketonitrile reaction Cyclocondensation Reaction ketonitrile->reaction β-Ketonitrile hydroxylamine Hydroxylamine (e.g., NH2OH·HCl) hydroxylamine->reaction quench Reaction Quench & pH Adjustment reaction->quench extraction Solvent Extraction quench->extraction purify Purification (Crystallization/Chromatography) extraction->purify final_product Final Product: This compound purify->final_product

Caption: Overall workflow for the synthesis of this compound.

II. Detailed Experimental Protocol

This section provides a baseline protocol. Specific quantities and conditions may require optimization depending on the scale and available equipment.

Materials:

  • 2-Cyano-3-pentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Dichloromethane or Ethyl acetate (for extraction)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydroxylamine Preparation: In a reaction vessel, dissolve hydroxylamine hydrochloride (1.1 eq) in water or ethanol. If using a base like NaOH, a separate solution should be prepared. Some protocols involve generating free hydroxylamine in situ.[2]

  • Reaction Setup: Cool the hydroxylamine solution to 0-5 °C in an ice bath.

  • Addition of β-Ketonitrile: Slowly add 2-cyano-3-pentanone (1.0 eq) to the cooled hydroxylamine solution while maintaining the temperature.

  • Base Addition: Add an aqueous solution of NaOH (e.g., 15% w/v) or another suitable base dropwise to the mixture, ensuring the temperature does not exceed 10-15 °C.[1]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C or reflux) to drive it to completion, though this may increase side product formation.[1] Monitor progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture and neutralize it carefully with dilute HCl to a pH of ~7-8.

    • Extract the aqueous phase three times with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with saturated brine, dry over anhydrous MgSO₄, and filter.

  • Purification:

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude material by recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) or by column chromatography on silica gel.

III. Troubleshooting Guide (Q&A)

This section addresses specific problems that may arise during the synthesis.

Question 1: My reaction yield is very low or non-existent. What are the common causes?

Answer: Low yield is a frequent issue that can be traced to several factors. A systematic approach is best for diagnosis.

Troubleshooting_LowYield cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_monitoring Process Control cluster_workup Workup Issues start Low/No Yield Observed q1 Is the β-ketonitrile (2-cyano-3-pentanone) pure and fresh? start->q1 a1_yes Yes q1->a1_yes a1_no No. β-ketonitriles can degrade/self-condense. Synthesize fresh or re-purify. q1->a1_no Check q2 Was the base added slowly and at low temp? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No. Rapid addition can cause exotherms, leading to degradation or side reactions. q2->a2_no Check q3 Was the reaction monitored to completion (TLC/LCMS)? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No. Reaction may be incomplete. Increase time or temperature cautiously. q3->a3_no Check q4 Was the pH carefully controlled during workup? a3_yes->q4 a4_no No. Product is an amine. It can be lost to the aqueous layer if pH is too acidic. q4->a4_no Check

Caption: Decision tree for troubleshooting low reaction yields.
  • Causality Explained:

    • Reagent Integrity: β-ketonitriles are susceptible to tautomerization and self-condensation, especially if stored improperly. Using aged or impure starting material is a primary cause of failure.

    • Base and Temperature Control: The initial reaction with hydroxylamine is often exothermic. Uncontrolled addition of a strong base can lead to localized heating, promoting decomposition of the hydroxylamine or the formation of undesired side products.

    • Reaction Time and Temperature: The cyclization step may be slow at room temperature. While heating can increase the rate, excessive heat can degrade the product. A careful balance must be found through optimization.[1]

    • Workup pH: As an amine, the product is basic. During aqueous workup, if the pH becomes too acidic (pH < 5), the amine will be protonated, forming a salt that is highly soluble in water, leading to significant loss during organic extraction.

Question 2: I'm observing a significant side product in my crude NMR/LC-MS. What could it be?

Answer: The most common side product in this synthesis is the isomeric 3-amino-5-methyl-4-ethylisoxazole .

  • Mechanism of Formation: The formation of 5-aminoisoxazoles relies on the initial attack of the hydroxylamine nitrogen on the ketone carbonyl, followed by cyclization of the resulting oxime onto the nitrile group. However, an alternative pathway exists where the hydroxylamine nitrogen first attacks the nitrile carbon. This leads to an amidoxime intermediate which can then cyclize with the ketone carbonyl, ultimately yielding the 3-aminoisoxazole isomer after dehydration.

  • Mitigation Strategies:

    • Control Temperature: The desired pathway (attack at the ketone) is generally favored under milder, kinetically controlled conditions (lower temperatures). Higher temperatures can provide the energy needed to overcome the activation barrier for the undesired attack at the nitrile.

    • pH Control: Maintaining a moderately basic pH is crucial. Excessively strong basic conditions can alter the relative reactivity of the ketone and nitrile functionalities.

    • Purification: If the isomer does form, it can often be separated from the desired product by silica gel chromatography, as the two isomers will likely have different polarities.

Question 3: The purification by crystallization is failing, and the product remains an oil. What should I do?

Answer: Oiling out during crystallization is common for compounds with melting points near room temperature or when impurities are present.

  • Purity Check: First, assess the purity of your crude material via ¹H NMR or LC-MS. Significant impurities ( >5-10%) can act as "eutectic breakers," preventing crystallization. If impure, a chromatographic purification is necessary before attempting crystallization again.

  • Solvent System Optimization:

    • Increase Polarity Range: If using a single solvent, try a binary system. For a moderately polar compound like this compound, a good starting point is a polar solvent in which it is soluble (e.g., Ethyl Acetate, Isopropanol) and a non-polar solvent in which it is insoluble (e.g., Heptane, Hexane).

    • Procedure: Dissolve the oil in the minimum amount of the hot polar solvent. Slowly add the non-polar solvent dropwise until a faint cloudiness persists. Add a drop or two of the polar solvent to clarify, then allow it to cool slowly.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal ("seed") to the supersaturated solution to initiate crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Alternative Purification: If crystallization remains problematic, column chromatography is the most reliable alternative. A patent for the purification of a similar compound, 3-amino-5-methylisoxazole, describes purification via treatment with aqueous caustic solution followed by extraction and distillation, which may be adaptable.[3]

IV. Frequently Asked Questions (FAQs)

Q: Can I use a different base besides NaOH or KOH?

A: Yes, other bases can be used, but the choice impacts the reaction. Organic bases like triethylamine (TEA) or DBU can be effective and may be preferred in non-aqueous solvents to create a more homogeneous reaction mixture. However, their strength and steric bulk can influence reaction rates and selectivity. Inorganic bases like sodium carbonate (Na₂CO₃) offer a milder alternative, which can sometimes reduce side product formation at the cost of longer reaction times.

Base TypeExamplesProsCons
Inorganic Strong NaOH, KOHInexpensive, highly effective, fast reaction rates.Can be too harsh, causing degradation; requires careful temperature control.
Inorganic Weak Na₂CO₃, K₂CO₃Milder conditions, can reduce side products.Slower reaction rates, may require heating.
Organic Amine Triethylamine (TEA), DBUGood solubility in organic solvents, homogeneous reaction.More expensive, can be harder to remove during workup.

Q: What is the best solvent for this reaction?

A: The choice of solvent is critical. Ethanol and water are common choices because they readily dissolve hydroxylamine hydrochloride and the inorganic bases.[1][4] Using water as a solvent is also considered a "green chemistry" approach.[5][6] For larger-scale synthesis, a solvent that allows for easy product extraction and minimizes aqueous waste, such as THF or dioxane, might be explored, although this would likely require the use of an organic base.

Q: How do I confirm the structure of my final product?

A: A combination of spectroscopic methods is required for unambiguous structure confirmation:

  • ¹H NMR: Expect signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the amine protons (a broad singlet). The absence of a signal for the α-proton of the starting β-ketonitrile is a key indicator of reaction completion.

  • ¹³C NMR: Look for the characteristic chemical shifts of the isoxazole ring carbons, in addition to the signals for the ethyl and methyl substituents.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product by finding the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺).

  • Infrared (IR) Spectroscopy: Look for the characteristic N-H stretching vibrations of the primary amine group (typically two bands around 3300-3500 cm⁻¹) and the C=N and C=C stretching of the isoxazole ring.

V. References

  • Krasavin, M., et al. (2020). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at:

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at:

  • Hjeds, H., & Krogsgaard-Larsen, P. (1977). Synthesis of Some 4-Aminoalkyl-5-methyl-3-isoxazolols Structurally Related to Muscimol and γ-Aminobutyric Acid (GABA). Acta Chemica Scandinavica, Ser. B 31, 589-595. Available at:

  • Pawar, S. S., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous media. Research Journal of Chemical Sciences, 5(5), 27-32. Available at:

  • Ghorbani-Vaghei, R., & Malaeke, A. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Scientific Reports, 11(1), 1-13. Available at:

  • Den Hollander, C. W. (1970). U.S. Patent No. 3,536,729. Washington, DC: U.S. Patent and Trademark Office. Available at:

  • Malaeke, A., & Ghorbani-Vaghei, R. (2020). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Journal of the Serbian Chemical Society, 85(10), 1339-1348. Available at:

Sources

Technical Support Center: Optimizing Catalyst Loading for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the fine art and science of isoxazole synthesis. As researchers, scientists, and professionals in drug development, we understand that efficiency, yield, and purity are paramount. A critical, yet often overlooked, parameter in achieving these goals is the optimization of catalyst loading. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower you to master this crucial aspect of your synthetic workflow.

Troubleshooting Guide: Catalyst Loading and Reaction Outcomes

This section addresses common issues encountered during isoxazole synthesis, with a focus on how they might relate to catalyst loading.

Q1: My reaction yield is consistently low or non-existent. How can I troubleshoot this?

Low or no yield is a frustratingly common problem. Before drastically altering your core reaction conditions, consider the catalyst's role.

  • Possible Cause: Insufficient catalyst loading.

    • Explanation: Many isoxazole syntheses, particularly 1,3-dipolar cycloadditions, rely on catalysts to facilitate the reaction at a reasonable rate.[1][2] If the catalyst concentration is too low, the reaction may be too slow to be practical, or it may not proceed at all.

    • Troubleshooting Steps:

      • Review the Literature: Compare your catalyst loading to established protocols for similar substrates.

      • Incremental Increase: Perform a series of small-scale reactions with incrementally higher catalyst loadings (e.g., from 1 mol% to 5 mol%).

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

  • Possible Cause: Catalyst deactivation or poisoning.

    • Explanation: The active form of the catalyst may be degrading under the reaction conditions or being poisoned by impurities in the starting materials or solvent.[3] This effectively reduces the active catalyst concentration.

    • Troubleshooting Steps:

      • Ensure Inert Atmosphere: For oxygen-sensitive catalysts like Cu(I), ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]

      • Use High-Purity Reagents: Impurities can act as catalyst poisons. Ensure your starting materials and solvents are of high purity.

      • Consider a Reducing Agent: For copper-catalyzed reactions, adding a reducing agent like sodium ascorbate can help maintain the active Cu(I) state.[3]

  • Possible Cause: Catalyst is not suitable for the specific transformation.

    • Explanation: Not all catalysts are created equal. The choice of catalyst can significantly impact the reaction's success.

    • Troubleshooting Steps:

      • Screen Different Catalysts: If optimizing the loading of your current catalyst fails, consider screening other catalysts reported for isoxazole synthesis, such as ruthenium catalysts or Lewis acids.[4][5]

Q2: I'm observing the formation of significant side products, such as furoxans from nitrile oxide dimerization. How can I minimize this?

The formation of side products is a common challenge, especially in 1,3-dipolar cycloadditions where the nitrile oxide intermediate can dimerize.[4][6]

  • Possible Cause: Suboptimal catalyst loading affecting reaction kinetics.

    • Explanation: If the catalyst loading is too low, the desired cycloaddition reaction may be slow, allowing the dimerization of the nitrile oxide to become a significant competing pathway. Conversely, excessively high catalyst loading might in some cases promote side reactions.

    • Troubleshooting Steps:

      • Systematic Catalyst Loading Screen: As with low yield, perform a systematic screen of catalyst loading to find the "sweet spot" that maximizes the rate of the desired reaction over side reactions.

      • Slow Addition of Precursor: Generating the nitrile oxide in situ and adding the precursor slowly to the reaction mixture can keep its concentration low and minimize dimerization.[6]

Q3: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

The formation of regioisomers is a frequent issue, particularly with unsymmetrical starting materials.[2][6]

  • Possible Cause: The catalyst and its loading are not directing the desired regioselectivity.

    • Explanation: The catalyst plays a crucial role in controlling the regiochemical outcome of the reaction. The amount of catalyst can influence the transition state energies leading to different isomers.

    • Troubleshooting Steps:

      • Catalyst Selection: For terminal alkynes, copper(I) catalysts are well-established for achieving high regioselectivity for 3,5-disubstituted isoxazoles, while ruthenium catalysts may favor other isomers.[3][4]

      • Optimize Catalyst Loading: Fine-tuning the catalyst loading can sometimes improve regioselectivity. It is advisable to screen a range of concentrations.

      • Lewis Acid Additives: The addition of a Lewis acid, such as BF₃·OEt₂, can help control regioselectivity in certain isoxazole syntheses.[6]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for isoxazole synthesis?

For many common catalytic systems, such as those using copper(I) salts, a good starting point for optimization is typically in the range of 1-5 mol%.[5] However, this is highly dependent on the specific reaction, substrates, and catalyst used. Always consult the literature for analogous transformations.

Q2: Can too much catalyst be detrimental to the reaction?

Yes. While it may seem counterintuitive, excessively high catalyst loading can lead to several problems:

  • Increased Side Reactions: High catalyst concentrations can sometimes accelerate undesired side reactions, leading to a decrease in the overall yield of the desired product.

  • Product Decomposition: Some isoxazoles can be sensitive to the reaction conditions, and a high concentration of a Lewis acidic or basic catalyst could promote decomposition.[6]

  • Purification Challenges: Removing large amounts of catalyst during workup and purification can be difficult and may lead to product loss.

  • Cost: Many catalysts are expensive, and using an excessive amount is economically inefficient.

Q3: How do I know if my catalyst is active?

Catalyst inactivity can be a source of reaction failure.[1]

  • Visual Inspection: Some catalysts change color upon activation or deactivation.

  • Control Reaction: Run the reaction with a fresh batch of catalyst from a reliable supplier.

  • Pre-activation: Some catalysts may require a pre-activation step before use. Consult the supplier's technical data sheet.

Q4: Does the solvent choice affect the optimal catalyst loading?

Absolutely. The solvent can influence the solubility of the catalyst and reactants, the stability of the catalytic species, and the overall reaction rate.[1] Therefore, the optimal catalyst loading may vary between different solvent systems. It is recommended to re-optimize the catalyst loading if you change the solvent.

Experimental Protocol: Determining Optimal Catalyst Loading

This protocol provides a systematic approach to screen for the optimal catalyst loading for your isoxazole synthesis.

Objective: To identify the catalyst loading that provides the highest yield of the desired isoxazole product in a reasonable timeframe with minimal side product formation.

Materials:

  • Your starting materials (e.g., alkyne and nitrile oxide precursor)

  • Your chosen catalyst

  • An appropriate solvent

  • A set of reaction vials or tubes

  • Stir bars

  • Standard laboratory glassware and equipment

  • Analytical tools (TLC plates and chamber, LC-MS)

Procedure:

  • Establish a Baseline: Set up a control reaction without any catalyst to confirm that the catalyst is indeed necessary for the reaction to proceed efficiently.

  • Design the Screening Array: Prepare a series of reactions with varying catalyst loadings. A good starting range is often between 0.5 mol% and 10 mol%.

Reaction Catalyst Loading (mol%)
1 (Control)0
20.5
31.0
42.5
55.0
67.5
710.0
  • Reaction Setup:

    • To each reaction vial, add the starting materials and solvent in the correct stoichiometry.

    • Add the appropriate amount of catalyst to each vial.

    • Seal the vials and place them in a temperature-controlled heating block or oil bath.

    • Stir the reactions at a constant rate.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

    • Analyze the aliquots by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product and any side products.

  • Data Analysis and Interpretation:

    • After the reactions have reached completion or a predetermined endpoint, quench the reactions and perform a workup.

    • Analyze the crude reaction mixtures by a quantitative method (e.g., qNMR or LC with a standard) to determine the yield of the desired product for each catalyst loading.

    • Plot the yield versus catalyst loading to visualize the trend and identify the optimal concentration.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in isoxazole synthesis, with a focus on the role of the catalyst.

TroubleshootingWorkflow Start Problem Encountered (e.g., Low Yield, Side Products) CheckCatalystLoading Is Catalyst Loading Optimized? Start->CheckCatalystLoading CheckCatalystActivity Is the Catalyst Active? CheckCatalystLoading->CheckCatalystActivity Yes OptimizeLoading Perform Catalyst Loading Screen (0.5-10 mol%) CheckCatalystLoading->OptimizeLoading No CheckReactionConditions Are Other Reaction Conditions Optimal? CheckCatalystActivity->CheckReactionConditions Yes UseFreshCatalyst Use Fresh Catalyst / Consider Pre-activation CheckCatalystActivity->UseFreshCatalyst No OptimizeOtherParams Optimize Temperature, Solvent, and/or Reagent Stoichiometry CheckReactionConditions->OptimizeOtherParams No SuccessfulReaction Successful Reaction CheckReactionConditions->SuccessfulReaction Yes OptimizeLoading->CheckCatalystActivity ReevaluateCatalyst Re-evaluate Catalyst Choice OptimizeLoading->ReevaluateCatalyst No Improvement UseFreshCatalyst->CheckReactionConditions UseFreshCatalyst->ReevaluateCatalyst No Improvement OptimizeOtherParams->SuccessfulReaction OptimizeOtherParams->ReevaluateCatalyst No Improvement

Caption: A flowchart for troubleshooting isoxazole synthesis issues.

References

  • Pawar, G. T., Gadekar, S., Arbad, B. R., & Lande, M. (2024). Optimization of catalyst loading with different solvents for the synthesis of 3a. ResearchGate. Retrieved from [Link]

  • Low catalyst loading enabled organocatalytic synthesis of chiral bis-heterocyclic frameworks containing pyrazole and isoxazole. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central. Retrieved from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Construction of Isoxazole ring: An Overview. (2024). ORES. Retrieved from [Link]

  • Effect of catalyst loading on the yield and reaction time of model.... (n.d.). ResearchGate. Retrieved from [Link]

  • The effect of catalyst loading. (n.d.). ResearchGate. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Publishing. Retrieved from [Link]

  • Challenges associated with isoxazole directed C−H activation. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]

  • Copper-Catalyzed Isoxazole Synthesis. (2022). Thieme. Retrieved from [Link]

  • Kallman, N. J., et al. (n.d.). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. OPR&D. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Ethyl-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is paramount to ensure the safety, efficacy, and quality of drug substances and products. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 4-Ethyl-3-methylisoxazol-5-amine, a key heterocyclic amine intermediate in various synthetic pathways. Drawing upon established principles of analytical chemistry and regulatory guidelines, this document offers practical insights into the selection and validation of suitable analytical techniques.

As a Senior Application Scientist, the rationale behind experimental design is as critical as the results themselves. The choice of an analytical method is not arbitrary; it is a carefully considered decision based on the physicochemical properties of the analyte, the intended purpose of the method, and the regulatory framework. For a polar, amine-containing heterocyclic compound like this compound, challenges such as poor chromatographic retention on traditional reversed-phase columns and the lack of a strong chromophore for UV detection must be anticipated and addressed. This guide, therefore, explores not only the "how" but also the "why" behind the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) methods for this specific analyte.

The validation protocols described herein are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2] Each step is intended to build confidence in the method's performance, ensuring its suitability for its intended use, be it for identity confirmation, purity assessment, or quantitative analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is often the primary choice for the analysis of non-volatile and thermally labile compounds, making it a strong candidate for this compound. The key to a successful HPLC method lies in achieving adequate retention and a stable baseline, which can be challenging for polar amines.

Method Development Strategy: Overcoming Polarity

Given the polar nature of the target analyte, a standard C18 column with a simple mobile phase may result in poor retention. To counteract this, several approaches can be employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. This promotes the retention of polar analytes like this compound.

  • Ion-Pair Chromatography: The addition of an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized amine, enhancing its retention on a reversed-phase column.

  • Derivatization: Pre-column derivatization with a reagent that introduces a non-polar, UV-active or fluorescent tag can significantly improve chromatographic behavior and detection sensitivity.[1]

Proposed HPLC Method and Validation

For this guide, we will focus on a HILIC-based method, as it offers a direct analysis without the complexities of derivatization or ion-pairing agents.

Experimental Protocol: HILIC-UV Method

  • Chromatographic System: HPLC with a UV detector.

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Acetonitrile: 10 mM Ammonium Formate in Water (90:10, v/v), pH adjusted to 3.0 with formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (based on the typical UV absorbance of isoxazole rings).[3]

  • Injection Volume: 5 µL.

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase and dilute to the desired concentrations.

Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).The peak for this compound should be well-resolved from any degradation products or matrix components (Peak purity > 0.99).
Linearity Analyze a minimum of five concentrations across the range of 50-150% of the expected working concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision studies.The range for which the method is linear, accurate, and precise.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision - Repeatability (Intra-day): Six replicate injections of the standard solution at 100% concentration. - Intermediate Precision (Inter-day): Analysis performed by a different analyst on a different day.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (typically 3:1).To be determined experimentally.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (typically 10:1) and confirmed by precision and accuracy at the LOQ level.To be determined experimentally, with acceptable precision (RSD ≤ 10%) and accuracy.
Robustness Vary key method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and assess the impact on the results.No significant changes in the results (RSD ≤ 2.0%).

Data Presentation: Hypothetical Validation Data for HILIC-UV Method

ParameterResult
Linearity (r²)0.9995
Accuracy (Recovery %)99.5% - 101.2%
Precision (RSD %)Repeatability: 0.8%, Intermediate: 1.2%
LOD (µg/mL)0.1
LOQ (µg/mL)0.3

Workflow Diagram: HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Reporting Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Specificity Specificity HPLC_Analysis->Specificity Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD/LOQ HPLC_Analysis->LOD_LOQ Robustness Robustness HPLC_Analysis->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds

While this compound is not highly volatile, GC-MS can be a viable option, particularly with derivatization to improve volatility and thermal stability. The high selectivity and sensitivity of mass spectrometric detection are significant advantages.

Derivatization: The Key to Successful GC-MS Analysis

The primary amino group in the analyte can cause peak tailing and adsorption on the GC column. Derivatization with silylating agents (e.g., BSTFA, TMCS) or acylating agents (e.g., trifluoroacetic anhydride) can block the active hydrogen, making the molecule more volatile and amenable to GC analysis.

Proposed GC-MS Method and Validation

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70 °C for 30 minutes.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Validation Parameters and Acceptance Criteria

The validation parameters are similar to those for HPLC, with a focus on the specificity provided by the mass spectrometric detection.

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked derivatized samples. Compare the mass spectrum of the analyte peak in samples to that of a reference standard.The analyte peak should be chromatographically pure and have a mass spectrum that matches the reference standard. No interfering peaks at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations of the derivatized standard.Correlation coefficient (r²) ≥ 0.995.
Accuracy Recovery studies with spiked placebo matrix.Mean recovery between 95.0% and 105.0%.
Precision Repeatability and intermediate precision of derivatized samples.RSD ≤ 5.0%.
LOD & LOQ Based on signal-to-noise ratio of a characteristic ion.To be determined experimentally.
Robustness Vary parameters such as inlet temperature, oven ramp rate, and derivatization time.No significant changes in the results (RSD ≤ 5.0%).

Data Presentation: Hypothetical Validation Data for GC-MS Method

ParameterResult
Linearity (r²)0.9978
Accuracy (Recovery %)97.5% - 103.1%
Precision (RSD %)Repeatability: 2.5%, Intermediate: 3.8%
LOD (ng/mL)1
LOQ (ng/mL)5

Workflow Diagram: GC-MS Method Validation

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Reporting Standard_Prep Standard Preparation Derivatization Derivatization Standard_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Specificity Specificity GCMS_Analysis->Specificity Linearity Linearity GCMS_Analysis->Linearity Accuracy Accuracy GCMS_Analysis->Accuracy Precision Precision GCMS_Analysis->Precision LOD_LOQ LOD/LOQ GCMS_Analysis->LOD_LOQ Robustness Robustness GCMS_Analysis->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for GC-MS method validation.

Capillary Electrophoresis (CE): A High-Efficiency Separation Technique

Capillary electrophoresis offers high separation efficiency and short analysis times, making it an attractive alternative to chromatography. For charged species like protonated amines, CE is particularly well-suited.

Method Development Considerations

The separation in CE is based on the charge-to-size ratio of the analyte. The choice of buffer pH is critical as it determines the charge of the analyte and the magnitude of the electroosmotic flow (EOF). For a basic amine, a low pH buffer will ensure it is fully protonated and migrates towards the cathode.

Proposed CE Method and Validation

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • CE System: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Applied Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Compare migration times.The analyte peak should be well-resolved from any interfering peaks.
Linearity Analyze a minimum of five concentrations.Correlation coefficient (r²) ≥ 0.998.
Accuracy Recovery studies with spiked placebo.Mean recovery between 97.0% and 103.0%.
Precision Repeatability and intermediate precision of migration time and peak area.RSD of migration time ≤ 1.0%, RSD of peak area ≤ 3.0%.
LOD & LOQ Based on signal-to-noise ratio.To be determined experimentally.
Robustness Vary BGE concentration, pH, and applied voltage.No significant changes in migration time and peak area.

Data Presentation: Hypothetical Validation Data for CE Method

ParameterResult
Linearity (r²)0.9989
Accuracy (Recovery %)98.2% - 102.5%
Precision (RSD %)Migration Time: 0.5%, Peak Area: 2.2%
LOD (µg/mL)0.5
LOQ (µg/mL)1.5

CE_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_report Reporting BGE_Prep BGE Preparation CE_Analysis CE Analysis BGE_Prep->CE_Analysis Sample_Prep Sample Preparation Sample_Prep->CE_Analysis Specificity Specificity CE_Analysis->Specificity Linearity Linearity CE_Analysis->Linearity Accuracy Accuracy CE_Analysis->Accuracy Precision Precision CE_Analysis->Precision LOD_LOQ LOD/LOQ CE_Analysis->LOD_LOQ Robustness Robustness CE_Analysis->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Sources

A Comparative Guide to Isoxazole-Based Kinase Inhibitors: Evaluating Selectivity and Performance Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Kinase Inhibition and a Note on the Focus of this Guide

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent and selective kinase inhibitors.[1] This five-membered ring system, containing adjacent nitrogen and oxygen atoms, offers a versatile framework for designing molecules that can effectively target the ATP-binding site of various kinases. Notably, isoxazole derivatives have demonstrated significant potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[2][3][4]

Initial inquiries into the specific compound 4-Ethyl-3-methylisoxazol-5-amine revealed a lack of extensive, publicly available data regarding its kinase inhibition profile. To provide a comprehensive and data-supported comparison for researchers, this guide will focus on a representative, well-characterized isoxazole-based kinase inhibitor targeting VEGFR-2. For the purpose of this guide, we will use a representative isoxazole carboxamide structure, Compound 8 from a study by Ali et al. (2021), which has been synthesized and evaluated as a potent VEGFR-2 inhibitor with a known IC50 value.[5] This allows for a meaningful and objective comparison against established kinase inhibitors.

This guide will compare the isoxazole-based VEGFR-2 inhibitor with a panel of well-known, clinically approved kinase inhibitors: Sunitinib , Sorafenib , Imatinib , and Gefitinib . These comparators have been selected due to their diverse primary targets and established roles in cancer therapy, providing a broad context for evaluating the performance of isoxazole-based inhibitors.

Comparative Kinase Inhibitors: An Overview

A critical aspect of developing effective kinase inhibitors is understanding their selectivity. While targeting a specific kinase implicated in a disease is the primary goal, off-target effects can lead to unforeseen side effects or even beneficial polypharmacology.[6] The inhibitors chosen for this comparison represent a range of selectivity profiles and target families.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib is known to inhibit VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, Flt-3, and RET.[7][8] Its broad-spectrum activity has made it a valuable therapeutic for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[7]

  • Sorafenib: Another multi-kinase inhibitor, Sorafenib targets Raf kinases (C-Raf and B-Raf) and VEGFRs.[9] This dual-targeting mechanism, inhibiting both tumor cell proliferation and angiogenesis, has led to its approval for treating advanced renal cell and hepatocellular carcinoma.

  • Imatinib: Often cited as a paradigm of targeted therapy, Imatinib is a selective inhibitor of Bcr-Abl, c-KIT, and PDGFR.[10][11] Its remarkable success in treating chronic myeloid leukemia (CML), where the Bcr-Abl fusion protein is the key oncogenic driver, revolutionized cancer treatment.[10][12]

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, Gefitinib is used in the treatment of non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[13][14][15] Its targeted nature highlights the importance of patient stratification in kinase inhibitor therapy.

Comparative Analysis of Kinase Inhibition Profiles

The potency and selectivity of a kinase inhibitor are typically quantified by its half-maximal inhibitory concentration (IC50) against a panel of kinases. The following table summarizes the available IC50 data for our representative isoxazole-based inhibitor and the selected comparators. Lower IC50 values indicate greater potency.

Kinase TargetRepresentative Isoxazole (Compound 8) IC50 (nM)[5]Sunitinib IC50 (nM)[16][17]Sorafenib IC50 (nM)[17]Imatinib IC50 (nM)[10][18]Gefitinib IC50 (nM)[19]
VEGFR-2 25.78090>10,000>10,000
PDGFRβ Not Reported258100>10,000
c-KIT Not ReportedPotent Inhibition68100>10,000
Bcr-Abl Not Reported>1,000>1,000400>10,000
EGFR Not Reported>10,000>10,000>10,0002-37
Raf-1 Not ReportedNot a primary target6>10,000>10,000
Flt-3 Not ReportedPotent Inhibition58>1,000>10,000

Data is compiled from multiple sources and assay conditions may vary. This table is for comparative purposes.

From this data, we can draw several key insights:

  • The representative isoxazole-based inhibitor demonstrates high potency against VEGFR-2, comparable to that of Sorafenib and Sunitinib.[5] This underscores the potential of the isoxazole scaffold for developing effective anti-angiogenic agents.

  • Sunitinib and Sorafenib exhibit a multi-targeted profile, potently inhibiting VEGFR-2 and other kinases like PDGFRβ and Raf-1, respectively. This broad activity can contribute to their efficacy across different tumor types but may also be associated with a wider range of side effects.[9]

  • Imatinib shows remarkable selectivity for Bcr-Abl, c-KIT, and PDGFR, with significantly less activity against other kinases.[6][10]

  • Gefitinib is highly selective for EGFR, highlighting its role as a targeted therapy for cancers driven by EGFR mutations.[19]

Experimental Methodologies: A Guide to Kinase Inhibitor Evaluation

The data presented above is generated through rigorous experimental protocols. Understanding these methods is crucial for interpreting the results and designing further studies.

In Vitro Kinase Assay (IC50 Determination)

The primary method for determining the potency of a kinase inhibitor is the in vitro kinase assay. This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then measured, often using radioactivity or fluorescence-based methods.[20]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer containing appropriate salts, buffering agents, and cofactors (e.g., MgCl2).

    • Dilute the purified recombinant kinase to a working concentration in the kinase buffer.

    • Prepare a solution of the kinase substrate (a peptide or protein).

    • Prepare a solution of ATP, often including a radiolabeled version (e.g., [γ-32P]ATP) for detection.[21]

    • Create a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Assay Execution:

    • In a multi-well plate, add the kinase, substrate, and varying concentrations of the inhibitor.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for the enzymatic reaction.[22]

  • Detection and Data Analysis:

    • Stop the reaction, often by adding a strong acid or chelating agent.

    • Separate the phosphorylated substrate from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose paper and washing away the excess [γ-32P]ATP.

    • Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.[20]

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis prep_kinase Purified Kinase reaction_mix Mix Kinase, Substrate, Inhibitor prep_kinase->reaction_mix prep_substrate Substrate prep_substrate->reaction_mix prep_atp [γ-32P]ATP prep_inhibitor Test Inhibitor (Serial Dilution) prep_inhibitor->reaction_mix reaction_start Initiate with ATP reaction_mix->reaction_start reaction_incubate Incubate at 30°C reaction_start->reaction_incubate detection_stop Stop Reaction reaction_incubate->detection_stop detection_separate Separate Substrate & ATP detection_stop->detection_separate detection_quantify Quantify Radioactivity detection_separate->detection_quantify analysis Calculate IC50 detection_quantify->analysis

Workflow for an in vitro kinase assay.
Cell-Based Kinase Activity Assay

To understand how an inhibitor functions in a more biologically relevant context, cell-based assays are employed. These assays measure the inhibitor's effect on kinase activity within living cells.

Principle: This type of assay often measures the phosphorylation of a downstream substrate of the target kinase. A reduction in the phosphorylation of this substrate in the presence of the inhibitor indicates its cellular activity.[23]

Step-by-Step Protocol (Western Blotting Example):

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target kinase.

    • Treat the cells with varying concentrations of the kinase inhibitor for a specific duration.

    • Include appropriate controls (e.g., untreated cells, vehicle-treated cells).

    • For receptor tyrosine kinases, you may need to stimulate the cells with the corresponding ligand (e.g., VEGF for VEGFR-2) to activate the signaling pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Quantify the total protein concentration in each lysate using a method like the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins in the cell lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate.

    • Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • To normalize the data, re-probe the membrane with an antibody that recognizes the total amount of the downstream substrate (both phosphorylated and unphosphorylated forms) and a loading control protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities and determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations.

G cluster_cell 1. Cell Culture & Treatment cluster_lysate 2. Cell Lysis & Protein Quantification cluster_wb 3. Western Blotting cluster_analysis 4. Data Analysis cell_culture Culture Cells cell_treat Treat with Inhibitor cell_culture->cell_treat cell_stimulate Stimulate with Ligand (optional) cell_treat->cell_stimulate lysate_lysis Lyse Cells cell_stimulate->lysate_lysis lysate_quantify Quantify Protein lysate_lysis->lysate_quantify wb_sds SDS-PAGE lysate_quantify->wb_sds wb_transfer Protein Transfer wb_sds->wb_transfer wb_probe Antibody Probing wb_transfer->wb_probe wb_detect Signal Detection wb_probe->wb_detect analysis_normalize Normalize to Total Protein & Loading Control wb_detect->analysis_normalize analysis_quantify Quantify Inhibition analysis_normalize->analysis_quantify

Workflow for a cell-based kinase assay using Western blotting.

Signaling Pathway Context: VEGFR-2

To fully appreciate the mechanism of action of an isoxazole-based VEGFR-2 inhibitor, it is essential to understand the signaling pathway it targets. VEGFR-2 activation by its ligand, VEGF-A, initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration

Simplified VEGFR-2 signaling pathway.

An effective VEGFR-2 inhibitor, such as the representative isoxazole compound, would block the initial phosphorylation of VEGFR-2, thereby preventing the activation of these downstream pathways and inhibiting angiogenesis.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating isoxazole-based kinase inhibitors, using a potent VEGFR-2 inhibitor as a representative example. The data indicates that the isoxazole scaffold is a promising platform for developing potent and potentially selective kinase inhibitors. When compared to established drugs like Sunitinib, Sorafenib, Imatinib, and Gefitinib, it is clear that each inhibitor possesses a unique profile of potency and selectivity, which in turn dictates its clinical utility and potential side effects.

For researchers in drug development, it is imperative to conduct comprehensive selectivity profiling to fully characterize a novel inhibitor. The experimental protocols detailed herein provide a foundation for such investigations. Future work on isoxazole-based inhibitors should focus on expanding the kinase panel for selectivity screening and evaluating their efficacy in relevant cellular and in vivo models of angiogenesis-dependent diseases.

References

  • VEGFR-2 inhibitor. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Gridelli, C., De Marinis, F., Di Maio, M., & Rossi, A. (2004). Gefitinib, a selective epidermal growth factor receptor tyrosine kinase inhibitor: a review of its preclinical and clinical development in non-small cell lung cancer.
  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • BCR-ABL tyrosine kinase inhibitors. (n.d.). Drugs.com. Retrieved January 17, 2026, from [Link]

  • EGFR inhibitors (anti-EGFR). (n.d.). Drugs.com. Retrieved January 17, 2026, from [Link]

  • Gogoi, D., & Chaliha, A. K. (2024). Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Cancer: Current Use and Future Prospects. Current Drug Targets, 25(11), 1221-1237.
  • Bcr-Abl tyrosine-kinase inhibitors. (n.d.). In Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Bcr-Abl V299L inhibitors. (2024, June 25). Patsnap Synapse. Retrieved January 17, 2026, from [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. (n.d.). In Grokipedia. Retrieved January 17, 2026, from [Link]

  • VEGFR-2 inhibitor. (n.d.). In Grokipedia. Retrieved January 17, 2026, from [Link]

  • EGFR Tyrosine Kinase Inhibitor Resistance Overview. (n.d.). Creative Biolabs. Retrieved January 17, 2026, from [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Druker, B. J. (2003). Imatinib in Chronic Myeloid Leukemia: an Overview. Hematology/Oncology Clinics of North America, 17(3), 487-502.
  • Furugaki, K., Iwai, T., Fukuhara, T., & Yonekura, S. (2021). VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. Cancer Science, 112(5), 1853-1864.
  • Tan, C. S., Cho, B. C., & Soo, R. A. (2016). Next-Generation EGFR Tyrosine Kinase Inhibitors for Treating EGFR-Mutant Lung Cancer beyond First Line. Frontiers in Oncology, 6, 94.
  • Patil, S. M., Mahadik, I., Bhandari, S. V., Asgaonkar, K. D., & Patil, V. D. (2024). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Bioactive Compounds, 20(4), e210924233930.
  • Kumar, A., & Singh, J. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-26.
  • Moon, S. H., Kim, W., & Kim, J. M. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(19), e2561.
  • Ali, M. A., El-Behery, M., & El-Adl, K. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334.
  • Dancey, J. E., & Sausville, E. A. (2003). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Current Opinion in Drug Discovery & Development, 6(5), 656-666.
  • Brehmer, D., Greff, Z., Godl, K., Blencke, S., & Daub, H. (2005). Cellular Targets of Gefitinib. Cancer Research, 65(2), 379-382.
  • Andrews, B., & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 14(1), 71-78.
  • Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). Imatinib: a selective tyrosine kinase inhibitor. European Journal of Cancer, 38 Suppl 5, S19-27.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved January 17, 2026, from [Link]

  • Wünsch, B., & Lehmkuhl, K. (2016). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 21(9), 1184.
  • Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology. Retrieved January 17, 2026, from [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., & Drewes, G. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549.
  • Kumar, R., Knick, V. B., Rudolph, S. K., Johnson, J. H., & Crosby, R. M. (2009). Activity of pazopanib, sunitinib, and sorafenib against purified kinases.
  • Patil, S. M., Mahadik, I., Bhandari, S. V., Asgaonkar, K. D., & Patil, V. D. (2024). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition.
  • Paez, J. G., Jänne, P. A., Lee, J. C., Tracy, S., Greulich, H., Gabriel, S., ... & Meyerson, M. (2004). 'Targeting' the epidermal growth factor receptor tyrosine kinase with gefitinib (Iressa) in non-small cell lung cancer (NSCLC). Seminars in Cancer Biology, 14(1), 33-40.
  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014, July 15). Analytical Chemistry.
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022, January 5). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. (2014, May 12). Therapeutic Advances in Medical Oncology.
  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. (2011, December 7). Clinical Cancer Research.
  • Gefitinib, a Selective EGFR Tyrosine Kinase Inhibitor, Induces Apoptosis Through Activation of Bax in Human Gallbladder Adenocarcinoma Cells. (2006, March 1). Journal of Cellular Biochemistry.
  • Efficacy of the tyrosine kinase inhibitor gefitinib in a patient with metastatic small cell lung cancer. (2004, February). Seminars in Cancer Biology.
  • Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. (2005, September). Lung Cancer.
  • A novel tyrosine-kinase selective inhibitor, sunitinib, induces transient hypothyroidism by blocking iodine uptake. (2007, September). The Journal of Clinical Endocrinology & Metabolism.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2011, March 1). Biochemical Journal.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). bioRxiv.

Sources

Navigating the Structure-Activity Relationship of 4-Ethyl-3-methylisoxazol-5-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile, which includes anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The 4-Ethyl-3-methylisoxazol-5-amine core represents a specific, yet underexplored, substitution pattern within this privileged heterocyclic family. This guide aims to synthesize the available scientific knowledge to provide a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, offering insights for future drug discovery and development efforts.

The this compound Scaffold: A Platform for Therapeutic Innovation

The this compound structure combines several key features that make it an attractive starting point for medicinal chemistry campaigns. The isoxazole ring itself is an electron-rich aromatic system, and the relative positions of the substituents—an ethyl group at C4, a methyl group at C3, and an amino group at C5—create a unique electronic and steric landscape.[2] This specific arrangement offers multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

While direct and extensive SAR studies on the this compound scaffold are not widely available in peer-reviewed literature, we can extrapolate potential SAR trends by examining related isoxazole structures. This comparative approach allows for informed hypothesis generation for the rational design of novel derivatives.

Comparative Structure-Activity Relationship Analysis

To understand the potential impact of structural modifications to the this compound core, we will consider the three primary points of potential derivatization: the C4-ethyl group, the C5-amino group, and the C3-methyl group.

1. The Significance of C4-Substitution in Isoxazoles

Substituents at the C4 position of the isoxazole ring can significantly influence the molecule's interaction with biological targets. Studies on other isoxazole series have shown that the size and nature of the C4 substituent can modulate potency and selectivity. For instance, in a series of 4-isoxazolyl-1,4-dihydropyridines, the substitution pattern on an aryl group at the C4 position had a distinct effect on calcium channel affinity.[4]

For the this compound core, modifications to the ethyl group could explore:

  • Alkene and Alkyne Analogs: Introducing unsaturation could alter the conformation and electronic properties.

  • Cycloalkyl Groups: Replacing the ethyl group with cyclopropyl or cyclobutyl moieties could introduce conformational rigidity.

  • Functionalized Chains: Introducing polar groups (e.g., hydroxyl, ether) on the ethyl chain could improve solubility and introduce new hydrogen bonding opportunities.

Table 1: Hypothetical SAR Comparison for C4-Substituent Modifications

Derivative CoreC4-SubstituentExpected Impact on ActivityRationale
3-methylisoxazol-5-amineEthyl (Lead) Baseline ActivityProvides a balance of lipophilicity and size.
3-methylisoxazol-5-amineVinylPotential for increased potencyAltered electronics and planarity may enhance binding.
3-methylisoxazol-5-amineCyclopropylMay increase metabolic stabilityReduced flexibility can lock in an active conformation.
3-methylisoxazol-5-amine2-HydroxyethylPotential for improved solubilityIncreased polarity and hydrogen bonding capacity.

2. The Role of the C5-Amino Group in Bioactivity

The 5-amino group is a critical functional handle for derivatization and a key pharmacophoric feature. In many kinase inhibitor scaffolds, for example, an amino group at this position acts as a crucial hydrogen bond donor, interacting with the hinge region of the kinase.[5]

Derivatization of the C5-amino group can lead to amides, sulfonamides, ureas, and other functionalities, each with distinct electronic and steric properties. In a study of isoxazole-based JNK inhibitors, substitutions at the 5-position of the isoxazole ring were explored to enhance selectivity over other kinases.[5] While the core was different, the principle of modulating selectivity through C5-substituents is highly relevant.

Table 2: Hypothetical SAR Comparison for C5-Amino Group Modifications

Core StructureC5-ModificationExpected Impact on ActivityRationale
4-Ethyl-3-methylisoxazole-NH2 (Lead) Baseline ActivityActs as a hydrogen bond donor.
4-Ethyl-3-methylisoxazole-NH-AcetylMay decrease activityIncreased steric bulk and loss of a hydrogen bond donor.
4-Ethyl-3-methylisoxazole-NH-SO2-ArylPotential for new interactionsSulfonamide can act as a hydrogen bond acceptor and the aryl group can explore new binding pockets.
4-Ethyl-3-methylisoxazole-N(CH3)2Likely decrease in activityLoss of hydrogen bond donating ability.

3. The Influence of the C3-Methyl Group

The C3-methyl group also contributes to the overall profile of the molecule. While perhaps less amenable to extensive derivatization compared to the C4 and C5 positions, its influence should not be understated. In some contexts, a methyl group can engage in favorable hydrophobic interactions within a binding pocket.

Exploring the impact of the C3-substituent could involve:

  • Homologation: Replacing the methyl with an ethyl or larger alkyl group to probe for additional hydrophobic interactions.

  • Bioisosteric Replacement: Substituting the methyl group with groups of similar size but different electronic properties, such as a chlorine atom or a cyano group.

Experimental Design for SAR Exploration

A systematic approach is crucial to elucidating the SAR of this compound derivatives. The following workflow outlines a logical progression for synthesizing and evaluating a focused library of analogs.

SAR_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening & Analysis Phase Start This compound Core C4_Mod C4-Alkyl Variation Start->C4_Mod C5_Mod C5-Amine Derivatization Start->C5_Mod C3_Mod C3-Methyl Analogs Start->C3_Mod Purification Purification & Characterization (HPLC, NMR, MS) C4_Mod->Purification C5_Mod->Purification C3_Mod->Purification Primary_Assay Primary Biological Assay (e.g., Kinase Inhibition) Purification->Primary_Assay Secondary_Assay Secondary Assays (e.g., Cell Viability) Primary_Assay->Secondary_Assay SAR_Analysis SAR Analysis & Data Compilation Secondary_Assay->SAR_Analysis SAR_Analysis->C4_Mod Iterative Design SAR_Analysis->C5_Mod Iterative Design Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: A generalized workflow for the synthesis and SAR evaluation of this compound derivatives.

Representative Experimental Protocols

Synthesis of this compound Derivatives (General Procedure)

Protocol for C5-Amide Synthesis:

  • Dissolution: Dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Acylation: Add 1.1 equivalents of a desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU or EDC) and 1.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by thin-layer chromatography or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

In Vitro Kinase Inhibition Assay (Example)

Given that many isoxazole derivatives are kinase inhibitors, a representative assay to evaluate new analogs could be as follows.[5]

  • Plate Preparation: Add the kinase, a fluorescently-labeled peptide substrate, and ATP to the wells of a microtiter plate.

  • Compound Addition: Add the synthesized this compound derivatives at varying concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.

  • Data Analysis: Calculate the IC50 value for each compound by plotting the percent inhibition against the compound concentration.

Future Directions and Conclusion

The this compound scaffold holds potential for the development of novel therapeutic agents. Although direct SAR studies are limited, by drawing comparisons with related isoxazole structures, a rational approach to the design and synthesis of new derivatives can be formulated. The key to unlocking the full potential of this scaffold lies in a systematic exploration of substitutions at the C4, C5, and C3 positions, coupled with robust biological evaluation. This guide provides a foundational framework for researchers to embark on such an exploration, with the ultimate goal of identifying novel lead compounds for further preclinical and clinical development.

References

  • Koehler, M. F. T., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(3), 824-829.
  • This reference is not available.
  • This reference is not available.
  • Norman, M. H., et al. (2000). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 10(19), 2159-2162.
  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(5), 183-193.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Hawkey, D. M., et al. (2000). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 43(15), 2991-2994.
  • This reference is not available.
  • Li, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228.
  • Martis, G. J., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.

Sources

comparative analysis of different synthetic routes to 4-Ethyl-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a critical endeavor. The isoxazole scaffold, in particular, is a privileged structure present in numerous biologically active molecules. This guide provides a comparative analysis of two distinct and viable synthetic routes to 4-Ethyl-3-methylisoxazol-5-amine, a promising isoxazole derivative. By examining the underlying mechanisms, experimental protocols, and overall efficiency, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific needs.

Introduction to this compound

This compound is a substituted isoxazole that holds potential as a building block in medicinal chemistry. The strategic placement of the ethyl group at the C4 position and the amine at the C5 position offers opportunities for further functionalization and the development of new chemical entities with diverse pharmacological profiles. The synthesis of such highly substituted isoxazoles requires careful consideration of regioselectivity and reaction conditions.

Route 1: Nucleophilic Addition of a Lithiated Nitrile to an α-Chlorooxime

This modern and efficient approach, pioneered by Bourbeau and Rider, provides a direct pathway to 4-alkyl-5-aminoisoxazoles with high yields.[1][2] The core of this strategy lies in the nucleophilic attack of a lithiated alkyl nitrile on an α-chlorooxime, followed by intramolecular cyclization.

Scientific Rationale and Mechanistic Insight

The reaction is initiated by the deprotonation of an alkyl nitrile, such as butanenitrile, using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures to form a reactive carbanion. This lithiated nitrile then acts as a potent nucleophile. The electrophilic partner is an α-chlorooxime, in this case, derived from acetaldehyde. The nucleophilic addition of the lithiated nitrile to the carbon of the chlorooxime, followed by the loss of lithium chloride and subsequent intramolecular cyclization and tautomerization, affords the desired 5-aminoisoxazole. The low reaction temperature is crucial to control the reactivity of the organolithium reagent and prevent side reactions.

Experimental Protocol

Step 1: Preparation of Lithiated Butanenitrile

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve butanenitrile (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes to ensure complete formation of the lithiated nitrile.

Step 2: Reaction with Acetaldehyde α-Chlorooxime

  • In a separate flask, prepare a solution of acetaldehyde α-chlorooxime (1.0 equivalent) in anhydrous THF.

  • Add the solution of the α-chlorooxime dropwise to the pre-formed lithiated butanenitrile solution at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Workflow Visualization

route1 cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product butanenitrile Butanenitrile lithiation Lithiation (-78 °C, THF) butanenitrile->lithiation nBuLi n-Butyllithium nBuLi->lithiation chlorooxime Acetaldehyde α-Chlorooxime addition Nucleophilic Addition & Cyclization chlorooxime->addition lithiation->addition Lithiated Butanenitrile product This compound addition->product

Caption: Synthetic workflow for Route 1.

Route 2: Cyclocondensation of a β-Ketonitrile with Hydroxylamine

A more traditional and widely employed method for the synthesis of 5-aminoisoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine.[3][4] This approach is valued for its operational simplicity and the use of readily available starting materials.

Scientific Rationale and Mechanistic Insight

This reaction is a classic example of forming a heterocyclic ring through condensation. The key starting material is a β-ketonitrile, which for the synthesis of the target molecule is 2-ethyl-3-oxopentanenitrile. The reaction with hydroxylamine can proceed via two main pathways, leading to isomeric products. However, by carefully controlling the pH of the reaction medium, the regioselectivity can be directed. Under basic conditions (pH > 8), the hydroxylamine preferentially attacks the ketone carbonyl group.[4][5] The initial adduct then undergoes intramolecular cyclization via nucleophilic attack of the oxime nitrogen onto the nitrile carbon, followed by tautomerization to yield the thermodynamically stable 5-aminoisoxazole.

Experimental Protocol

Step 1: Synthesis of 2-Ethyl-3-oxopentanenitrile (if not commercially available)

  • This intermediate can be prepared via a Claisen condensation of ethyl propionate with butanenitrile using a strong base like sodium ethoxide or sodium amide.

Step 2: Cyclocondensation with Hydroxylamine

  • In a round-bottom flask, dissolve 2-ethyl-3-oxopentanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium hydroxide or sodium carbonate (to achieve a pH > 8) to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Workflow Visualization

route2 cluster_start Starting Materials cluster_reaction Reaction Step cluster_end Product ketonitrile 2-Ethyl-3-oxopentanenitrile condensation Cyclocondensation (pH > 8, Reflux) ketonitrile->condensation hydroxylamine Hydroxylamine hydroxylamine->condensation base Base (e.g., NaOH) base->condensation product This compound condensation->product

Caption: Synthetic workflow for Route 2.

Comparative Analysis

ParameterRoute 1: Nucleophilic AdditionRoute 2: Cyclocondensation
Number of Steps 1 (assuming α-chlorooxime is available)1-2 (depending on β-ketonitrile availability)
Reported Yields (for analogs) High (often > 80%)[1]Moderate to Good (can vary significantly)[3]
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphereBasic pH, elevated temperatures (reflux)
Starting Materials Alkyl nitrile, α-chlorooxime, strong baseβ-ketonitrile, hydroxylamine, base
Key Advantages High regioselectivity, generally high yieldsOperationally simpler, uses common lab reagents
Potential Challenges Requires handling of pyrophoric and moisture-sensitive reagents (n-BuLi), preparation of α-chlorooximePotential for isomeric impurities if pH is not controlled, β-ketonitrile may require synthesis

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a more modern and elegant approach that generally provides higher yields and excellent regioselectivity. It is particularly well-suited for medicinal chemistry programs where the unambiguous synthesis of the desired isomer is critical. However, it requires expertise in handling air- and moisture-sensitive reagents and cryogenic conditions.

Route 2 represents a more classical approach that is operationally simpler and may be more amenable to large-scale synthesis, provided the starting β-ketonitrile is readily accessible. The key to success with this route lies in the careful control of the reaction pH to ensure the desired 5-aminoisoxazole is the major product.

The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the premium placed on yield and isomeric purity. For exploratory and small-scale synthesis where purity is paramount, Route 1 is likely the superior choice. For process development and larger-scale campaigns where operational simplicity is a key driver, Route 2, with careful optimization, presents a strong alternative.

References

  • Krasavin, M. et al. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Adv., 2024 , 14, 12345-12367. [Link]

  • Bourbeau, M. P. & Rider, J. T. A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Org. Lett., 2006 , 8, 3679-3680. [Link]

  • Organic Chemistry Portal. Synthesis of isoxazoles. [Link]

  • RSC Publishing. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]

  • PubMed. A Convenient Synthesis of 4-alkyl-5-aminoisoxazoles. [Link]

  • National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • ACS Publications. Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. [Link]

  • Organic Chemistry Portal. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. [Link]

Sources

A Strategic Guide to Cross-Reactivity Profiling of Novel Isoxazole-Based Compounds: A Case Study with 4-Ethyl-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold and the Imperative of Selectivity

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anti-inflammatory to anticancer.[1][2] Its versatile synthetic handles and ability to act as a bioisostere for other functional groups make it an attractive starting point for drug discovery campaigns.[3] However, this chemical versatility can also lead to promiscuous binding, where a compound interacts with multiple, unintended biological targets. These "off-target" effects are a primary cause of adverse drug reactions and clinical trial failures.[4][5]

Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory hurdle but a cornerstone of rational drug design. This guide provides a comprehensive framework for the cross-reactivity profiling of a novel isoxazole derivative, 4-Ethyl-3-methylisoxazol-5-amine . As this molecule is a new chemical entity (NCE) with no established primary target, our strategy will be twofold: first, to identify its primary biological interactors in an unbiased manner, and second, to systematically profile it against broad panels of common off-targets to build a detailed selectivity map. This approach moves beyond simple screening to provide a deep, mechanistic understanding of the compound's biological footprint.

Phase 1: Unbiased Target Deconvolution for a Novel Chemical Entity

Before we can speak of "off-targets," we must first identify the "on-target(s)." For an NCE like this compound, beginning with a broad, unbiased search for its cellular binding partners is the most logical and scientifically sound approach. This process is known as target deconvolution or target identification.[6][7]

Causality of Approach: Why Start with Unbiased Methods?

Starting with a pre-defined panel (like kinases or GPCRs) for an NCE is a shot in the dark. The compound's primary target might be an enzyme, a non-canonical receptor, or a structural protein not included in standard panels. Unbiased methods survey the entire proteome for interactions, maximizing the chance of discovering the true mechanism of action and preventing premature termination of a promising compound that simply doesn't fit preconceived notions.

We recommend a two-pronged strategy in this phase: phenotypic screening to confirm biological activity, followed by chemoproteomics to identify the molecular targets responsible for that activity.

cluster_Phase1 Phase 1: Unbiased Target Deconvolution cluster_Phase2 Phase 2: Broad Panel Screening cluster_Phase3 Phase 3: Orthogonal Validation & Comparison Phenotypic Phenotypic Screening (e.g., Cell Viability, Cytokine Release) Decision1 Biologically Active? Phenotypic->Decision1 CETSA Chemoproteomics: CETSA-MS (Identify Binding Partners) Decision1->CETSA Yes Stop/Redesign Stop/Redesign Decision1->Stop/Redesign No Target_Hypothesis Generate Target Hypothesis (e.g., Target Class A, Pathway B) CETSA->Target_Hypothesis Kinase_Panel Kinase Panel Screen (>400 Kinases, Multiple ATP Conc.) Target_Hypothesis->Kinase_Panel Safety_Panel Safety Pharmacology Panel (GPCRs, Ion Channels, Transporters) Target_Hypothesis->Safety_Panel Data_Integration Integrate Data & Identify Hits Kinase_Panel->Data_Integration Safety_Panel->Data_Integration Dose_Response Dose-Response Assays (IC50/Ki Determination) Data_Integration->Dose_Response Comparison Compare to Reference Compounds (Selectivity Index Calculation) Dose_Response->Comparison Final_Profile Comprehensive Cross-Reactivity Profile Comparison->Final_Profile

Figure 1. Overall workflow for cross-reactivity profiling of a novel compound.
Recommended Technique: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

The Cellular Thermal Shift Assay (CETSA®) is a powerful label-free method for identifying the protein targets of a small molecule in a physiological context (i.e., within intact cells or cell lysates).[4][6]

Principle of the Assay: The foundation of CETSA is the principle of ligand-induced thermal stabilization. When a small molecule binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. In a CETSA-MS experiment, cells are treated with the compound, heated to various temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will "melt" at a higher temperature in the presence of the compound compared to the vehicle control.

This method is superior to traditional affinity chromatography for initial screening because it does not require chemical modification of the compound (which can alter its binding properties) and it detects interactions that occur within the complex cellular environment.[8][9]

Experimental Protocol 1: CETSA-MS for Target Identification

Objective: To identify the specific protein binding partners of this compound in a human cell line (e.g., HEK293T).

Materials:

  • HEK293T cells

  • This compound (test compound)

  • DMSO (vehicle control)

  • PBS, Protease Inhibitor Cocktail

  • Instrumentation: Thermal cycler, Ultracentrifuge, LC-MS/MS system

Methodology:

  • Cell Culture & Treatment:

    • Culture HEK293T cells to ~80% confluency.

    • Treat cells with 10 µM of this compound or DMSO vehicle for 1 hour at 37°C. Rationale: This allows for cellular uptake and target engagement.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature. Include a non-heated control. Rationale: This temperature gradient is designed to induce differential protein denaturation.

  • Lysis and Fractionation:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Clarify the lysate by ultracentrifugation (100,000 x g for 20 minutes at 4°C) to pellet aggregated, denatured proteins. Rationale: This is the critical step to separate the remaining soluble, stabilized proteins from the denatured ones.

  • Sample Preparation for MS:

    • Collect the supernatant (soluble protein fraction).

    • Perform a protein concentration assay (e.g., BCA).

    • Take a normalized amount of protein from each sample for downstream processing (reduction, alkylation, and tryptic digestion).

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by quantitative mass spectrometry (e.g., using Tandem Mass Tagging - TMT - for multiplexing).

  • Data Analysis:

    • Identify and quantify proteins across all temperature points and treatments.

    • For each identified protein, plot the relative soluble fraction as a function of temperature to generate a "melting curve."

    • A target protein will show a rightward shift in its melting curve in the compound-treated samples compared to the vehicle control.

start Intact Cells + Compound/Vehicle heat Thermal Challenge (Temperature Gradient) start->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse spin Ultracentrifugation (Separate Soluble vs. Aggregated) lyse->spin supernatant Collect Supernatant (Soluble Proteins) spin->supernatant digest Protein Digestion (Trypsin) supernatant->digest ms LC-MS/MS Analysis (Quantitative Proteomics) digest->ms analysis Data Analysis (Generate Melting Curves) ms->analysis result Identify Stabilized Proteins (Target Candidates) analysis->result

Figure 2. Experimental workflow for the CETSA-MS protocol.

Phase 2: Broad Panel Screening for Safety and Selectivity

Once Phase 1 yields a set of high-confidence target candidates, the next step is to proactively screen for interactions against large, functionally diverse protein families known to be implicated in drug side effects. This provides a broad view of the compound's selectivity and potential liabilities.

Recommended Panels:
  • Kinase Profiling Panel: Kinases are one of the largest and most important drug target families, and small molecules frequently show cross-reactivity within the kinome.[10][11] A broad screen is essential.

    • Service: We recommend using a comprehensive panel, such as those offered by Reaction Biology or Promega, which cover >400 human kinases.[12][13]

    • Causality of Experimental Choice: It is crucial to perform these screens at or near the physiological ATP concentration (e.g., 1 mM) in addition to a lower concentration (e.g., 10 µM).[11][13] A compound that appears potent at low ATP may be significantly weaker at physiological levels if it is an ATP-competitive inhibitor. This dual-concentration screen provides critical mechanistic insight into its mode of action.[11]

  • Safety Pharmacology Panel: This screen assesses the compound against a curated panel of targets historically associated with adverse drug events.[5]

    • Service: A standard panel (e.g., Eurofins SafetyScreen44 or Reaction Biology's InVEST panel) typically includes a diverse set of GPCRs, ion channels, transporters, and nuclear receptors.[5]

    • Causality of Experimental Choice: Early identification of unintended interactions with targets like the hERG ion channel (cardiac toxicity) or various cytochrome P450 enzymes (drug metabolism) can save immense resources by flagging problematic compounds early in the discovery pipeline.[5]

Phase 3: Quantitative Comparison and Selectivity Profiling

The broad screening in Phase 2 will generate a list of "hits." The goal of Phase 3 is to validate these hits, determine their precise potency (IC50 or Ki values), and compare them to relevant alternative compounds.

For this guide, let's create a hypothetical scenario based on the results from Phases 1 & 2 for this compound:

  • Primary Target Identified (from CETSA): Cyclin-Dependent Kinase 2 (CDK2)

  • Significant Off-Target Hits (from panels): Aurora Kinase A (AURKA), Dopamine Receptor D2 (DRD2)

Now, we can design a quantitative comparison against two alternatives:

  • Comparator A (Dinaciclib): A known, potent, and relatively selective clinical-stage CDK inhibitor.

  • Comparator B (3-Ethyl-5-methylisoxazol-4-amine): A structural isomer to our lead compound, which has been noted for potential kinase inhibitory activity.[3] This comparison helps to understand the structure-activity relationship (SAR) of the isoxazole scaffold.

Recommended Technique: Competitive Binding and Inhibition Assays

To generate quantitative data, we will use specific dose-response assays.

  • For Kinases (CDK2, AURKA): An in vitro kinase activity assay, such as the luminescent ADP-Glo™ assay, will be used to determine the IC50 value.[12]

  • For GPCRs (DRD2): A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound.[14][15][16]

Experimental Protocol 2: ADP-Glo™ Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against CDK2 and AURKA.

Principle of the Assay: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. Kinase activity is inversely proportional to the amount of light generated. An inhibitor will reduce ADP production, leading to a higher light signal.

cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP-Glo™ Reagent cluster_step3 Step 3: Kinase Detection Kinase Kinase (CDK2) ADP ADP Produced Kinase->ADP Substrate Substrate Substrate->ADP ATP ATP ATP->ADP Inhibitor Test Compound Inhibitor->Kinase Reagent1 ADP-Glo™ Reagent (Depletes remaining ATP) ADP->Reagent1 Reagent2 Kinase Detection Reagent (Converts ADP to ATP) Reagent1->Reagent2 Luciferase Luciferase/Luciferin Reaction Reagent2->Luciferase Light Luminescent Signal Luciferase->Light

Figure 3. Principle of the luminescent ADP-Glo™ kinase assay.

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds (this compound and comparators) in a 384-well plate. Include DMSO-only (negative control) and a known inhibitor (positive control) wells.

  • Kinase Reaction: Add the kinase (e.g., recombinant CDK2/CycE), its specific peptide substrate, and ATP (at a final concentration of 10 µM) to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the reaction to proceed.

  • First Detection Step: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Second Detection Step: Add Kinase Detection Reagent, which converts the ADP produced into ATP and provides the luciferase/luciferin substrate to generate light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls (% inhibition). Plot the % inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Data Summary and Interpretation

The ultimate output of this comprehensive profiling is a clear, quantitative comparison of the compound's activity across different targets. This data should be summarized in a table for easy interpretation.

Table 1: Hypothetical Cross-Reactivity Profile

TargetAssay TypeThis compoundComparator A (Dinaciclib)Comparator B (Isomer)
Primary Target
CDK2Kinase Inhibition IC5050 nM 1 nM500 nM
Off-Targets
AURKAKinase Inhibition IC50800 nM 150 nM>10,000 nM
DRD2Receptor Binding Ki2,500 nM >10,000 nM>10,000 nM
Selectivity Index
AURKA / CDK2IC50 Ratio16-fold 150-fold20-fold
DRD2 / CDK2Ki / IC50 Ratio50-fold >10,000-fold>20-fold

Interpretation of Hypothetical Data:

  • Potency: this compound is a potent inhibitor of its primary target, CDK2.

  • Selectivity: It demonstrates moderate selectivity against AURKA (16-fold) and DRD2 (50-fold).

  • Comparison to Alternatives:

    • It is less potent and significantly less selective than the clinical candidate Dinaciclib (Comparator A).

    • It is 10-fold more potent on the primary target than its structural isomer (Comparator B), indicating that the position of the ethyl and methyl groups is critical for CDK2 activity. However, the isomer appears to have a cleaner off-target profile, suggesting a potential trade-off between potency and selectivity that can be explored through further medicinal chemistry.

Conclusion

This guide outlines a rigorous, multi-phased strategy for the cross-reactivity profiling of a novel compound, this compound. By beginning with unbiased target deconvolution and progressing through broad panel screening to quantitative validation, researchers can build a comprehensive understanding of a compound's biological interactions. This approach not only identifies potential safety liabilities early but also provides deep mechanistic insights that are invaluable for guiding lead optimization. The systematic comparison to alternative compounds provides essential context, enabling data-driven decisions to advance the most promising candidates with the highest probability of success.

References

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261–i269. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Creative Biolabs. Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. [Link]

  • Drug Hunter. Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Charles River Laboratories. Target Deconvolution for Phenotypic Antibodies and Small Molecules. [Link]

  • Lee, J. W., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 83–90. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • Vangrevelinghe, E., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1030–1035. [Link]

  • Xtalks. (2015). Integrated Phenotypic Screening and Target Deconvolution for Accelerated Drug Discovery. [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311–323. [Link]

  • Semantic Scholar. Phenotypic screening: A more rapid route to target deconvolution. [Link]

  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Gifford Bioscience. About Ligand Binding Assays. [Link]

  • McCloskey, K., et al. (2020). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 60(9), 4388–4399. [Link]

  • Al-Mousawi, S. M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 12(10), 1163. [Link]

  • Zhang, Y., et al. (2024). Chemical labeling strategies for small molecule natural product detection and isolation. Natural Product Reports, 41(1), 101-120. [Link]

  • Nagaraju, D., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12(19), 11957–11971. [Link]

  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

  • Frontiers. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • MDPI. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]

  • Springer Nature Experiments. Profiling of Small Molecules by Chemical Proteomics. [Link]

  • Google Patents. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Research Journal of Chemical Sciences. Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. [Link]

  • Der Pharma Chemica. REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Ethyl-3-methylisoxazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Isoxazole Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore in drugs with activities spanning anti-inflammatory, anticancer, and neuroprotective domains.[1][2] This guide focuses on a specific, promising chemical series: analogs of 4-Ethyl-3-methylisoxazol-5-amine. The strategic exploration of this scaffold's structure-activity relationship (SAR) is paramount for identifying lead candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

The journey from a promising chemical structure to a clinically effective drug is a complex path defined by rigorous testing. A critical phase in this journey is the translation of a compound's activity from a controlled laboratory environment (in vitro) to a complex biological system (in vivo).[4] This process, known as the in vitro-in vivo correlation (IVIVC), is fraught with challenges, as promising in vitro potency does not always predict therapeutic success.[5][6]

This guide provides a comprehensive framework for designing, executing, and interpreting a suite of experiments to compare the in vitro and in vivo efficacy of novel this compound analogs. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present a logical workflow for advancing a hypothetical analog series from initial screening to preclinical evaluation.

Section 1: Rational Design of a Hypothetical Analog Series

The parent scaffold, this compound, presents several key positions for chemical modification to probe the SAR and optimize for a hypothetical biological target, such as a protein kinase critical in an oncogenic pathway. The rationale for analog design is to systematically alter specific substituents to improve target engagement, cell permeability, and metabolic stability.

Our hypothetical analog series will be built by modifying three key positions:

  • R1 (Position 4 - Amine): The primary amine is a key handle for derivatization. We will explore acylation to introduce various functional groups, potentially forming hydrogen bonds with the target protein or modulating solubility.

  • R2 (Position 3 - Methyl): This position can be altered to explore the impact of steric bulk on the binding pocket.

  • R3 (Position 4 - Ethyl): Modifications here can influence lipophilicity and van der Waals interactions within the target's active site.

Caption: A streamlined workflow for in vitro evaluation of novel chemical analogs.

Protocol 1: Biochemical Target Engagement (Kinase Inhibition Assay)

Rationale: To confirm that our analogs directly interact with and inhibit the hypothetical kinase target, a cell-free biochemical assay is the gold standard. This removes the complexity of the cellular environment, providing a clean measure of target affinity. The ADP-Glo™ Kinase Assay is selected for its high sensitivity and luminescence-based readout, which minimizes interference from colored or fluorescent compounds.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The specific kinase and substrate concentrations must be optimized to be at or below the Km for ATP.

    • Create a serial dilution of each analog in DMSO, followed by a final dilution in reaction buffer to create 10X compound solutions.

  • Reaction Setup:

    • In a 384-well white plate, add 1 µL of 10X compound solution to each well.

    • Add 5 µL of 2X kinase/substrate solution to initiate the reaction.

    • Add 5 µL of 2X ATP solution. The final ATP concentration should be at its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Plot the data and fit to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Viability Assay (MTT Assay)

Rationale: After confirming target engagement, the next logical step is to determine if this translates to a functional effect in a relevant cellular context. [7][8]An anti-proliferative or cytotoxic effect is a common desired outcome for anti-cancer agents. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed a relevant cancer cell line (e.g., A549 human lung carcinoma) into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of each analog in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. This duration allows for multiple cell doubling times, making anti-proliferative effects more apparent.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the EC50 (half-maximal effective concentration).

Hypothetical Data Summary: In Vitro Profiling
Analog IDR1 ModificationKinase IC50 (nM)A549 Cell EC50 (µM)
Parent -H55012.5
ANA-01 -C(O)CH31202.1
ANA-02 -C(O)Ph851.5
ANA-03 -C(O)cPr951.8
ANA-04 -C(O)CH2OCH33508.9

This table presents hypothetical data for illustrative purposes.

Section 3: The Critical Juncture - In Vitro to In Vivo Correlation (IVIVC)

A significant challenge in drug development is that potent in vitro activity often fails to translate into in vivo efficacy. [5]This discrepancy arises from the complexities of a living organism, including drug absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics (PK). [4][9]A compound that is highly potent in a petri dish may be rapidly metabolized by the liver or fail to reach its target tissue in a living system. Therefore, before committing to costly and time-consuming in vivo efficacy studies, a preliminary assessment of ADME properties is a critical, de-risking step.

Section 4: In Vivo Efficacy Evaluation in a Preclinical Model

In vivo studies are indispensable for evaluating a drug candidate's therapeutic potential in the context of a whole, living system. [10]They provide insights into not only efficacy but also pharmacodynamics (PD) and potential toxicities that cannot be modeled in vitro.

Choosing the Right Model

The selection of an appropriate animal model is crucial for the clinical relevance of the findings. [11]For our hypothetical anti-cancer analogs, the subcutaneous tumor xenograft model in immunodeficient mice is a widely accepted standard. This model involves implanting human cancer cells (e.g., A549) into mice, allowing for the evaluation of a compound's direct effect on human tumor growth.

Protocol 3: Subcutaneous Xenograft Efficacy Study

Rationale: This study aims to determine if the most promising analogs from in vitro testing can inhibit tumor growth in a living animal. This provides the ultimate test of bioavailability, target engagement, and anti-tumor activity in a complex physiological environment.

Methodology:

  • Animal Acclimation & Ethics: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use female athymic nude mice, 6-8 weeks old. Allow them to acclimate for at least one week.

  • Tumor Cell Implantation:

    • Harvest A549 cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group). Groups will include a vehicle control and groups for each test analog.

  • Compound Administration:

    • Based on preliminary PK studies, formulate the analogs (e.g., ANA-02 and ANA-03) in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80).

    • Administer the compounds daily via oral gavage (p.o.) at a predetermined dose (e.g., 30 mg/kg). The vehicle group receives the formulation without the drug.

  • Monitoring and Endpoints:

    • Measure tumor volumes and body weights three times per week. Body weight is a key indicator of systemic toxicity.

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study (e.g., Day 21). TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

    • The study is terminated when control tumors reach a predetermined size (e.g., 1500 mm³) or if signs of excessive toxicity are observed.

Hypothetical Data Summary: In Vivo Efficacy
Analog IDDosing (30 mg/kg, p.o.)Final Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle --0%+2%
ANA-02 Daily65%-3%
ANA-03 Daily45%-1%

This table presents hypothetical data for illustrative purposes.

Section 5: Comparative Analysis and Future Directions

By juxtaposing the in vitro and in vivo data, we can begin to build a more complete picture of our analog series.

  • ANA-02 emerged as the lead candidate. It demonstrated high potency in both the biochemical and cellular assays (IC50 = 85 nM, EC50 = 1.5 µM) and this translated into significant in vivo efficacy with 65% TGI. The minimal body weight loss suggests it was well-tolerated at the tested dose.

  • ANA-03 was also potent in vitro but showed diminished efficacy in vivo (45% TGI). This discrepancy could be due to poorer pharmacokinetic properties (e.g., lower oral bioavailability, faster clearance) compared to ANA-02. This highlights the critical importance of IVIVC; without the in vivo test, one might have incorrectly assumed equal potential between ANA-02 and ANA-03.

  • ANA-01 and ANA-04 would likely not have advanced to in vivo testing based on their weaker in vitro profiles, demonstrating the value of the initial screening funnel.

Next Steps:

  • Full PK/PD Studies: Conduct detailed pharmacokinetic studies on ANA-02 to understand its absorption, distribution, metabolism, and excretion profile, and correlate drug exposure with tumor growth inhibition (pharmacodynamics).

  • Lead Optimization: Synthesize further analogs based on the successful phenyl-amide moiety of ANA-02 to further improve potency and drug-like properties.

  • Mechanism of Action: Perform downstream cellular assays to confirm that the observed anti-proliferative effect of ANA-02 is due to the inhibition of the intended kinase pathway.

Conclusion

The evaluation of novel therapeutic candidates is a systematic process of building confidence through layers of evidence. This guide outlines a rational, multi-stage approach for comparing the in vitro and in vivo efficacy of this compound analogs. By integrating biochemical, cellular, and whole-animal studies, researchers can effectively identify promising lead compounds, understand the complexities of in vitro-in vivo translation, and make informed decisions to drive drug discovery programs forward. The success of this journey hinges not just on performing experiments, but on understanding the causal links between each stage of the evaluation process.

References

  • Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs. (2023). Clinical and Translational Science. [Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. (n.d.). Sygnature Discovery. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2019). Anticancer Research. [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (2023). Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. (2021). Drug Metabolism Reviews. [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. (2021). Taylor & Francis Online. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). National Institutes of Health. [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (2020). Molecules. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research. [Link]

  • In Vitro Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. [Link]

  • 6 Steps for Successful in vitro Drug Treatment. (2025). Bitesize Bio. [Link]

  • Pre-Clinical Testing → Example of In Vitro Study for Efficacy. (n.d.). Developing Medicines. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. [Link]

  • In vivo Efficacy Testing on CNS disorders - FAQ. (n.d.). SynapCell. [Link]

  • CRO for Preclinical EEG in CNS Drug Discovery – Efficacy Testing. (n.d.). SynapCell. [Link]

  • The mouse as a model for neuropsychiatric drug development. (2018). Nature Reviews Neuroscience. [Link]

  • CNS Disease Models and Safety Pharmacology Testing. (n.d.). WuXi Biology. [Link]

  • In vivo Models for Drug Discovery. (2012). Wiley. [Link]

Sources

A Comparative Efficacy Analysis of 4-Ethyl-3-methylisoxazol-5-amine in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development Professionals

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel isoxazole derivative, 4-Ethyl-3-methylisoxazol-5-amine, in the context of inflammatory disorders. Given the nascent state of research on this specific molecule, we propose a scientifically rigorous comparison against established anti-inflammatory agents, Leflunomide and Celecoxib. This approach is grounded in the well-documented anti-inflammatory properties of the broader isoxazole class of compounds.[1][2][3][4]

The isoxazole scaffold is a privileged structure in medicinal chemistry, present in a variety of approved drugs with diverse biological activities.[3][5] Leflunomide, itself an isoxazole derivative, is a cornerstone in the treatment of rheumatoid arthritis, acting through the inhibition of pyrimidine synthesis in lymphocytes. Celecoxib, a selective COX-2 inhibitor, represents a different mechanistic class of anti-inflammatory drugs. By comparing this compound against these two agents, we can elucidate its potential mechanism of action and benchmark its efficacy.

This guide will detail the necessary in vitro and in vivo experimental protocols, data analysis, and interpretation to build a robust preclinical data package for this compound.

Comparative Efficacy and Safety Profile

The following table summarizes the hypothetical comparative data for this compound, Leflunomide, and Celecoxib based on the experimental protocols detailed in this guide.

ParameterThis compoundLeflunomideCelecoxib
In Vitro Potency
IC50 (COX-2)50 nM>10 µM40 nM
IC50 (COX-1)5 µM>10 µM15 µM
IC50 (DHODH)>10 µM1 µM>10 µM
IC50 (TNF-α release)100 nM500 nM200 nM
In Vivo Efficacy
Paw Edema Reduction (Carrageenan-induced)60% at 10 mg/kg45% at 10 mg/kg65% at 10 mg/kg
Arthritis Score Reduction (CIA model)55% at 10 mg/kg50% at 10 mg/kgNot typically used
Safety Profile
In Vitro Cytotoxicity (HepG2)>50 µM25 µM>50 µM
Gastric Ulceration (in vivo)Minimal at 10 mg/kgMinimal at 10 mg/kgModerate at 10 mg/kg

Experimental Protocols

In Vitro Assays
  • Rationale: To determine if this compound exhibits selective COX-2 inhibition, a key mechanism of many NSAIDs.

  • Methodology:

    • Recombinant human COX-1 and COX-2 enzymes are used.

    • The assay is performed in a 96-well plate format.

    • Each well contains the respective enzyme, arachidonic acid (substrate), and varying concentrations of the test compounds.

    • The production of prostaglandin E2 (PGE2) is measured using a commercially available ELISA kit.

    • IC50 values are calculated from the dose-response curves.

  • Rationale: To assess if the compound shares the same mechanism of action as Leflunomide, which inhibits DHODH.

  • Methodology:

    • Recombinant human DHODH is used.

    • The assay measures the reduction of a ubiquinone analog by DHODH.

    • The reaction is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength.

    • IC50 values are determined from the dose-response curves.

  • Rationale: To evaluate the compound's ability to suppress the production of a key pro-inflammatory cytokine.

  • Methodology:

    • RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

    • The cells are pre-treated with varying concentrations of the test compounds for 1 hour.

    • LPS is added to stimulate the cells.

    • After 24 hours, the supernatant is collected, and the concentration of TNF-α is measured by ELISA.

    • IC50 values for the inhibition of TNF-α release are calculated.

In Vivo Assays
  • Rationale: A standard acute inflammation model to assess the anti-inflammatory effect of a compound.

  • Methodology:

    • Male Wistar rats are used.

    • The test compounds are administered orally 1 hour before the induction of inflammation.

    • A sub-plantar injection of carrageenan is given into the right hind paw.

    • Paw volume is measured at various time points using a plethysmometer.

    • The percentage reduction in paw edema is calculated relative to the vehicle-treated group.

  • Rationale: A widely used animal model of rheumatoid arthritis to evaluate the therapeutic efficacy of anti-arthritic drugs.

  • Methodology:

    • DBA/1 mice are immunized with bovine type II collagen.

    • A booster injection is given 21 days later.

    • Treatment with the test compounds starts on the day of the booster injection and continues for a specified period.

    • The severity of arthritis is assessed by scoring the clinical signs (paw swelling, erythema, and joint rigidity).

    • Histopathological analysis of the joints is performed at the end of the study.

Visualizing the Scientific Workflow

The following diagrams illustrate the proposed experimental workflow and the potential signaling pathways involved.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation invitro_start This compound Leflunomide Celecoxib cox_assay COX-1/COX-2 Inhibition Assay invitro_start->cox_assay dhodh_assay DHODH Inhibition Assay invitro_start->dhodh_assay tnf_assay TNF-α Release Assay invitro_start->tnf_assay cytotoxicity_assay Cytotoxicity Assay (HepG2) invitro_start->cytotoxicity_assay paw_edema Carrageenan-Induced Paw Edema cox_assay->paw_edema Promising COX-2 Selectivity cia_model Collagen-Induced Arthritis Model tnf_assay->cia_model Significant Cytokine Inhibition gastric_safety Gastric Ulceration Assessment cytotoxicity_assay->gastric_safety Favorable Safety Profile

Caption: A flowchart of the proposed experimental workflow.

signaling_pathway cluster_compound Potential Sites of Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB TNFa TNF-α NFkB->TNFa Inflammation Inflammation TNFa->Inflammation ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation Compound This compound Compound->NFkB Inhibition? Compound->COX2 Inhibition?

Caption: A diagram of the potential signaling pathways.

Conclusion

The proposed comparative analysis provides a robust framework for elucidating the anti-inflammatory potential of this compound. By benchmarking its performance against established drugs with distinct mechanisms of action, we can gain valuable insights into its efficacy, safety, and therapeutic niche. The successful execution of these studies will be instrumental in guiding the future development of this novel compound.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • Advances in isoxazole chemistry and their role in drug discovery.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
  • Biologically-active isoxazole-based drug molecules.

Sources

Benchmarking the Performance of 4-Ethyl-3-methylisoxazol-5-amine in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Benchmarking for Novel Small Molecules

In the landscape of drug discovery and chemical biology, the introduction of a novel small molecule, such as 4-Ethyl-3-methylisoxazol-5-amine, necessitates a rigorous and objective evaluation of its cellular performance. The isoxazole scaffold is a privileged structure in medicinal chemistry, featured in a range of therapeutics from the anti-inflammatory drug Leflunomide to various kinase inhibitors. This structural precedent provides a fertile ground for hypothesizing potential mechanisms of action but also demands a systematic approach to differentiate a new derivative's activity from established compounds.

This guide provides a comprehensive framework for benchmarking the performance of this compound. Given the lack of extensive prior data on this specific molecule, we will proceed by establishing two primary, plausible hypotheses based on its structural class. We will compare its cellular effects against well-characterized reference compounds for each proposed mechanism. This approach ensures that our investigation is not merely a screen but a self-validating system of inquiry, designed to elucidate the compound's specific mode of action.

Our primary comparator is Leflunomide , an isoxazole-based immunosuppressive drug. Upon administration, its isoxazole ring is opened to form the active metabolite Teriflunomide , a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is critical for de novo pyrimidine synthesis.[1][2] An alternative and equally compelling hypothesis, given the prevalence of isoxazoles in kinase inhibitor development, is the modulation of key signaling cascades, such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Therefore, we will also benchmark against SB-203580 , a selective, ATP-competitive inhibitor of p38 MAPK.[3][4][5][6]

This guide is structured to walk researchers through the causality of experimental choices, from broad phenotypic assays to specific, target-centric validation.

Part 1: Hypothesized Mechanisms of Action

Based on the isoxazole core, we propose two distinct, testable hypotheses for the mechanism of action of this compound.

Hypothesis A: Inhibition of De Novo Pyrimidine Synthesis via DHODH

This hypothesis posits that this compound, potentially acting as a pro-drug similar to Leflunomide, inhibits DHODH. This enzyme catalyzes the fourth step in de novo pyrimidine synthesis, the oxidation of dihydroorotate to orotate.[7][8] Inhibition of DHODH depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cells like activated lymphocytes.[1]

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol / Nucleus DHODH DHODH (Dihydroorotate Dehydrogenase) Orotate Orotate DHODH->Orotate CoQH2 Coenzyme QH2 DHODH->CoQH2 DHO Dihydroorotate DHO->DHODH UMP UMP Orotate->UMP ...via UMPS enzyme CoQ Coenzyme Q CoQ->DHODH ETC Electron Transport Chain CoQH2->ETC Glutamine Glutamine Glutamine->DHO ...via CAD enzyme DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation Compound This compound (Test Compound) Compound->DHODH Inhibits (?) Leflunomide Leflunomide / Teriflunomide (Comparator) Leflunomide->DHODH Inhibits p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stimuli Environmental Stress Inflammatory Cytokines (e.g., TNF-α) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates p_p38 p-p38 MAPK (Active) p38->p_p38 Substrates Downstream Substrates (e.g., ATF2, MK2) p_p38->Substrates phosphorylates Response Inflammatory Response (e.g., Cytokine Production) Substrates->Response Compound This compound (Test Compound) Compound->p38 Inhibits (?) SB203580 SB-203580 (Comparator) SB203580->p38 Inhibits

Caption: Hypothesized inhibition of p38 MAPK within the stress-activated protein kinase signaling cascade.

Part 2: A Tiered Experimental Framework for Benchmarking

A logical, tiered approach is essential to efficiently characterize the compound's activity. We will begin with a broad assessment of cellular viability and progress to highly specific enzymatic and target engagement assays.

Experimental_Workflow Tier1 Tier 1: Phenotypic Screening (Cell Viability/Proliferation) Tier2 Tier 2: Pathway Activity Assessment (Western Blot for p-p38) Tier1->Tier2 If anti-proliferative Tier3 Tier 3: Direct Target Activity (In Vitro Enzymatic Assays) Tier2->Tier3 If p-p38 is modulated Tier4 Tier 4: Cellular Target Engagement (CETSA / NanoBRET™) Tier3->Tier4 Confirm direct inhibition

Caption: A tiered workflow for systematically benchmarking the novel compound's cellular performance.

Tier 1: Assessing Overall Cellular Viability and Proliferation

The first critical step is to determine the compound's effect on cell proliferation and viability. This provides a baseline understanding of its potency and therapeutic window. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which is proportional to the number of viable cells.

Key Comparison Points:

  • This compound: Establish the dose-response curve and determine the IC50 (half-maximal inhibitory concentration).

  • Teriflunomide (Active Metabolite of Leflunomide): As a known inhibitor of pyrimidine synthesis, it is expected to show potent anti-proliferative effects, particularly in rapidly dividing cell lines. [1]* SB-203580: This p38 inhibitor can also affect cell proliferation, depending on the cell type and context. [3][5][6] Expected Outcome: This assay will reveal whether our test compound has anti-proliferative or cytotoxic effects and at what concentrations. A potent effect would justify proceeding to more specific mechanistic assays.

Tier 2: Interrogating Specific Signaling Pathways

If the Tier 1 assay demonstrates significant anti-proliferative activity, the next step is to investigate the proposed signaling pathways. Western blotting is the gold-standard technique for this, allowing for the quantification of specific protein expression and post-translational modifications, such as phosphorylation.

Key Comparison Points:

  • Target Protein: Phosphorylated p38 MAPK (p-p38). A decrease in the p-p38/total p38 ratio upon treatment indicates inhibition of the pathway.

  • Experimental Setup: Use a cell line (e.g., HEK293 or THP-1) and stimulate the p38 pathway with an agonist like anisomycin or lipopolysaccharide (LPS). Treat cells with a dose range of the test compound and comparators before stimulation.

  • Controls:

    • Negative Control: DMSO (vehicle).

    • Positive Control for Inhibition: SB-203580 should demonstrate a clear, dose-dependent reduction in p38 phosphorylation.

    • Comparator: Teriflunomide should not directly inhibit p38 phosphorylation.

Expected Outcome: This experiment will directly test Hypothesis B. A reduction in p-p38 levels by this compound would strongly suggest it acts as a p38 pathway inhibitor. No effect would lend more weight to Hypothesis A or other potential mechanisms.

Tier 3: Direct Enzymatic Inhibition Assays

To confirm direct interaction with the putative targets, in vitro enzymatic assays are essential. These cell-free systems use purified recombinant enzymes to eliminate the complexities of the cellular environment and confirm whether the compound directly inhibits enzyme activity.

Assay 1: In Vitro DHODH Activity Assay This assay measures the ability of a compound to inhibit purified human DHODH. Activity can be monitored by measuring the reduction of a substrate like 2,6-dichloroindophenol (DCIP) or by detecting the formation of orotate. [7][8][9]

  • Test Compound: this compound

  • Positive Control: Teriflunomide or Brequinar (a potent DHODH inhibitor). [10]* Negative Control: SB-203580.

Assay 2: In Vitro p38 MAPK Kinase Assay This assay measures the ability of p38 MAPK to phosphorylate a specific substrate (e.g., a peptide like ATF2) in the presence of ATP. Inhibition is measured by a reduction in substrate phosphorylation, often detected using radiolabeled ATP ([γ-³²P]ATP) or fluorescence-based methods. [4]

  • Test Compound: this compound

  • Positive Control: SB-203580.

  • Negative Control: Teriflunomide.

Expected Outcome: These assays provide definitive evidence of direct target engagement and allow for the calculation of precise IC50 values for enzymatic inhibition, which is crucial for structure-activity relationship (SAR) studies.

Part 3: Data Presentation & Comparative Analysis

All quantitative data should be summarized in clear, concise tables to facilitate direct comparison between the test compound and the established inhibitors.

Table 1: Comparative Performance in Cellular and Enzymatic Assays

CompoundCell Viability IC50 (µM)p-p38 Inhibition IC50 (µM)DHODH Enzyme IC50 (µM)p38 Kinase IC50 (µM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Teriflunomide (Comparator A)~10-50>100 (Inactive)~0.2-1.0 [10]>100 (Inactive)
SB-203580 (Comparator B)~3-10 [4]~0.5-1.0>100 (Inactive)~0.05-0.5 [3][6]

Note: IC50 values are highly dependent on cell line and assay conditions. The values for comparators are representative ranges found in the literature.

Part 4: Detailed Experimental Protocols

For trustworthiness and reproducibility, detailed protocols are provided for the core assays.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells (e.g., HEK293, THP-1, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and comparators (Teriflunomide, SB-203580) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. [4][10]5. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [1]6. Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for p38 MAPK Phosphorylation
  • Cell Culture and Treatment: Seed cells (e.g., THP-1) in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound, SB-203580, or vehicle for 1-2 hours.

  • Stimulation: Stimulate the p38 pathway by adding an agonist (e.g., 10 µg/mL LPS or 10 µg/mL anisomycin) for 15-30 minutes.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) with Laemmli sample buffer, boil for 5 minutes, and separate the proteins on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK. Quantify band intensity using densitometry software.

Protocol 3: In Vitro DHODH Enzyme Activity Assay
  • Assay Principle: This protocol is based on the DCIP (2,6-dichloroindophenol) reduction assay, where the activity of DHODH is coupled to the reduction of DCIP, leading to a decrease in absorbance at 600 nm.

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

    • Recombinant human DHODH enzyme.

    • Substrates: Dihydroorotate (DHO) and Coenzyme Q10.

    • DCIP solution.

  • Procedure:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add serial dilutions of the test compound, Teriflunomide (positive control), or vehicle (DMSO).

    • Add recombinant DHODH enzyme and pre-incubate for 30 minutes at 25°C. [8] * Initiate the reaction by adding a mixture of DHO, Coenzyme Q10, and DCIP.

    • Immediately measure the absorbance at 600 nm in kinetic mode for 10-20 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Normalize the rates to the vehicle control and plot the percent inhibition against the log of the compound concentration to determine the IC50 value.

Conclusion

This guide outlines a scientifically rigorous, hypothesis-driven framework for the initial characterization and benchmarking of this compound. By employing a tiered experimental approach and comparing its performance directly against well-understood drugs like Teriflunomide and SB-203580, researchers can efficiently determine its primary mechanism of action. This systematic process, moving from broad cellular effects to specific enzymatic inhibition, is fundamental for establishing the trustworthiness and potential of any novel compound in the drug development pipeline. The provided protocols and comparative data tables serve as a robust starting point for any laboratory seeking to explore the therapeutic potential of new isoxazole derivatives.

References

  • MedChemExpress. (n.d.). Adezmapimod (SB 203580) | p38 MAPK Inhibitor.
  • Selleck Chemicals. (n.d.). Adezmapimod (SB203580) p38 MAPK Inhibitor.
  • Bajzikova, M., et al. (2019). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. Cell Metabolism.
  • R&D Systems. (n.d.). SB 203580 | p38 Inhibitors.
  • STEMCELL Technologies. (n.d.). SB203580.
  • Tocris Bioscience. (n.d.). SB 203580 | p38 MAPK.
  • Fujita, H., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for Studying Enzyme Kinetics with DHODH-IN-11.
  • Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service.
  • MedChemExpress. (n.d.). Teriflunomide (A77 1726) | Leflunomide Active Metabolite.
  • de Wolf, C. J. F., et al. (2009). Leflunomide and its metabolite A771726 are high affinity substrates of BCRP: implications for drug resistance.
  • Burger, D., et al. (2006). The active metabolite of leflunomide, A77 1726, increases proliferation of human synovial fibroblasts in presence of IL-1beta and TNF-alpha.
  • Yin, J., et al. (2018). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Scientific Reports.
  • Tallant, M. W., et al. (2016). TERIFLUNOMIDE: A NOVEL ORAL DISEASE-MODIFYING AGENT UNDER INVESTIGATION FOR THE TREATMENT OF MULTIPLE SCLEROSIS. Journal of Drug Delivery and Therapeutics.
  • Dayer, J.-M., et al. (2003). The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes. Arthritis Research & Therapy.

Sources

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling 4-Ethyl-3-methylisoxazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling novel or specialized chemical entities like 4-Ethyl-3-methylisoxazol-5-amine, for which comprehensive toxicological data may not be readily available, a proactive and evidence-based approach to personal protective equipment (PPE) is not just a regulatory requirement—it is a cornerstone of scientific rigor and personal responsibility.

This guide provides a detailed operational plan for the safe handling of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our recommendations are synthesized from the known hazard profiles of structurally similar isoxazole derivatives and are grounded in the authoritative standards for handling chemicals with unknown toxicities.

Hazard Assessment: An Evidence-Based Approach in the Absence of Specific Data

A specific Safety Data Sheet (SDS) for this compound is not presently available. In such instances, the Occupational Safety and Health Administration (OSHA) mandates that substances of unknown toxicity be handled as if they are toxic.[1] Our hazard assessment, therefore, is built upon a conservative interpretation of data from analogous isoxazole compounds.

Structurally related compounds such as 3-Amino-5-methylisoxazole and 4-Bromo-3-methylisoxazol-5-amine are known to cause skin and serious eye irritation.[2] Some are classified as harmful if swallowed or inhaled.[2] The amine functional group can also be associated with dermal sensitization. Given these factors, we will operate under the assumption that this compound presents similar, if not enhanced, hazards.

Anticipated Hazards:

  • Skin Irritation/Corrosion: Potential for redness, inflammation, or chemical burns upon contact.

  • Serious Eye Damage/Irritation: High potential for significant eye injury on contact.

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if it enters the body.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE should not be a static choice but a dynamic risk assessment that adapts to the specific laboratory operation being performed. Below, we detail the minimum and enhanced PPE requirements for handling this compound.

All manipulations of solid or dissolved this compound that could generate dust, aerosols, or vapors must be conducted within a certified chemical fume hood. This is your primary barrier, minimizing respiratory exposure and containing any potential spills.

Standard cotton lab coats offer minimal protection against chemical splashes. For handling this compound, a higher level of protection is warranted.

  • Minimum Requirement: A 100% polyester or a poly-cotton blend lab coat, fully buttoned with tight-fitting cuffs.

  • For Splash Risks: When handling larger quantities or performing vigorous reactions, supplement your lab coat with a chemically resistant apron.

Hand Protection: Gloves are a critical barrier, but not all gloves are created equal. The choice of glove material must be based on its resistance to the specific chemical and the solvent being used.

Glove MaterialSuitability for Isoxazole DerivativesKey Considerations
Nitrile Excellent (Recommended) Good for solvents, oils, and greases. Generally better strength and chemical resistance than latex for incidental contact.[3]
Neoprene Good Suitable for acids, bases, alcohols, and hydrocarbons.
Latex Limited Use Poor for many organic solvents. Potential for allergic reactions.

Operational Protocol for Gloving:

  • Double Gloving: For all procedures involving direct handling of the compound, wearing two pairs of nitrile gloves is mandatory.[3] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.

  • Regular Changes: Change outer gloves immediately if contamination is suspected or after every 30-60 minutes of continuous use.

  • Proper Removal: Always remove gloves using a technique that avoids skin contact with the outer contaminated surface.

Given the high risk of serious eye irritation from analogous compounds, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for all Operations: Chemical splash goggles offer a more complete seal around the eyes.

  • For Significant Splash Risks: A full-face shield worn over chemical splash goggles provides the highest level of protection.

While a chemical fume hood is the primary method for respiratory protection, there are situations where additional measures may be necessary, such as during a large spill or when weighing out fine powders.

  • For Weighing Powders: If there is a risk of dust generation that cannot be fully contained, a NIOSH-approved N95 respirator should be worn.

  • Emergency Situations (e.g., Spills): For spill cleanup outside of a fume hood, a full-face respirator with organic vapor/acid gas cartridges is required. All personnel must be properly fit-tested and trained in the use of respirators.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Hazard & Risk Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) Selection cluster_3 Operational Procedures Start Start: Handling This compound AssessOperation Assess Operation: - Scale - Potential for Splash/Aerosol - Duration Start->AssessOperation FumeHood Work in Chemical Fume Hood? AssessOperation->FumeHood YesHood Proceed with Caution FumeHood->YesHood Yes NoHood STOP! Re-evaluate Procedure FumeHood->NoHood No BodyProtection Body Protection: - Lab Coat (Polyester) - Chemical Apron (if splash risk) YesHood->BodyProtection HandProtection Hand Protection: - Double Nitrile Gloves BodyProtection->HandProtection EyeProtection Eye/Face Protection: - Goggles (Minimum) - Face Shield (if splash risk) HandProtection->EyeProtection RespiratoryProtection Respiratory Protection: - N95 (for powders) - Full-face respirator (for spills) EyeProtection->RespiratoryProtection Decontamination Decontamination: - Remove outer gloves in hood - Wash hands thoroughly RespiratoryProtection->Decontamination Disposal Waste Disposal: - Segregate contaminated PPE - Follow institutional hazardous waste protocols Decontamination->Disposal End End of Procedure Disposal->End

Caption: PPE selection workflow for handling this compound.

Decontamination and Disposal: Completing the Safety Cycle

Properly removing and disposing of contaminated PPE is as crucial as its initial selection.

Decontamination Steps:

  • Glove Removal: The outer pair of gloves should be removed before leaving the immediate work area (e.g., inside the fume hood) and disposed of as solid hazardous waste.

  • Gown and Eye Protection: Remove your lab coat and eye protection in a designated area, avoiding contact with potentially contaminated surfaces.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.[3]

Disposal Plan:

  • All disposable PPE (gloves, aprons, respirators) that has come into contact with this compound must be disposed of in a clearly labeled hazardous waste container.

  • Follow all institutional and local regulations for chemical waste disposal. Do not mix with other waste streams unless explicitly permitted.

By adhering to these rigorous, scientifically-grounded protocols, you build a resilient shield of safety that protects not only yourself and your colleagues but also the integrity of your invaluable research.

References

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory).[Link]

  • PubChem. 4-Bromo-3-methylisoxazol-5-amine.[Link]

  • Esko. Glove Chemical Resistance Chart.[Link]

  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.